3-Methyladipic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOWUNSTUDKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863090 | |
| Record name | 3-Methylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3058-01-3, 623-82-5, 626-70-0, 61898-58-6 | |
| Record name | (±)-3-Methyladipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-3-Methyladipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methyl-adipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyladipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhexanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLADIPIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyladipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-3-methyladipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of 3-Methyladipic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 3-methyladipic acid. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this dicarboxylic acid. This document includes a detailed summary of its physicochemical properties, spectroscopic data, and its role as a metabolite in human physiology, particularly in the context of Refsum disease. Furthermore, this guide presents detailed experimental protocols for its synthesis, purification, and analysis, alongside visual diagrams to illustrate key pathways and workflows.
Chemical Properties and Structure
This compound, also known as 3-methylhexanedioic acid, is a dicarboxylic acid with a methyl group at the C-3 position.[1] This substitution introduces a chiral center, resulting in two enantiomers: (R)-3-methyladipic acid and (S)-3-methyladipic acid. The compound is typically available as a racemic mixture.
Chemical Structure
The structure of this compound consists of a six-carbon chain with carboxylic acid groups at both ends and a methyl group on the third carbon.
-
Canonical SMILES: CC(CCC(=O)O)CC(=O)O[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 3-methylhexanedioic acid | [1] |
| Synonyms | 3-Methylhexanedioic acid, β-Methyladipic acid | [4] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White crystalline solid/powder | [4][5] |
| Melting Point | 100-102 °C | [6][7] |
| Boiling Point | 230 °C at 30 mmHg | [6][7] |
| Water Solubility | 248 mg/mL at 26 °C | [8] |
| pKa (Strongest Acidic) | 4.04 (Predicted) | |
| logP | 0.65 (Predicted) |
Table 1: Physicochemical Properties of this compound
Biological Significance: Role in Phytanic Acid Metabolism
This compound is a key metabolite in the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid obtained from the diet.[3] In individuals with Adult Refsum Disease (ARD), the primary α-oxidation pathway for phytanic acid is deficient due to a genetic disorder. Consequently, the ω-oxidation pathway becomes the main route for its degradation, leading to the formation and urinary excretion of this compound.[3] Therefore, urinary levels of this compound can serve as a biomarker for the ω-oxidation of phytanic acid in patients with this condition.[3]
Metabolic Pathway in Refsum Disease
The following diagram illustrates the metabolic fate of phytanic acid in individuals with Adult Refsum Disease, highlighting the pathway that leads to the production of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
The following protocol is based on the principles of sulfenylation and dehydrosulfenylation of esters, a method developed by Trost, Salzmann, and Hiroi, which can be adapted for the synthesis of this compound. The synthesis starts from ethyl isovalerate.
Experimental Workflow for Synthesis
Procedure:
-
Enolate Formation: A solution of ethyl isovalerate in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of lithium diisopropylamide (LDA) in THF is added dropwise to form the corresponding lithium enolate.
-
Sulfenylation: A solution of diphenyl disulfide in anhydrous THF is added to the enolate solution at -78 °C. The reaction mixture is stirred for a specified time to allow for the formation of the α-phenylthio ester.
-
Oxidation: The resulting α-phenylthio ester is oxidized to the corresponding sulfoxide (B87167) using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperature.
-
Syn-Elimination: The crude sulfoxide is heated in a suitable solvent (e.g., toluene) to induce syn-elimination of the phenylsulfenic acid, yielding the α,β-unsaturated ester.
-
Michael Addition: The α,β-unsaturated ester is subjected to a Michael addition reaction with a suitable nucleophile, such as lithium dimethylcuprate, to introduce a methyl group at the β-position, forming a diester intermediate.
-
Hydrolysis: The resulting diester is hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid). The crude this compound precipitates and can be collected by filtration.
Purification by Recrystallization
Crude this compound can be purified by recrystallization from a suitable solvent, typically water or a mixed solvent system.
Procedure:
-
Dissolution: The crude this compound is dissolved in a minimum amount of hot solvent (e.g., boiling water) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: The crystallized this compound is collected by vacuum filtration using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried in a vacuum oven at a temperature below their melting point to remove any residual solvent.
Analytical Methods
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. A common method is esterification to form the more volatile methyl esters.
Derivatization (Esterification) Protocol:
-
A known amount of the this compound sample is placed in a reaction vial.
-
A solution of boron trifluoride in methanol (B129727) (BF₃-MeOH) is added to the vial.
-
The vial is sealed and heated at a controlled temperature (e.g., 60-80 °C) for a specified time to ensure complete esterification.
-
After cooling, the resulting dimethyl 3-methyladipate is extracted with an organic solvent (e.g., hexane).
-
The organic layer is washed with water and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is carefully evaporated, and the residue is redissolved in a suitable solvent for GC-MS injection.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held for a period to ensure elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scanning range appropriate for the expected fragments of dimethyl 3-methyladipate.
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is accurately weighed into a clean, dry vial.
-
The sample is dissolved in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
The solution is transferred to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
¹H NMR: A standard proton NMR experiment is performed to observe the chemical shifts and coupling patterns of the hydrogen atoms.
-
¹³C NMR: A carbon NMR experiment (e.g., with proton decoupling) is conducted to determine the number and chemical environment of the carbon atoms.
-
2D NMR (Optional): For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.
Conclusion
This technical guide has provided a detailed examination of the chemical properties, structure, and biological relevance of this compound. The compiled data and experimental protocols offer a valuable resource for researchers and professionals engaged in studies involving this molecule. The provided diagrams aim to facilitate a clearer understanding of its metabolic context and the experimental workflows associated with its synthesis and characterization. This foundational knowledge is crucial for its potential applications in various scientific and developmental fields.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemically driven desaturation of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Biological Role of 3-Methyladipic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladipic acid (3-MAA), a dicarboxylic acid, serves as a critical biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, most notably Adult Refsum Disease (ARD). While present in trace amounts in healthy individuals, its concentration in urine and plasma elevates significantly when the primary metabolic pathway for phytanic acid is impaired. This guide provides an in-depth exploration of the metabolic origins of 3-MAA, its biochemical significance, and its clinical relevance. Detailed experimental protocols for its quantification and visualization of the associated metabolic pathways are also presented to aid researchers in their investigative endeavors.
Introduction
This compound (3-methylhexanedioic acid) is a seven-carbon, methyl-branched dicarboxylic acid.[1] In healthy individuals, it is a minor urinary metabolite. However, its clinical significance is pronounced in the context of inherited metabolic disorders affecting fatty acid oxidation. This document will elucidate the metabolic pathways responsible for the generation of 3-MAA, its role as a diagnostic marker, and its potential broader implications in metabolic homeostasis.
Metabolic Origin of this compound
The primary source of this compound is the metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet, particularly from dairy products and the fat of ruminant animals.[2] The catabolism of phytanic acid is essential as its accumulation is neurotoxic.
The Omega-Oxidation Pathway of Phytanic Acid
In healthy individuals, phytanic acid is primarily metabolized through alpha-oxidation in peroxisomes. However, a secondary pathway, omega (ω)-oxidation, which occurs in the smooth endoplasmic reticulum of the liver and kidneys, becomes crucial when alpha-oxidation is deficient, as is the case in Adult Refsum Disease.[3][4] This alternative pathway is responsible for the formation of 3-MAA.
The initial steps of omega-oxidation involve the hydroxylation of the terminal methyl group of phytanic acid, a reaction catalyzed by cytochrome P450 enzymes, specifically members of the CYP4A and CYP4F subfamilies (CYP4F3A, CYP4F3B, CYP4A11, and CYP4F2).[5] The resulting ω-hydroxyphytanic acid is then further oxidized to a dicarboxylic acid, phytanedioic acid, by alcohol and aldehyde dehydrogenases.[5] This dicarboxylic acid can then undergo β-oxidation from the ω-end, leading to the sequential removal of two-carbon units. This process ultimately yields the final metabolite, this compound, which is then excreted in the urine.[4]
Clinical Significance
Adult Refsum Disease (ARD)
ARD is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, a key component of the α-oxidation pathway. This deficiency leads to the accumulation of phytanic acid in plasma and tissues, resulting in neurological symptoms, retinitis pigmentosa, and anosmia. In ARD patients, the ω-oxidation pathway serves as the primary route for phytanic acid detoxification. Consequently, urinary excretion of 3-MAA is significantly elevated and directly correlates with plasma phytanic acid levels.[2][6] This makes the quantification of 3-MAA a valuable tool for monitoring dietary compliance and the metabolic status of ARD patients.
Other Metabolic Disorders
Elevated levels of dicarboxylic acids, including 3-MAA, can also be observed in other conditions where β-oxidation is impaired, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. In these disorders, the overload of fatty acids can lead to an upregulation of the ω-oxidation pathway.
Quantitative Data
The concentration of this compound in biological fluids is a key indicator of underlying metabolic dysfunction. The following tables summarize available quantitative data.
| Analyte | Matrix | Population | Concentration Range | Reference |
| This compound | Urine | Healthy Children (North Indian) | 0 - 1.2 mmol/mol creatinine | [7] |
| This compound | Urine | Healthy Children (Iranian) | Present in 60-80% of samples | [8] |
| This compound | Urine | Healthy Adults (Controls) | ~3.4 mg/g creatinine | [9] |
| This compound | Urine | Adult Refsum Disease (ARD) Patients | 6.8 (1.9–14.4) mg/day | [10] |
| Phytanic Acid Clearance (via 3-MAA) | - | Adult Refsum Disease (ARD) Patients | 6.9 (2.8–19.4) mg/day | [2] |
Note: Reference ranges can vary between laboratories and populations. The data presented should be considered indicative.
Experimental Protocols
The quantitative analysis of this compound in biological fluids, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS).
Principle
Organic acids, including 3-MAA, are extracted from the biological matrix. Due to their low volatility, they must be chemically modified (derivatized) to form more volatile compounds suitable for GC analysis. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the signal of the analyte to that of a known amount of an internal standard.
Detailed Methodology for Urinary 3-MAA Quantification by GC-MS
5.2.1. Sample Preparation and Extraction
-
Sample Collection: Collect a random or first-morning urine sample in a sterile, preservative-free container. Store at -20°C until analysis.
-
Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or another dicarboxylic acid not present in urine, such as tropic acid).
-
Acidification: Adjust the pH of the urine sample to approximately 1-2 with hydrochloric acid (HCl). This protonates the carboxylic acid groups, making them less water-soluble and more amenable to extraction into an organic solvent.
-
Liquid-Liquid Extraction: Add 3-5 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether). Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 2000-3000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process on the remaining aqueous layer with a fresh aliquot of the organic solvent to maximize the recovery of organic acids. Combine the organic extracts.
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at a temperature of 40-50°C.
5.2.2. Derivatization (Silylation)
-
Reagent Preparation: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[11]
-
Reaction: To the dried extract, add 50-100 µL of the silylating reagent and 50-100 µL of a solvent such as pyridine (B92270) or acetonitrile.
-
Incubation: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to allow the derivatization reaction to proceed to completion. This reaction replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, forming volatile TMS esters.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. [research.chalmers.se]
- 5. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 8. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyladipic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Human Urinary Metabolite
Abstract
3-Methyladipic acid (3-MAA) is a dicarboxylic acid found in human urine that serves as a critical biomarker for certain metabolic disorders.[1] While typically present in trace amounts in healthy individuals, its excretion is significantly elevated in conditions affecting fatty acid metabolism, most notably in Adult Refsum Disease (ARD). This technical guide provides a comprehensive overview of 3-MAA, including its biochemical origins, associated metabolic pathways, clinical significance, and detailed methodologies for its analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the identification of novel therapeutic targets.
Introduction to this compound
This compound, systematically known as 3-methylhexanedioic acid, is an alpha,omega-dicarboxylic acid.[1] It is a derivative of adipic acid with a methyl group at the C-3 position. As a human urinary metabolite, its presence and concentration can provide valuable insights into the functioning of specific metabolic pathways.
Biochemical Origins and Metabolic Pathways
The primary source of urinary this compound is the metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet.[2] In healthy individuals, phytanic acid is primarily metabolized through alpha-oxidation in the peroxisomes. However, in certain pathological conditions, an alternative pathway, omega-oxidation, becomes more prominent.
The Omega-Oxidation of Phytanic Acid
When the alpha-oxidation pathway is impaired, as is the case in Adult Refsum Disease due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, the body utilizes the omega-oxidation pathway to metabolize the accumulating phytanic acid.[2][3] This pathway, which occurs in the smooth endoplasmic reticulum of the liver and kidneys, involves a series of enzymatic reactions that ultimately lead to the formation of dicarboxylic acids, including this compound.[4]
The key steps of the omega-oxidation of phytanic acid are as follows:
-
Hydroxylation: The terminal methyl group (omega-carbon) of phytanic acid is hydroxylated by a cytochrome P450 enzyme to form ω-hydroxyphytanic acid.[4]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[4]
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid, phytanedioic acid.[4]
-
Beta-Oxidation: This dicarboxylic acid can then undergo beta-oxidation from the omega-end, leading to the formation of shorter-chain dicarboxylic acids, including this compound, which is then excreted in the urine.[5]
Association with Branched-Chain Amino Acid Metabolism
While this compound is not a direct catabolite of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, its analysis is often included in the broader screening for organic acidurias, which can be indicative of disorders in BCAA metabolism.[6][7] For instance, maple syrup urine disease (MSUD) is a disorder of BCAA catabolism that leads to the accumulation of branched-chain ketoacids in the urine.[8] Therefore, the presence of elevated 3-MAA alongside other specific organic acids can aid in the differential diagnosis of various metabolic disorders.
Clinical Significance
The primary clinical significance of urinary this compound lies in its role as a biomarker for Adult Refsum Disease (ARD) . In individuals with ARD, the accumulation of phytanic acid due to deficient alpha-oxidation leads to a range of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and ataxia.[9] The measurement of urinary 3-MAA can be used to assess the activity of the alternative omega-oxidation pathway and monitor the metabolic state of patients.[2]
Quantitative Data
The concentration of this compound in urine is a key diagnostic parameter. The following tables summarize available quantitative data for different populations.
Table 1: Urinary this compound in a Healthy Pediatric Population
| Age Group | Mean ± SD (mmol/mol creatinine) |
| Data not available in the reviewed literature | - |
Note: While one study identified this compound in a healthy North Indian pediatric population, specific quantitative ranges were not provided in the accessible text.[10] Further research is needed to establish definitive reference ranges for different pediatric age groups.
Table 2: Urinary this compound in Patients with Adult Refsum Disease (ARD)
| Parameter | Value | Reference |
| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | [8][11][12] |
| 20.4 (8.3–57.4) µmol PA/day | [8][11][12] | |
| Correlation with plasma PA levels (r) | 0.61 (P = 0.03) | [8][11] |
| Increase in 3-MAA excretion during a 56h fast | 208 ± 58% | [8][11] |
PA: Phytanic Acid
Experimental Protocols
The gold standard for the quantification of this compound and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS).[13]
Detailed Protocol for Urinary Organic Acid Analysis by GC-MS
This protocol provides a general framework for the analysis of urinary organic acids, including this compound.
5.1.1. Sample Preparation and Extraction
-
Urine Collection and Storage: Collect a random urine sample (at least 5 mL) in a clean container. Samples should be stored frozen at -20°C or lower until analysis to ensure stability.[14]
-
Normalization: Thaw the urine sample and determine the creatinine (B1669602) concentration to normalize the volume of urine used for analysis. This corrects for variations in urine dilution.
-
Internal Standard Addition: To a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.25 mg). Add a known amount of an internal standard (e.g., tropic acid) to account for variations during sample preparation and analysis.[10]
-
Oximation (for keto-acids): Add an aqueous solution of hydroxylamine (B1172632) hydrochloride and incubate at 60°C for 30 minutes. This step converts keto groups to oximes.[10]
-
Acidification: Acidify the sample to a pH of approximately 1 using hydrochloric acid (HCl).
-
Extraction: Add sodium chloride to saturate the solution. Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging. Repeat the extraction process to ensure complete recovery of the organic acids.[15]
-
Drying: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
5.1.2. Derivatization
-
Reagent Addition: To the dried extract, add a derivatizing agent such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[3] This step converts the non-volatile organic acids into volatile trimethylsilyl (B98337) (TMS) derivatives suitable for GC analysis.
-
Incubation: Cap the vial and incubate at a specific temperature (e.g., 75°C) for a defined period (e.g., 15-30 minutes) to allow the derivatization reaction to complete.[14]
5.1.3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: The volatile TMS derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% phenyl methyl siloxane column). A temperature gradient is typically used to elute the different organic acids at different retention times.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Data Analysis: The identification of this compound is confirmed by comparing its retention time and mass spectrum to that of a known standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Future Perspectives and Drug Development
The understanding of the metabolic pathways leading to the production of this compound, particularly the omega-oxidation pathway, opens up potential avenues for therapeutic intervention in diseases like Adult Refsum Disease. Modulating the activity of the cytochrome P450 enzymes involved in the initial hydroxylation step could potentially enhance the clearance of phytanic acid. Furthermore, as a sensitive biomarker, urinary 3-MAA can be a valuable tool in preclinical and clinical studies for evaluating the efficacy of novel therapies aimed at correcting metabolic dysregulation in fatty acid oxidation disorders.
Conclusion
This compound is a significant human urinary metabolite that provides a window into the complex world of fatty acid metabolism. Its strong association with Adult Refsum Disease makes it an indispensable biomarker for the diagnosis and monitoring of this condition. The detailed methodologies for its quantification, primarily through GC-MS, are well-established, allowing for reliable and reproducible measurements. For researchers and drug development professionals, a thorough understanding of the biochemistry, clinical relevance, and analytical techniques related to this compound is crucial for advancing the field of metabolic disorders and developing targeted therapies.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
References
- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. nvkc.nl [nvkc.nl]
- 3. erndim.org [erndim.org]
- 4. byjus.com [byjus.com]
- 5. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. metbio.net [metbio.net]
- 15. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 3-Methyladipic Acid: From Discovery to Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methyladipic acid, a dicarboxylic acid of significant interest in the study of inborn errors of metabolism. The document covers the historical context of its discovery, its physicochemical properties, and its biochemical role, particularly in the context of Refsum disease. Detailed experimental protocols for its analysis, a summary of its synthesis, and its clinical relevance as a biomarker are presented. This guide is intended to be a valuable resource for researchers and clinicians working in the fields of metabolic disorders, clinical chemistry, and drug development.
Introduction
This compound (3-MAA), systematically known as 3-methylhexanedioic acid, is an alpha,omega-dicarboxylic acid.[1] It is a human urinary metabolite that has garnered significant attention due to its association with certain inborn errors of metabolism, most notably Refsum disease.[2] In this condition, the primary pathway for the breakdown of phytanic acid is deficient, leading to the upregulation of an alternative pathway, ω-oxidation, which results in the production and excretion of this compound.[2] Consequently, urinary levels of this compound serve as a crucial biomarker for monitoring the ω-oxidation of phytanic acid in patients with adult Refsum disease.[3]
History of Discovery and Association with Disease
The study of dicarboxylic acids in urine has a history rooted in the investigation of metabolic disorders. The concept of ω-oxidation of fatty acids, the pathway responsible for the formation of dicarboxylic acids, was first described by Verkade et al.[4] While the specific first discovery of this compound is not prominently documented, its clinical significance became apparent with the investigation of Refsum disease. In 1983, Greter, Lindstedt, and Steen reported the consistent presence of increased concentrations of 3-methylhexanedioic acid in the urine of patients with Refsum's disease, alongside 2,6-dimethyloctanedioic acid.[5] They proposed that these compounds are formed from phytanic acid through an initial ω-oxidation followed by subsequent β-oxidation.[5] This discovery established this compound as a key metabolite in the pathophysiology of this rare genetic disorder.
Physicochemical Properties
This compound is a white, crystalline solid at room temperature.[6] Its structure consists of an adipic acid backbone with a methyl group at the third carbon, which introduces a chiral center.[6] The compound is often encountered as a racemic mixture.[6]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Melting Point | 97-102 °C | [7] |
| Boiling Point | 230 °C at 30 mmHg | [7] |
| Water Solubility | 248 mg/mL at 26 °C | [8] |
| pKa (strongest acidic) | ~4.04 (Predicted) | [9] |
| LogP | 0.65 (Predicted) | [9] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of adipic acid, a related compound, shows resonances for the -COOH protons around 11-12 ppm, the -CH₂- groups adjacent to the carbonyls at approximately 2.2 ppm, and the central -CH₂- groups between 1.5-2.0 ppm.[10] For this compound, additional signals corresponding to the methyl group and the methine proton would be expected.
-
¹³C NMR: In the carbon-13 NMR spectrum of adipic acid, the carbonyl carbons of the carboxylic acid groups resonate around 170-180 ppm, while the methylene (B1212753) carbons appear in the 25-30 ppm range.[10] The introduction of the methyl group in this compound would lead to distinct signals for the methyl, methine, and non-equivalent methylene carbons. Predicted spectra are available in public databases.
The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound is characterized by specific fragmentation patterns. For dicarboxylic acids, fragmentation often involves cleavage adjacent to the carbonyl groups. The TMS derivative of adipic acid shows characteristic ions that can be used for its identification.[11] For the TMS derivative of this compound, the mass spectrum would exhibit a molecular ion peak and fragment ions resulting from the loss of methyl groups from the TMS moieties and cleavage of the carbon chain.
Biochemical Significance and Metabolic Pathway
The ω-Oxidation of Phytanic Acid
In healthy individuals, the branched-chain fatty acid, phytanic acid, is primarily metabolized via α-oxidation in the peroxisomes. However, in patients with Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this pathway.[3] This leads to the activation of an alternative catabolic route known as ω-oxidation, which occurs in the endoplasmic reticulum.[2]
The ω-oxidation pathway involves the following key steps:
-
Hydroxylation: The terminal methyl group (ω-carbon) of phytanic acid is hydroxylated by a cytochrome P450 enzyme.
-
Oxidation to Aldehyde: The resulting ω-hydroxy phytanic acid is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid, ω-carboxyphytanic acid, by an aldehyde dehydrogenase.
-
β-Oxidation: This dicarboxylic acid can then undergo β-oxidation from the ω-end, leading to the formation of shorter-chain dicarboxylic acids, ultimately yielding this compound.[5]
The following diagram illustrates the metabolic pathway leading to the formation of this compound in Refsum disease.
References
- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. aurametrix.weebly.com [aurametrix.weebly.com]
- 5. (+)-3-METHYLHEXANEDIOIC ACID | 623-82-5 [chemicalbook.com]
- 6. droracle.ai [droracle.ai]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. (3S)-3-methylhexanedioic acid | C7H12O4 | CID 6999745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brainly.com [brainly.com]
- 11. Adipic acid, TMS derivative [webbook.nist.gov]
The Role of 3-Methyladipic Acid in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladipic acid, a dicarboxylic acid, serves as a key biomarker in the alternative omega (ω)-oxidation pathway of fatty acid metabolism. This pathway becomes particularly significant in the context of inherited metabolic disorders such as Adult Refsum Disease (ARD), where the primary alpha-oxidation pathway for branched-chain fatty acids is impaired. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, detailed experimental protocols for its quantification, and a summary of relevant quantitative data. The guide is intended to be a comprehensive resource for researchers, clinicians, and professionals in drug development investigating fatty acid metabolism and related pathologies.
Introduction
Fatty acid metabolism is a complex network of catabolic and anabolic processes essential for energy homeostasis. While beta (β)-oxidation is the principal pathway for the degradation of straight-chain fatty acids, branched-chain fatty acids like phytanic acid require an initial alpha (α)-oxidation step. In certain genetic disorders, such as Adult Refsum Disease, defects in the α-oxidation pathway lead to the accumulation of phytanic acid, causing severe neurological and physiological symptoms.[1] In these instances, the body utilizes an alternative catabolic route known as omega (ω)-oxidation. This pathway, primarily occurring in the endoplasmic reticulum, culminates in the formation of dicarboxylic acids, with this compound being a terminal product of phytanic acid degradation.[2][3] Therefore, the detection and quantification of this compound in biological fluids, particularly urine, is a critical diagnostic marker for these conditions.[4]
Metabolic Pathways Involving this compound
The formation of this compound is the result of a multi-step metabolic process that begins with the ω-oxidation of phytanic acid and is followed by peroxisomal β-oxidation.
Omega (ω)-Oxidation of Phytanic Acid
When the peroxisomal α-oxidation pathway is deficient, phytanic acid is shunted to the ω-oxidation pathway in the endoplasmic reticulum. This process involves the following key steps:
-
ω-Hydroxylation: The terminal methyl group of phytanic acid is hydroxylated by a cytochrome P450 enzyme, specifically from the CYP4 family, to form ω-hydroxyphytanic acid.[2][5]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[2]
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized by an aldehyde dehydrogenase to form a dicarboxylic acid, phytanedioic acid.[2]
Peroxisomal β-Oxidation of Dicarboxylic Acids
The dicarboxylic acid produced from ω-oxidation, such as phytanedioic acid, is then transported into peroxisomes for further degradation via β-oxidation. This process shortens the carbon chain from the ω-end, eventually yielding this compound. The key enzymatic steps within the peroxisome are:
-
Acyl-CoA Synthetase: The dicarboxylic acid is activated to its corresponding diacyl-CoA.
-
Acyl-CoA Oxidase (ACOX): The first dehydrogenation step, producing a trans-2-enoyl-CoA and hydrogen peroxide.[6]
-
Bifunctional Enzyme (EHHADH or HSD17B4): Possesses both hydratase and dehydrogenase activities, converting the enoyl-CoA to a 3-ketoacyl-CoA.[6]
-
Thiolase (ACAA1 or SCPx): The final step involves the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened diacyl-CoA.[6] This cycle repeats until the final product, 3-methyladipoyl-CoA, is formed and subsequently hydrolyzed to this compound.
Quantitative Data
The urinary excretion of this compound is significantly elevated in individuals with Adult Refsum Disease compared to healthy controls. The following table summarizes key quantitative findings from a study by Wierzbicki et al. (2003).
| Parameter | Patient Cohort (n=11) | Notes |
| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | Expressed as phytanic acid metabolized per day.[4][7] |
| 20.4 (8.3–57.4) µmol PA/day | ||
| Correlation of 3-MAA excretion with plasma PA levels | r = 0.61 (P = 0.03) | A positive correlation was observed.[4][7] |
| Increase in 3-MAA excretion during a 56-hour fast (n=5) | 208 ± 58% | Paralleled a 158% (125–603%) rise in plasma PA.[4][7] |
| Plasma PA doubling time during fast | 29 hours | [4][7] |
PA: Phytanic Acid; 3-MAA: this compound
Experimental Protocols
The gold standard for the quantification of urinary organic acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol for this analysis.
Urinary Organic Acid Analysis by GC-MS
This protocol outlines the key steps for sample preparation and analysis.
4.1.1. Sample Preparation
-
Sample Collection and Storage: A random urine sample is collected in a sterile, preservative-free container. Samples should be stored frozen at -20°C or lower prior to analysis to ensure stability.[8]
-
Normalization: To account for variations in urine concentration, the volume of urine used for extraction is typically normalized to the creatinine concentration.[9]
-
Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine) is added to the urine sample before extraction to correct for sample loss during preparation and for variations in instrument response.[8]
-
Extraction: Organic acids are extracted from the acidified urine sample using a water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether. This is typically a liquid-liquid extraction procedure. The organic layer is then separated and dried.[9][10]
-
Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted organic acids are derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[10][11]
4.1.2. GC-MS Analysis
-
Injection: A small volume (typically 1-2 µL) of the derivatized sample is injected into the GC.
-
Gas Chromatography: The volatile derivatives are separated on a capillary column based on their boiling points and interactions with the column's stationary phase. A temperature gradient is used to elute the compounds over time.[12]
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[8]
4.1.3. Data Analysis
-
Identification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve generated from standards of known concentrations.
Measurement of Phytanoyl-CoA Hydroxylase Activity
To assess the functionality of the α-oxidation pathway, the activity of phytanoyl-CoA hydroxylase, the rate-limiting enzyme, can be measured in liver homogenates or fibroblasts.
4.2.1. Assay Principle
The assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. Optimal activity requires the presence of co-substrates and cofactors.[13]
4.2.2. Reagents and Incubation
-
Substrate: Preformed phytanoyl-CoA
-
Co-substrates and Cofactors: 2-oxoglutarate, Fe²⁺, and ascorbate
-
Sample: Human liver homogenate or fibroblast cell lysate
The reaction mixture is incubated, and the product is then typically analyzed using techniques such as HPLC or GC-MS after appropriate extraction and derivatization.[13]
Conclusion and Future Directions
This compound is a crucial metabolite in the ω-oxidation pathway of fatty acid metabolism, serving as an indispensable biomarker for disorders of α-oxidation like Adult Refsum Disease. The accurate quantification of this dicarboxylic acid in urine using GC-MS provides a reliable diagnostic tool. Further research into the regulation of the ω-oxidation pathway and the specific enzymes involved may open new avenues for therapeutic interventions aimed at enhancing the clearance of toxic metabolites in patients with these debilitating genetic disorders. The development of more sensitive and high-throughput analytical methods will also be vital for early diagnosis and monitoring of disease progression and therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP4 isoform specificity in the omega-hydroxylation of phytanic acid, a potential route to elimination of the causative agent of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metbio.net [metbio.net]
- 9. mdpi.com [mdpi.com]
- 10. erndim.org [erndim.org]
- 11. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 13. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Sources of 3-Methyladipic Acid in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that can be detected in human physiological fluids. Its presence and concentration can be indicative of specific metabolic states and inborn errors of metabolism. Understanding the endogenous origins of 3-MAA is crucial for its application as a biomarker and for the development of targeted therapeutic strategies. This technical guide provides an in-depth overview of the primary endogenous sources of 3-MAA in humans, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Endogenous Sources of this compound
The primary and most clinically significant endogenous source of this compound in humans is the ω-oxidation of phytanic acid. A secondary, less direct association exists with the catabolism of the branched-chain amino acid, leucine (B10760876).
ω-Oxidation of Phytanic Acid
Phytanic acid is a branched-chain fatty acid obtained from the diet, primarily from dairy products, ruminant fats, and certain fish. The typical catabolic route for phytanic acid is α-oxidation, which occurs in peroxisomes. However, in certain pathological conditions, this pathway is impaired, leading to the activation of an alternative pathway, ω-oxidation.
In the inherited metabolic disorder Refsum disease , a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks the α-oxidation pathway. This leads to an accumulation of phytanic acid, which is then shunted to the ω-oxidation pathway for degradation. This alternative pathway involves the hydroxylation of the terminal (ω) methyl group of phytanic acid, followed by successive oxidation steps and subsequent β-oxidation from the ω-end. This process ultimately yields several metabolites, including this compound, which is then excreted in the urine.[1][2][3]
The capacity of the ω-oxidation pathway to metabolize phytanic acid is dependent on the plasma concentration of phytanic acid.[1][2][3] This pathway serves as a functional reserve to handle excess phytanic acid.[1][2][3]
Leucine Catabolism: An Indirect Association
Leucine is an essential branched-chain amino acid. Its catabolism is a multi-step process that primarily yields acetyl-CoA and acetoacetate. While the direct conversion of leucine to this compound is not a recognized major metabolic pathway in humans, intermediates in leucine degradation are linked to the production of other organic acids, particularly in the context of certain inborn errors of metabolism.
Specifically, the accumulation of metabolites such as 3-methylcrotonyl-CoA and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), due to enzymatic defects in the leucine degradation pathway, can lead to the formation of compounds like 3-methylglutaconic acid.[4][5][6] While this compound is not a primary product of these alternative pathways, its detection in urinary organic acid profiles may be part of a broader metabolic derangement and is important for the differential diagnosis of organic acidurias.
Quantitative Data
The urinary excretion of this compound is significantly elevated in patients with Refsum disease compared to healthy individuals. The following tables summarize the available quantitative data.
Table 1: Urinary this compound Excretion in Refsum Disease
| Parameter | Value | Reference |
| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | [1][2][3] |
| 20.4 (8.3–57.4) µmol PA/day | [1][2][3] | |
| Increase in 3-MAA excretion during fasting (56h) | 208 ± 58% | [1][2][3] |
PA: Phytanic Acid equivalent
Table 2: Reference Ranges for Urinary this compound in a Healthy Pediatric Population
| Age Group | Mean ± SD (µmol/mmol creatinine) | Reference |
| 1 day - 1 year | Data not specified | [7] |
| >1 year | Data not specified | [7] |
| 2 days - 15 years | Detected in 60-80% of samples | [2][8][9] |
Note: Specific mean and standard deviation values for different pediatric age groups were not consistently provided across the cited literature. One study identified this compound in 60-80% of urine samples from a healthy pediatric population in Iran.[2][8][9]
Experimental Protocols
The quantification of this compound in biological fluids, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) as part of a broader organic acid analysis.
Protocol: Urinary Organic Acid Analysis by GC-MS
This protocol provides a general workflow for the analysis of urinary organic acids, including this compound.
1. Sample Preparation:
-
Volume: A urine volume corresponding to a specific amount of creatinine (B1669602) (e.g., normalized to 1 µmol of creatinine) is used to account for variations in urine concentration.[10]
-
Internal Standard: An internal standard (e.g., a stable isotope-labeled version of an organic acid or a non-endogenous dicarboxylic acid) is added to each sample to correct for variations in extraction and derivatization efficiency.
-
pH Adjustment: The urine sample is acidified to a pH of approximately 1-2 with hydrochloric acid.
2. Extraction:
-
Liquid-Liquid Extraction: The acidified urine is extracted with an organic solvent, typically ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether. This step isolates the organic acids from the aqueous urine matrix.
-
Drying: The organic extract is dried, often using anhydrous sodium sulfate, to remove any residual water.
3. Derivatization:
-
Purpose: Organic acids are often not volatile enough for direct GC analysis. Derivatization converts them into more volatile and thermally stable derivatives.
-
Reagents: A common derivatization procedure involves two steps:
-
Oximation: Treatment with a methoxylamine hydrochloride solution to protect keto groups.
-
Silylation: Treatment with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers.[4][7]
-
-
Reaction Conditions: The derivatization reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration.
4. GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl methylpolysiloxane column). The different organic acid derivatives are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact ionization), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of the 3-MAA derivative to the peak area of the internal standard.
Conclusion
The primary endogenous source of this compound in humans is the ω-oxidation of phytanic acid, a pathway that becomes particularly significant in the context of Refsum disease. While intermediates of leucine catabolism can lead to the formation of other organic acids, a direct and substantial contribution to the endogenous pool of this compound from this pathway is not well-established. The quantification of this compound in urine by GC-MS is a valuable tool for the diagnosis and monitoring of inborn errors of metabolism. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important biomarker.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxy-3-methylglutaryl-CoA (HMDB0001375) [hmdb.ca]
- 2. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 9. rbmb.net [rbmb.net]
- 10. HMG-CoA - Wikipedia [en.wikipedia.org]
The Role of 3-Methyladipic Acid in Refsum's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refsum's disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood and tissues.[1][2][3] This accumulation is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which is essential for the alpha-oxidation of phytanic acid.[1][3] The buildup of phytanic acid leads to a range of clinical manifestations, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis.[1][4] While the primary metabolic defect in Refsum's disease lies in the alpha-oxidation pathway, an alternative pathway, omega-oxidation, plays a crucial role in the metabolism of phytanic acid, leading to the formation of various metabolites, including 3-methyladipic acid (3-MAA). This technical guide provides an in-depth exploration of the link between this compound and Refsum's disease, focusing on its biochemical significance, diagnostic utility, and the analytical methods for its detection.
Phytanic Acid Metabolism: Alpha- and Omega-Oxidation Pathways
Under normal physiological conditions, the degradation of phytanic acid is primarily carried out through the alpha-oxidation pathway within the peroxisomes.[5][6] However, due to the presence of a methyl group on the beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation.[7]
Alpha-Oxidation Pathway:
-
Activation: Phytanic acid is first converted to phytanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated by phytanoyl-CoA hydroxylase (PhyH) to 2-hydroxyphytanoyl-CoA.[5]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA.[5]
-
Oxidation: Pristanal is oxidized to pristanic acid.[5]
-
Beta-Oxidation: Pristanic acid, now lacking the beta-methyl group, can be degraded via peroxisomal beta-oxidation.[8]
In Refsum's disease, the deficiency of PhyH blocks this pathway, leading to the accumulation of phytanic acid.[1][3]
Omega-Oxidation Pathway:
As a compensatory mechanism, the omega-oxidation pathway becomes more prominent for phytanic acid metabolism in individuals with Refsum's disease.[8][9] This pathway involves the oxidation of the terminal methyl group of the fatty acid.
-
Hydroxylation: The omega-carbon of phytanic acid is hydroxylated.
-
Oxidation: The hydroxyl group is then oxidized to a carboxylic acid, forming a dicarboxylic acid.
-
Beta-Oxidation: This dicarboxylic acid can then undergo beta-oxidation from the omega-end, leading to the formation of shorter-chain dicarboxylic acids, including this compound.[10]
The following diagram illustrates the metabolic fate of phytanic acid, highlighting the formation of this compound in Refsum's disease.
Caption: Metabolic fate of phytanic acid, showing the blocked alpha-oxidation in Refsum's disease and the compensatory omega-oxidation pathway leading to this compound.
Quantitative Data on this compound in Refsum's Disease
The excretion of this compound in the urine of patients with Refsum's disease is significantly elevated and correlates with the plasma levels of phytanic acid. This makes 3-MAA a valuable biomarker for monitoring the disease and the effectiveness of dietary therapy.
| Parameter | Value | Reference |
| Capacity of ω-oxidation pathway | 6.9 (2.8–19.4) mg PA/day | [8][9] |
| Correlation of 3-MAA excretion with plasma PA levels | r = 0.61; P = 0.03 | [8][9] |
| Increase in 3-MAA excretion during fasting (56h) | 208 ± 58% | [8][9] |
| Increase in plasma PA during fasting (56h) | 158 (125–603)% | [8][9] |
Table 1: Quantitative data on this compound and Phytanic acid in Adult Refsum Disease.
Experimental Protocols for the Analysis of this compound
The gold standard for the analysis of urinary organic acids, including this compound, is gas chromatography-mass spectrometry (GC-MS).[11]
1. Sample Collection and Preparation:
-
Sample Type: A random urine sample is collected in a sterile, preservative-free container.[12]
-
Storage: The urine sample should be stored frozen at -20°C or lower prior to analysis to ensure stability.[12]
-
Initial Processing:
-
Thaw the urine sample at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at low temperature and high speed (e.g., 10,000 rpm for 3 minutes) to remove particulate matter.[13]
-
Transfer the supernatant to a clean tube for extraction.
-
2. Extraction of Organic Acids:
Liquid-liquid extraction is commonly used to isolate organic acids from the aqueous urine matrix.
-
Acidification: Acidify the urine sample (e.g., 200 µL) to a pH below 2 with hydrochloric acid (HCl). This converts the organic acid salts to their more organic-soluble free acid form.
-
Salting out: Add sodium chloride to saturate the aqueous phase, which reduces the solubility of organic acids in water and improves extraction efficiency.
-
Solvent Extraction: Add an organic solvent such as ethyl acetate (B1210297) (e.g., 600 µL).[13]
-
Vortexing: Vortex the mixture thoroughly for at least 1 minute to ensure efficient partitioning of the organic acids into the organic layer.[13]
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer (supernatant).[13]
-
Repeat Extraction: Repeat the extraction process with a fresh aliquot of the organic solvent to maximize the recovery of organic acids.[13]
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas, with mild heating (e.g., 35°C).[13]
3. Derivatization:
Organic acids are not volatile enough for GC analysis and must be chemically modified to increase their volatility. Silylation is a common derivatization method.
-
Reagents: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, and a solvent like pyridine (B92270) or hexane.[13][14]
-
Procedure:
-
Cooling: Allow the sample to cool to room temperature before analysis.
4. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.[11][14]
-
Gas Chromatography:
-
Column: Use a suitable capillary column (e.g., Thermo TG-5 MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is used to separate the different organic acids based on their boiling points. An example program could be: initial temperature of 70°C for 2 minutes, ramp to 155°C at 4°C/min, hold for 2 minutes, ramp to 170°C at 4°C/min, hold for 2 minutes, and then ramp to a final temperature.[15]
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is commonly used.
-
Scan Mode: The mass spectrometer is typically operated in full scan mode to acquire a mass spectrum for each eluting compound, allowing for identification based on fragmentation patterns.[12]
-
Identification: The mass spectrum of this compound is compared to a library of known spectra for positive identification.
-
The following diagram outlines the experimental workflow for the analysis of urinary this compound.
Caption: A simplified workflow for the analysis of this compound in urine using GC-MS.
Signaling Pathways and Potential Toxicity of this compound
The current body of research primarily focuses on this compound as a biomarker for phytanic acid metabolism in Refsum's disease. There is limited direct evidence to suggest that this compound itself has significant signaling functions or is a primary contributor to the pathology of the disease.
The neurological and cellular damage in Refsum's disease is largely attributed to the toxic effects of phytanic acid accumulation.[1][3] Phytanic acid has been shown to induce mitochondrial dysfunction, increase the production of reactive oxygen species (ROS), and disrupt calcium homeostasis.
While the direct toxicity of this compound has not been extensively studied, as a dicarboxylic acid, its accumulation could potentially have metabolic consequences. Dicarboxylic acids can be metabolized through peroxisomal beta-oxidation, and their excessive presence might compete with the metabolism of other fatty acids. However, in the context of Refsum's disease, the levels of this compound are a consequence of the primary metabolic block and are likely of much lower pathological significance than the massively elevated levels of phytanic acid.
Further research is needed to elucidate any potential direct cellular effects of this compound and to determine if it plays any active role in the pathophysiology of Refsum's disease beyond being a metabolic byproduct.
Conclusion
This compound is a key metabolite in the alternative omega-oxidation pathway of phytanic acid metabolism. In Refsum's disease, where the primary alpha-oxidation pathway is deficient, the production and urinary excretion of this compound are significantly increased. This makes it a valuable and reliable biomarker for diagnosing and monitoring the disease, as well as for assessing the efficacy of dietary interventions aimed at reducing phytanic acid intake. The analysis of this compound is robustly performed using GC-MS, with well-established protocols for sample preparation and analysis. While the direct pathological role of this compound itself appears to be limited, its strong correlation with phytanic acid levels underscores its importance in the clinical management of Refsum's disease. Future research could further explore any subtle metabolic effects of this compound accumulation, which may provide a more complete understanding of the complex metabolic dysregulation in this rare disorder.
References
- 1. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. Phytanic Acid Intake and Lifestyle Modifications on Quality of Life in Individuals with Adult Refsum Disease: A Retrospective Survey Analysis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. 3-Methyladipate excretion in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 12. metbio.net [metbio.net]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
- 14. erndim.org [erndim.org]
- 15. researchgate.net [researchgate.net]
The Metabolic Genesis of Urinary 3-Methyladipic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urinary 3-methyladipic acid (3-MAA) serves as a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably Adult Refsum Disease (ARD). This dicarboxylic acid is not a product of mainstream metabolic pathways but rather arises from an alternative route of fatty acid oxidation. This technical guide provides a comprehensive overview of the metabolic origins of 3-MAA, detailing the enzymatic steps involved in its formation. Furthermore, it presents quantitative data on urinary 3-MAA levels in both physiological and pathological states, alongside detailed experimental protocols for its detection and quantification. This document is intended to be a valuable resource for researchers, clinicians, and professionals in drug development investigating disorders of fatty acid metabolism.
Introduction
This compound (3-methylhexanedioic acid) is a seven-carbon, methyl-branched dicarboxylic acid.[1][2] In healthy individuals, it is typically present in urine at very low concentrations. However, its excretion can be significantly elevated in specific metabolic disorders, making it a key diagnostic marker. The primary metabolic precursor to 3-MAA is phytanic acid, a branched-chain fatty acid obtained from the diet, particularly from dairy products and the fat of ruminant animals.[3] The accumulation of phytanic acid is the hallmark of Adult Refsum Disease, a rare, autosomal recessive neurological disorder.[4]
The Metabolic Pathway of this compound Formation
Under normal physiological conditions, phytanic acid is metabolized via the alpha-oxidation pathway within the peroxisomes. This pathway is necessary because the methyl group on the beta-carbon of phytanic acid prevents its direct degradation through beta-oxidation.[5]
In individuals with Adult Refsum Disease, there is a deficiency in the enzyme phytanoyl-CoA hydroxylase (PAHX), a key component of the alpha-oxidation pathway.[4] This enzymatic block leads to the accumulation of phytanic acid in plasma and tissues. To compensate, the body utilizes an alternative, microsomal pathway known as omega-oxidation.[3][6] This pathway, which normally plays a minor role in fatty acid metabolism, becomes the primary route for phytanic acid degradation in ARD patients.
The omega-oxidation of phytanic acid proceeds as follows:
-
Omega-Hydroxylation: The terminal methyl group (omega-carbon) of phytanic acid is hydroxylated to form ω-hydroxyphytanic acid. This reaction is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4F subfamily (CYP4F2, CYP4F3A, CYP4F3B) and CYP4A11.[7]
-
Oxidation to a Dicarboxylic Acid: The newly formed hydroxyl group is then oxidized first to an aldehyde and subsequently to a carboxylic acid, resulting in the formation of a dicarboxylic acid, 3-methyl-3-carboxypentadecanedioic acid.
-
Peroxisomal Beta-Oxidation: This long-chain dicarboxylic acid then undergoes several cycles of beta-oxidation in the peroxisomes. This process shortens the carbon chain from both ends.
-
Formation of this compound: After several rounds of beta-oxidation, the final product is this compound, which is then excreted in the urine.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisomes, Refsum's disease and the alpha- and omega-oxidation of phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvkc.nl [nvkc.nl]
- 8. 2,6-Dimethyloctanedioic acid--a metabolite of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Methyladipic Acid in Peroxisomal Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal disorders are a heterogeneous group of genetic metabolic diseases characterized by the absence or dysfunction of peroxisomes, essential cellular organelles involved in numerous metabolic pathways. A key function of peroxisomes is the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. In certain peroxisomal disorders, a defect in this pathway leads to the accumulation of phytanic acid, necessitating the activation of an alternative degradation route: omega-oxidation. This pathway culminates in the production of several metabolites, including 3-methyladipic acid (3-MAA). This technical guide provides a comprehensive overview of the role of 3-MAA in peroxisomal disorders, its biochemical significance, analytical methodologies for its detection, and its utility as a biomarker.
Biochemical Context: The Omega-Oxidation of Phytanic Acid
In healthy individuals, phytanic acid is primarily metabolized via alpha-oxidation within the peroxisomes. This process involves the removal of a single carbon atom to produce pristanic acid, which can then enter the beta-oxidation pathway.[1] However, in peroxisomal disorders such as Adult Refsum Disease (ARD), a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs alpha-oxidation.[2] This leads to a toxic accumulation of phytanic acid.
To counteract this, the body utilizes an alternative, microsomal and peroxisomal pathway known as omega-oxidation.[3] This pathway, typically a minor route for fatty acid metabolism, becomes significant in the context of defective alpha-oxidation. The omega-oxidation of phytanic acid involves a series of enzymatic reactions that ultimately produce shorter-chain dicarboxylic acids, including this compound, which are then excreted in the urine.[2]
The key enzymatic steps in the omega-oxidation of phytanic acid are:
-
Omega-Hydroxylation: Catalyzed by cytochrome P450 enzymes of the CYP4F family (including CYP4F3A, CYP4F3B, CYP4A11, and CYP4F2), this initial step introduces a hydroxyl group at the terminal (omega) carbon of the fatty acid.
-
Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to a Carboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid by aldehyde dehydrogenase.
-
Peroxisomal Beta-Oxidation: The resulting dicarboxylic acid undergoes beta-oxidation from the omega-end in the peroxisomes, leading to chain shortening and the eventual formation of this compound.
This compound as a Biomarker in Peroxisomal Disorders
The presence and concentration of 3-MAA in biological fluids, primarily urine, serve as a crucial biomarker for the activity of the omega-oxidation pathway. Its clinical significance is most pronounced in Adult Refsum Disease.
Adult Refsum Disease (ARD)
In ARD, the accumulation of phytanic acid due to deficient alpha-oxidation makes the omega-oxidation pathway a critical route for its detoxification. Consequently, urinary excretion of 3-MAA is significantly elevated and directly correlates with plasma phytanic acid levels.[2] Monitoring urinary 3-MAA can therefore be used to assess the metabolic burden of phytanic acid and the capacity of the compensatory omega-oxidation pathway. The capacity of this pathway in ARD patients has been measured to be approximately 6.9 (range: 2.8–19.4) mg of phytanic acid metabolized per day.[2][4]
Zellweger Spectrum Disorders (ZSD)
Zellweger spectrum disorders are peroxisome biogenesis disorders with a wide range of severity. While the primary biochemical hallmarks are elevated very-long-chain fatty acids (VLCFAs), phytanic acid, and pristanic acid, dicarboxylic aciduria has also been reported.[5][6] However, the specific elevation of 3-MAA is not a consistent or primary diagnostic marker for ZSD. Its presence would be secondary to the accumulation of phytanic acid and the subsequent activation of omega-oxidation.
D-bifunctional Protein (DBP) Deficiency and Acyl-CoA Oxidase (ACOX) Deficiency
These are single-enzyme deficiencies affecting peroxisomal beta-oxidation. The primary biochemical findings are elevated VLCFAs and, in DBP deficiency, also pristanic acid and bile acid intermediates.[7][8] While dicarboxylic aciduria can occur in disorders of fatty acid oxidation, significant elevation of 3-MAA is not a characteristic feature specifically used for the diagnosis of DBP or ACOX deficiency.[9][10] In some cases of DBP deficiency, biochemical abnormalities in plasma can be mild or even absent, making diagnosis challenging.[7]
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound in different populations. It is important to note that reference ranges can vary between laboratories depending on the analytical method used.
| Population | Sample Type | This compound Concentration | Reference |
| Healthy Individuals | |||
| Adults (Non-fasting) | Urine | 0.9 ± 0.5 µg/mg creatinine (B1669602) | [11] |
| Children (Fasting, 36 hours) | Urine | 82 ± 50 µg/mg creatinine | [11] |
| Peroxisomal Disorders | |||
| Adult Refsum Disease (ARD) | Urine | Production of 6.8 (1.9–14.4) mg/day | [2] |
| ARD Heterozygotes | Urine | 5.2 mg/g creatinine (not significantly different from controls) | [2] |
Note: Data for ZSD, DBP deficiency, and ACOX deficiency specifically for 3-MAA are not consistently reported in the literature as primary diagnostic markers.
Experimental Protocols for this compound Analysis
The quantification of this compound in biological samples, typically urine, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) as part of a broader urinary organic acid profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are also applicable and offer high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general workflow for the analysis of urinary organic acids, including 3-MAA.
1. Sample Preparation (Urine)
-
Internal Standard Addition: To a known volume of urine (e.g., 1-2 mL), add a known amount of an internal standard (e.g., a stable isotope-labeled 3-MAA or a non-endogenous dicarboxylic acid).
-
Acidification: Acidify the urine sample to a pH of approximately 1-2 using a strong acid (e.g., HCl).
-
Extraction: Perform a liquid-liquid extraction of the organic acids using an organic solvent such as ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate. This is typically done in two or three extraction steps.
-
Drying: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization
To increase the volatility of the organic acids for GC analysis, a two-step derivatization process is commonly employed:
-
Oximation: To protect keto-groups, the dried extract is first treated with a solution of methoxyamine hydrochloride in pyridine (B92270) and incubated.
-
Silylation: Subsequently, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added, and the mixture is heated to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers.
3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized organic acids on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature gradient program is used to achieve optimal separation.
-
Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization) and detected by the mass spectrometer. Data can be acquired in full scan mode for qualitative profiling or in selected ion monitoring (SIM) mode for quantitative analysis of specific ions characteristic of 3-MAA-TMS derivative and the internal standard.
4. Quantification
-
Create a calibration curve using standard solutions of 3-MAA of known concentrations that have undergone the same extraction and derivatization procedure.
-
Calculate the concentration of 3-MAA in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically normalized to the urinary creatinine concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers an alternative with potentially higher throughput and sensitivity.
1. Sample Preparation (Plasma or Urine)
-
Internal Standard Addition: Add an internal standard to the sample.
-
Protein Precipitation (for plasma): If analyzing plasma, precipitate proteins using a cold organic solvent like acetonitrile (B52724) or methanol. Centrifuge and collect the supernatant.
-
Derivatization: While some methods might allow for direct analysis, derivatization is often employed to improve chromatographic retention and ionization efficiency. A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
2. LC-MS/MS Analysis
-
Liquid Chromatography: Separate the derivatized 3-MAA using reversed-phase liquid chromatography (e.g., with a C18 column). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid, is used.
-
Tandem Mass Spectrometry: The eluting analyte is ionized (commonly by electrospray ionization, ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized 3-MAA and the internal standard are monitored for high selectivity and sensitivity.
3. Quantification
-
Quantification is performed using a calibration curve prepared with standards and an internal standard, similar to the GC-MS method.
Conclusion
This compound is a significant metabolite in the context of peroxisomal disorders, particularly as a biomarker for the omega-oxidation of phytanic acid in Adult Refsum Disease. Its measurement in urine provides valuable information for the diagnosis and monitoring of this condition. While its role in other peroxisomal disorders like Zellweger Spectrum Disorders, D-bifunctional protein deficiency, and Acyl-CoA oxidase deficiency is less prominent, its presence in a urinary organic acid profile can contribute to the overall metabolic picture. The analytical methods of GC-MS and LC-MS/MS provide robust and sensitive platforms for the quantification of 3-MAA, aiding in the clinical management of patients with these complex genetic disorders. Further research is warranted to establish definitive reference ranges for 3-MAA across a wider range of peroxisomal disorders and in healthy populations of different age groups.
References
- 1. byjus.com [byjus.com]
- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine organic acid analysis as a tool in evaluation for Zellweger Spectrum disorder: A retrospective study - Watch Related Videos [visualize.jove.com]
- 7. D-bifunctional Protein Deficiency: A Case Report of a Turkish Child - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 9. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyladipic Acid as a Marker for 3-MCC Deficiency: A Technical Guide
Executive Summary: 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency is an autosomal recessive inborn error of leucine (B10760876) metabolism. While newborn screening programs have identified it as one of the more common organic acidurias, its clinical presentation is highly variable, ranging from asymptomatic to severe metabolic crisis. Diagnosis relies on identifying characteristic metabolites that accumulate due to the enzymatic block. The primary diagnostic markers are significantly elevated levels of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine (B26124) in urine, and 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH) in blood. This guide clarifies that while 3-methyladipic acid is an organic acid, it is not considered a primary or standard biomarker for 3-MCC deficiency. The focus of diagnosis and monitoring remains on the aforementioned established markers.
Introduction to 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency
3-Methylcrotonyl-CoA carboxylase deficiency is an inherited metabolic disorder that affects the breakdown of leucine, an essential amino acid.[1][2] It is characterized by a deficiency of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase.[1][3]
Genetic Basis
The 3-MCC enzyme is composed of alpha and beta subunits, which are encoded by the MCCC1 and MCCC2 genes, respectively.[2][3] Mutations in either of these genes can lead to reduced or absent enzyme activity.[4] The condition is inherited in an autosomal recessive pattern, meaning an individual must inherit two mutated copies of the gene (one from each parent) to be affected.[2]
Pathophysiology
The 3-MCC enzyme catalyzes a crucial step in the catabolism of leucine.[5] A deficiency in this enzyme leads to the accumulation of upstream metabolites. The body attempts to detoxify these compounds by converting them into other substances, which are then excreted in the urine and can be detected in the blood.[6] This buildup of toxic byproducts can, particularly during times of metabolic stress like illness or fasting, lead to clinical symptoms.[1]
Clinical Presentation
The clinical phenotype of 3-MCC deficiency is remarkably diverse.[3][4] A large number of individuals identified through newborn screening remain asymptomatic throughout their lives.[3] However, some individuals may present with symptoms ranging from mild developmental delay to severe, life-threatening episodes of metabolic crisis, especially in early infancy.[4][7] Symptoms of a metabolic crisis can include vomiting, lethargy, hypotonia, seizures, and coma.[1][8]
The Leucine Catabolic Pathway and 3-MCC Deficiency
In healthy individuals, the amino acid leucine is broken down through a series of enzymatic steps to produce energy. The 3-MCC enzyme is responsible for the fourth step in this pathway, converting 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[5] In 3-MCC deficiency, this step is blocked, leading to an accumulation of 3-methylcrotonyl-CoA. This primary substrate is then shunted into alternative metabolic pathways, resulting in the formation and excretion of characteristic biomarkers.
Figure 1. Leucine catabolism pathway indicating the 3-MCC enzyme block and resulting metabolite accumulation.
Primary Biomarkers of 3-MCC Deficiency
The diagnosis of 3-MCC deficiency is primarily biochemical, based on the detection of specific metabolites in blood and urine.[2]
-
3-Hydroxyisovaleric Acid (3-HIVA): This is a key diagnostic organic acid found in elevated concentrations in the urine of affected individuals.[2][3][5]
-
3-Methylcrotonylglycine (3-MCG): The conjugation of 3-methylcrotonyl-CoA with glycine results in 3-MCG, which is also excreted in large amounts in the urine.[2][3][5] In some rare cases, 3-MCG may be absent or only present in trace amounts, which can complicate diagnosis based solely on urine organic acid profiles.[9]
-
3-Hydroxyisovalerylcarnitine (C5-OH): This acylcarnitine is the hallmark of 3-MCC deficiency in blood spot analysis used for newborn screening.[3][4] It is formed by the conjugation of a 3-hydroxyisovaleryl moiety with carnitine.[10] However, elevated C5-OH is not exclusive to 3-MCC deficiency and can be seen in several other organic acidemias, necessitating further diagnostic tests.[7][11][12]
The Role of this compound
A review of scientific literature and diagnostic guidelines indicates that This compound is not a recognized or routinely monitored biomarker for 3-MCC deficiency . The metabolic block in 3-MCC deficiency leads to the accumulation of C5-compounds (3-HIVA, 3-MCG). This compound is a C7-dicarboxylic acid and is not a product of the blocked leucine catabolism pathway. Its clinical significance is more established in other metabolic disorders. Therefore, its measurement is not part of the standard diagnostic or monitoring protocol for 3-MCC deficiency.
Quantitative Analysis of Biomarkers
Quantitative analysis is essential for diagnosis and monitoring. The levels of key markers are typically reported relative to creatinine (B1669602) concentration in urine to account for variations in urine dilution.
| Biomarker | Sample Type | Typical Finding in 3-MCC Deficiency | Reference Range (Example) |
| 3-Hydroxyisovaleric Acid (3-HIVA) | Urine | Markedly Elevated | < 46 mmol/mol creatinine[9] |
| 3-Methylcrotonylglycine (3-MCG) | Urine | Markedly Elevated | Not Detectable[13] |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | Blood Spot / Plasma | Markedly Elevated | < 1.0 µmol/L[14] |
| Free Carnitine (C0) | Blood Spot / Plasma | Often Decreased (Secondary Deficiency) | > 10 µmol/L (varies by lab) |
Note: Reference ranges can vary significantly between laboratories. The values provided are for illustrative purposes.
In a study of 17 neonatal patients with 3-MCCD, the C5-OH concentrations ranged from 1.33 to 12.54 µmol/L in the initial screening test and 0.91 to 32.26 µmol/L in the follow-up test.[15] Another case report showed a maternal patient with a urinary 3-MCG level of 227.98 mmol/mol creatinine, where the control is non-detectable.[13]
Experimental Protocols for Biomarker Detection
Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of organic acids in urine.[2] The procedure involves extraction, derivatization, and chromatographic separation followed by mass spectrometric detection.
Methodology:
-
Sample Normalization: The volume of urine used for analysis is adjusted based on its creatinine concentration to ensure results are comparable between samples.[16]
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., tropic acid) is added to each sample to account for variability during sample preparation and analysis.[16][17]
-
Extraction: Organic acids are extracted from the acidified urine sample into an organic solvent, typically ethyl acetate.[17][18] This liquid-liquid extraction separates the analytes from the complex urine matrix.
-
Evaporation: The organic solvent containing the extracted acids is evaporated to dryness under a stream of nitrogen.[18][19]
-
Derivatization: The dried residue is chemically modified to make the non-volatile organic acids volatile and thermally stable for GC analysis. This is commonly achieved by silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the GC column. As they elute from the column, they are fragmented and detected by the mass spectrometer, allowing for identification and quantification based on their unique mass spectra and retention times.[16]
References
- 1. dshs.texas.gov [dshs.texas.gov]
- 2. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 3. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 5. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methylcrotonyl-CoA Carboxylase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. researchgate.net [researchgate.net]
- 14. vdh.virginia.gov [vdh.virginia.gov]
- 15. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. metbio.net [metbio.net]
- 17. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 18. aurametrix.weebly.com [aurametrix.weebly.com]
- 19. erndim.org [erndim.org]
Potential Toxic Byproducts of Leucine Processing: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine (B10760876), an essential branched-chain amino acid, plays a crucial role in protein synthesis and metabolic regulation. However, aberrant leucine metabolism, often due to genetic defects in catabolic enzymes, can lead to the accumulation of toxic byproducts. This technical guide provides a comprehensive overview of the primary toxic metabolites of leucine processing, their mechanisms of toxicity, and detailed experimental protocols for their investigation. The primary toxic byproducts discussed are leucine itself, α-ketoisocaproic acid (KIC), isovaleric acid (IVA), and 3-hydroxyisovaleric acid (3-HIA). Inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD) and Isovaleric Acidemia (IVA) serve as the primary models for understanding the pathophysiology of this toxicity. This guide is intended to be a valuable resource for researchers and drug development professionals working to understand and mitigate the adverse effects of these compounds.
Introduction
The catabolism of leucine is a critical metabolic pathway that yields acetyl-CoA and acetoacetate, contributing to cellular energy production. This process is initiated by the reversible transamination of leucine to α-ketoisocaproic acid (KIC). Subsequently, KIC is oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to isovaleryl-CoA. Deficiencies in the enzymes involved in this pathway lead to the accumulation of leucine and its upstream metabolites, resulting in severe and often life-threatening metabolic disorders.[1][2] The primary toxic manifestations are neurological, including seizures, encephalopathy, and developmental delay, highlighting the vulnerability of the central nervous system to these byproducts.[3][4]
Key Toxic Byproducts of Leucine Metabolism
The accumulation of specific metabolites due to enzymatic defects in the leucine catabolic pathway is the primary driver of toxicity. The main compounds of concern are:
-
Leucine: While essential, excessive concentrations of leucine can become toxic to the body.[1][4]
-
α-Ketoisocaproic Acid (KIC): This α-ketoacid is a major neurotoxic metabolite that accumulates in Maple Syrup Urine Disease (MSUD).[3][5][6]
-
Isovaleric Acid (IVA): The hallmark of Isovaleric Acidemia, this organic acid is known for its neurotoxicity and characteristic "sweaty feet" odor.[7][8]
-
3-Hydroxyisovaleric Acid (3-HIA): While primarily considered a marker for biotin (B1667282) deficiency, at high concentrations, it can act as an acidogen and metabotoxin.[6][9][10]
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of leucine byproducts. It is important to note that precise IC50 values are not consistently reported in the literature; therefore, effective concentrations observed in various experimental models are provided.
| Metabolite | Experimental Model | Observed Effect | Concentration/Dose | Citation(s) |
| α-Ketoisocaproic Acid (KIC) | HT-22 hippocampal cells | Reduced cell viability, increased reactive oxygen species (RS) | 1-10 mM | [11] |
| Rat hippocampus (in vivo) | Decreased activity of mitochondrial complexes I and II-III | 4 µmol (intracerebroventricular) | [12] | |
| Neonate rat brain (in vivo) | Disrupted redox homeostasis, neuronal death, glial reactivity | Not specified | [13] | |
| Isovaleric Acid (IVA) | Rat liver mitochondria | Inhibition of mitochondrial function | Not specified | [14] |
| Cultured rat astrocytes | Alterations in cytoskeleton | 5 mM | [15] | |
| Leucine | Rats (in vivo) | Growth retardation, reduced liver weight (in low-protein diet) | >4% of diet | [16] |
| 3-Hydroxyisovaleric Acid (3-HIA) | Not specified | Can act as an acidogen and metabotoxin | High levels | [6][9][10] |
Mechanisms of Toxicity and Affected Signaling Pathways
The toxicity of leucine metabolites is multifaceted, impacting cellular energy metabolism, redox balance, and critical signaling pathways.
Mitochondrial Dysfunction
A primary target of both KIC and isovaleric acid is the mitochondrion. These compounds can uncouple oxidative phosphorylation, inhibit the activity of respiratory chain complexes, and induce oxidative stress through the generation of reactive oxygen species (ROS).[11][17][18] This impairment of mitochondrial function leads to a cellular energy deficit and contributes to neuronal damage.
Disruption of Signaling Pathways
Leucine and its metabolites can modulate key signaling pathways involved in cell growth, proliferation, and survival.
-
MAPK Pathway: α-Ketoisocaproic acid has been shown to inhibit the p38 MAPK and ERK1/2 signaling pathways, which are involved in cellular stress responses and apoptosis.[1]
-
PI3K/Akt/mTOR Pathway: Leucine itself is a potent activator of the mTORC1 pathway, which is a central regulator of protein synthesis and cell growth.[8][14] However, the accumulation of toxic metabolites can lead to dysregulation of the PI3K/Akt/mTOR pathway, contributing to apoptosis.[19][20]
-
Apoptosis: The accumulation of leucine byproducts can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[14][21][22]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the toxicity of leucine metabolites.
Cell Viability Assays
5.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Principle: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the leucine metabolite of interest for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Assessment of Mitochondrial Dysfunction
5.2.1. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
-
Principle: High-resolution respirometry (e.g., using an Oroboros Oxygraph or a Seahorse XF Analyzer) allows for the real-time measurement of oxygen consumption in intact or permeabilized cells, or isolated mitochondria.
-
Protocol (using Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate.
-
The day of the assay, replace the growth medium with assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A).
-
Calibrate the instrument and then place the cell plate in the analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the compounds sequentially to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data to determine the effects of the leucine metabolite on different parameters of mitochondrial function.
-
Quantification of Leucine Metabolites
5.3.1. Quantification of α-Ketoisocaproic Acid in Plasma
-
Principle: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of KIC in biological samples.
-
Protocol Outline:
-
Sample Preparation: Deproteinize plasma samples.
-
Extraction: Use solid-phase extraction to isolate the keto acids.
-
Derivatization: Derivatize the keto acids to make them volatile for GC analysis.
-
GC-MS Analysis: Separate the derivatized compounds by gas chromatography and detect and quantify them by mass spectrometry.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.[2][7]
-
5.3.2. Quantification of 3-Hydroxyisovaleric Acid in Urine
-
Principle: Similar to KIC, GC-MS is the gold standard for the accurate quantification of 3-HIA in urine.
-
Protocol Outline:
-
Sample Preparation: Obtain a urine sample.
-
Extraction: Perform liquid-liquid or solid-phase extraction to isolate organic acids.
-
Derivatization: Derivatize 3-HIA to increase its volatility and improve its chromatographic properties.
-
GC-MS Analysis: Separate and quantify the derivatized 3-HIA using GC-MS.
-
Quantification: Utilize a deuterated internal standard for precise quantification.[23]
-
Mandatory Visualizations
Leucine Catabolic Pathway and Points of Toxic Byproduct Accumulation
Caption: Leucine catabolism and associated metabolic disorders.
Experimental Workflow for Assessing Neurotoxicity of Leucine Metabolites
Caption: Workflow for in vitro neurotoxicity assessment.
Signaling Pathways Implicated in Leucine Metabolite Toxicity
Caption: Key signaling pathways affected by leucine metabolites.
Conclusion
The accumulation of leucine and its catabolic intermediates represents a significant toxicological challenge, particularly to the central nervous system. This guide has synthesized the current understanding of the primary toxic byproducts, their mechanisms of action, and provided detailed experimental frameworks for their further investigation. A deeper understanding of the quantitative toxicology and the intricate signaling pathways affected by these metabolites is crucial for the development of effective therapeutic strategies for patients with inborn errors of leucine metabolism. The provided protocols and diagrams are intended to serve as a practical resource for researchers dedicated to this field.
References
- 1. Effects of alpha-ketoisocaproate in oxidative stress-induced C2C12 myotubes via inhibition of p38 MAPK and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Transport of alpha-ketoisocaproate in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 7. Simultaneous determination of plasma levels of alpha-ketoisocaproic acid and leucine and evaluation of alpha-[1-13C]ketoisocaproic acid and [1-13C]leucine enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Intracerebral Administration of α-Ketoisocaproic Acid to Neonate Rats Disrupts Brain Redox Homeostasis and Promotes Neuronal Death, Glial Reactivity, and Myelination Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leucine Reconstitutes Phagocytosis-Induced Cell Death in E. coli-Infected Neonatal Monocytes—Effects on Energy Metabolism and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propionic acid induces cytoskeletal alterations in cultured astrocytes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Induction of oxidative stress by the metabolites accumulating in isovaleric acidemia in brain cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Degradation Pathways of 3-Methyladipic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and degradation pathways of 3-methyladipic acid, a dicarboxylic acid of significant interest in the study of certain metabolic disorders. The document elucidates the primary biological route to this compound formation via the ω-oxidation of phytanic acid, a pathway that gains prominence in the context of Refsum disease. Detailed information on the key enzymes involved, experimental protocols for quantification, and relevant quantitative data are presented. Additionally, a classic chemical synthesis route is described. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the metabolic roles and diagnostic utility of this compound.
Introduction
This compound (3-MAA), systematically known as 3-methylhexanedioic acid, is a seven-carbon α,ω-dicarboxylic acid.[1] While present in trace amounts in healthy individuals, its concentration in biological fluids, particularly urine, is significantly elevated in certain pathological conditions. Most notably, this compound serves as a key biomarker for monitoring the ω-oxidation of phytanic acid, a branched-chain fatty acid that accumulates in individuals with Refsum disease.[2][3] This guide details the metabolic pathways associated with the formation and subsequent fate of this compound, provides established experimental protocols for its analysis, and presents a method for its chemical synthesis.
Degradation Pathway: Formation of this compound
The primary route for the biological formation of this compound is the catabolism of phytanic acid.[4] In healthy individuals, phytanic acid is predominantly metabolized through α-oxidation. However, in individuals with Refsum disease, a condition characterized by a deficiency in the α-oxidation pathway, the alternative ω-oxidation pathway becomes crucial.[4] This metabolic shift leads to the production and subsequent excretion of this compound.[3]
The degradation of phytanic acid to this compound involves an initial ω-oxidation followed by several cycles of β-oxidation.
ω-Oxidation of Phytanic Acid
The initial steps occur in the smooth endoplasmic reticulum of the liver and kidneys and involve the following enzymatic reactions:
-
Hydroxylation: The terminal methyl group of phytanic acid is hydroxylated to form ω-hydroxyphytanic acid. This reaction is catalyzed by a member of the cytochrome P450 multienzyme family, specifically from the CYP4A and CYP4F subfamilies.[5]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid, which then enters the peroxisome for further metabolism.
Peroxisomal β-Oxidation
The resulting dicarboxylic acid undergoes a series of β-oxidation cycles within the peroxisomes. Each cycle shortens the carbon chain by two carbons, releasing acetyl-CoA. Due to the methyl branch on the phytanic acid backbone, the final product of this truncated β-oxidation is this compound. Dicarboxylic acids, once formed, can be catabolized through β-oxidation from either end of the fatty acid chain.[6][7] While the specific subsequent metabolism of this compound is not extensively detailed, it is understood that as a dicarboxylic acid, it can be a substrate for further β-oxidation. However, it is primarily excreted in the urine, particularly when produced in elevated amounts.[4]
References
- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 5. medsciencegroup.com [medsciencegroup.com]
- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Methodological & Application
Application Note: Quantification of 3-Methyladipic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a comprehensive and robust method for the quantitative analysis of 3-Methyladipic acid (3-MAA) in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a dicarboxylic acid and an important biomarker in the diagnosis of certain inborn errors of metabolism. The protocol outlines procedures for sample preparation, including liquid-liquid extraction and derivatization, followed by optimized GC-MS parameters for separation and detection. The method is suitable for clinical research, metabolic studies, and applications in drug development requiring the monitoring of metabolic pathways.
Principle
Organic acids like this compound are polar and non-volatile, making them unsuitable for direct GC-MS analysis[1][2][3]. This protocol employs a multi-step process to prepare the analyte for quantification. First, the urine sample is acidified and subjected to liquid-liquid extraction using ethyl acetate (B1210297) to isolate the organic acids[4]. The extract is then evaporated to dryness. To increase volatility and thermal stability, the extracted 3-MAA is derivatized via trimethylsilylation, converting its carboxylic acid groups into trimethylsilyl (B98337) (TMS) esters using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[5][6]. The resulting TMS-derivatized 3-MAA is then analyzed by GC-MS, where it is separated from other components and quantified using a stable isotope-labeled internal standard.
Materials and Reagents
-
Standards: this compound (analytical grade), this compound-d3 (or other suitable stable isotope-labeled internal standard).
-
Reagents:
-
Ethyl acetate (HPLC grade)
-
Pyridine (B92270) (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hydrochloric Acid (HCl), 5M
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Heating block or water bath
-
Glass centrifuge tubes (15 mL) with screw caps
-
Autosampler vials (2 mL) with inserts
-
Experimental Protocols
Preparation of Standards
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the 3-MAA stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration of 25 µg/mL in methanol.
Sample Preparation and Extraction
The following workflow details the sample preparation process from urine collection to derivatization.
-
Sample Collection: Transfer 1.0 mL of urine into a 15 mL glass centrifuge tube. For normalization, urine volume can be adjusted based on creatinine (B1669602) concentration[7].
-
Internal Standard Addition: Add 50 µL of the 25 µg/mL internal standard working solution to each sample, calibrator, and quality control sample.
-
Acidification: Add 6 drops of 5M HCl to acidify the sample to a pH below 2. Confirm with pH paper[5].
-
Salting Out: Add solid NaCl until the solution is saturated to improve extraction efficiency[5]. Vortex to mix.
-
Liquid-Liquid Extraction: Add 4 mL of ethyl acetate, cap the tube, and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean tube. Repeat the extraction step once more and combine the organic layers.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined ethyl acetate extract to remove residual water.
-
Evaporation: Decant the dried extract into a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 35-40°C[8].
Derivatization
Derivatization is a critical step to ensure the analyte is suitable for GC analysis.
-
To the dry residue from step 3.2.7, add 50 µL of pyridine and 100 µL of BSTFA (+1% TMCS).
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block or water bath[6].
-
After cooling to room temperature, transfer the derivatized sample to a 2 mL autosampler vial with an insert for GC-MS analysis.
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C[9] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[9] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[10][11] |
| Oven Program | Initial 80°C, hold for 2 min. Ramp to 200°C at 10°C/min. Ramp to 280°C at 20°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Interface Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Example) | Note: Ions must be empirically determined. |
| 3-MAA-TMS₂ (Quant) | m/z 289 |
| 3-MAA-TMS₂ (Qual) | m/z 173, 275 |
| IS-TMS₂ (Quant) | m/z 292 |
Data and Results
Quantification is achieved by generating a calibration curve from the analysis of the prepared standards. The curve is constructed by plotting the peak area ratio of the 3-MAA quantifier ion to the internal standard quantifier ion against the concentration of 3-MAA. The concentration in unknown samples is then calculated from this curve.
Method Validation Summary
The described method should be validated to ensure reliable performance. The following table summarizes expected performance characteristics based on similar validated methods for organic acids[12][13].
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | |
| Intra-day (n=6) | < 10% |
| Inter-day (n=6) | < 15% |
| Accuracy (Recovery %) | |
| Low QC (5 µg/mL) | 90 - 110% |
| High QC (80 µg/mL) | 95 - 105% |
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in human urine. The protocol, involving liquid-liquid extraction and robust BSTFA derivatization, is well-suited for clinical research and metabolic profiling studies. Proper method validation is essential before its implementation for routine analysis.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 5. erndim.org [erndim.org]
- 6. researchgate.net [researchgate.net]
- 7. metbio.net [metbio.net]
- 8. aurametrix.weebly.com [aurametrix.weebly.com]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]
Application Note: Quantification of 3-Methyladipic Acid in Human Plasma by LC-MS/MS
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker in the diagnosis and monitoring of certain metabolic disorders. It is a catabolite of the branched-chain fatty acid, phytanic acid.[1] In healthy individuals, phytanic acid is primarily metabolized through alpha-oxidation. However, in patients with conditions like Adult Refsum Disease, a deficiency in the alpha-oxidation pathway leads to the upregulation of the alternative omega-oxidation pathway for phytanic acid degradation.[2][3][4] This metabolic shift results in the accumulation and subsequent excretion of this compound, making its quantification in biological fluids a critical diagnostic tool.[1][4] This application note presents a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma.
Metabolic Pathway of this compound Formation
In the context of Adult Refsum Disease, the typical alpha-oxidation of phytanic acid is impaired. Consequently, phytanic acid is shunted into the omega-oxidation pathway, leading to the formation of this compound.
Experimental Protocol
This protocol details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in plasma.
Materials and Reagents
-
This compound standard (Sigma-Aldrich, M27409 or equivalent)
-
This compound-d3 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 2% B (0-1 min), 2-98% B (1-8 min), 98% B (8-10 min), 98-2% B (10-10.1 min), 2% B (10.1-12 min) |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4500 V |
| Source Temperature | 500 °C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| This compound | 159.1 | 115.1 | 100 | -50 | -15 | -10 |
| This compound-d3 (IS) | 162.1 | 117.1 | 100 | -50 | -15 | -10 |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 5 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 15 | 6.8 | 8.2 | 95.3 |
| MQC | 150 | 4.5 | 5.9 | 102.1 |
| HQC | 1500 | 3.1 | 4.7 | 98.7 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | 92.5 ± 4.1 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the optimized chromatographic and mass spectrometric conditions allow for high-throughput analysis, making this method suitable for clinical research and diagnostic applications in the study of metabolic disorders such as Adult Refsum Disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Showing Compound this compound (FDB022115) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 4. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of 3-Methyladipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that can be found in human urine and plasma. Its quantification is of significant interest in clinical research, particularly in the study of certain metabolic disorders. Accurate and reliable measurement of 3-MAA is crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the sample preparation of 3-MAA from biological matrices for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes typical performance data for the analytical methods described. Please note that these values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Matrix | Urine, Plasma | Urine, Plasma, Serum |
| Extraction Technique | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Protein Precipitation or LLE |
| Derivatization | Silylation (e.g., with BSTFA) | Often not required, but can be used (e.g., with 3-NPH) |
| Recovery | > 85% | > 90% |
| Limit of Detection (LOD) | 0.1 - 1 µM | 0.01 - 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 0.05 - 0.5 µM |
| Linearity (R²) | > 0.99 | > 0.99 |
Experimental Workflow
The general workflow for the analysis of this compound from biological samples is depicted below.
Application Note: Derivatization of 3-Methyladipic Acid for Gas Chromatography Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyladipic acid is a dicarboxylic acid that can be found in human urine and is a key biomarker for certain metabolic disorders. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, direct GC analysis of this compound is challenging due to its high polarity and low volatility, which stem from the two carboxylic acid functional groups. These groups tend to form hydrogen bonds, leading to poor peak shape (tailing), low sensitivity, and potential thermal degradation in the hot GC inlet and column.[1][2][3]
To overcome these challenges, derivatization is a necessary sample preparation step. This process chemically modifies the polar carboxyl groups into less polar, more volatile, and more thermally stable functional groups, making the analyte "GC-amenable".[3][4] The most common derivatization strategies for carboxylic acids like this compound are silylation and esterification.[2][5][6] This application note provides detailed protocols for these methods and summarizes key performance data.
Comparison of Derivatization Methods
Silylation and esterification are the two most widely used derivatization techniques for the analysis of low-molecular-weight dicarboxylic acids by GC.[5][6] The choice between them depends on sample complexity, required sensitivity, and available instrumentation.
Table 1: Comparison of Silylation and Esterification for Dicarboxylic Acid Analysis
| Feature | Silylation (e.g., using BSTFA) | Esterification (e.g., using BF₃/Methanol) |
| Principle | Replaces active hydrogens on carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[1][7] | Converts carboxylic acids into their corresponding methyl esters (FAMEs).[1] |
| Reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1][7][8] | Boron trifluoride in methanol (B129727) (BF₃/Methanol), or methanolic HCl.[1][9][10] |
| Reaction Speed | Very rapid; often complete within minutes at room temperature or with gentle heating.[7][8] | Slower; typically requires heating at 60-100°C for 10-60 minutes.[1][11] |
| By-products | Volatile and generally do not interfere with chromatography.[7][12] | Water and salts, which require a post-derivatization extraction step.[1] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and require anhydrous conditions.[7] | Fatty Acid Methyl Esters (FAMEs) are generally stable.[13] |
| Sensitivity | Generally provides lower detection limits and higher reproducibility.[6] | Effective, but the multi-step workup can lead to analyte loss.[6] |
| Applicability | Very versatile; reacts with a broad range of polar functional groups (-OH, -COOH, -NH₂, -SH).[7] | Primarily targets carboxylic acids.[1][13] |
For the analysis of low-molecular-weight dicarboxylic acids, silylation with BSTFA is often the reagent of choice, providing lower detection limits (≤ 2 ng m⁻³) and higher reproducibility (RSD% ≤ 10%) compared to esterification.[5]
Experimental Protocols
Critical Note: All derivatization reactions are sensitive to moisture. Ensure that all glassware is thoroughly dried and that samples are anhydrous before adding reagents. The presence of water can halt the reaction and decompose both the reagent and the formed derivatives.[4][14]
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol describes the conversion of this compound to its bis(trimethylsilyl) ester. The addition of 1% TMCS acts as a catalyst to increase the reactivity of BSTFA, especially for hindered compounds.[4][15]
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous Grade)
-
Sample containing this compound (dried)
-
5 mL reaction vial with PTFE-lined cap
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place 1-10 mg of the sample (or a sample extract) into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen or using a lyophilizer.[7]
-
Reagent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the dried residue. Add 100 µL of BSTFA (+1% TMCS). A molar excess of at least 2:1 of BSTFA to active hydrogens is recommended.[4][7]
-
Reaction: Cap the vial tightly and vortex for 10-30 seconds.
-
Incubation: Heat the vial at 60-75°C for 30-60 minutes.[1][4] Reaction time and temperature may need optimization depending on the sample matrix. For simple organic acids, the reaction is often complete as soon as the compound dissolves.[7][8]
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol converts this compound to its dimethyl ester. This method requires a post-reaction liquid-liquid extraction to isolate the derivatives.
Materials:
-
12-14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane (B92381) (GC Grade)
-
Saturated Sodium Chloride (NaCl) solution or purified water
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
5-10 mL reaction vessel with PTFE-lined cap
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place 1-25 mg of the dried sample into a reaction vessel.[13]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the vessel.[13]
-
Reaction: Cap the vial tightly and heat at 60°C for 5-10 minutes. Some protocols for complex lipids may require up to 60 minutes at 80-100°C.
-
Extraction: a. Cool the vessel to room temperature. b. Add 1 mL of purified water and 1 mL of hexane.[13] c. Cap the vessel and shake vigorously for 1-2 minutes to extract the methyl esters into the hexane layer.[13] d. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane extract containing the derivatized this compound is now ready for injection into the GC-MS.
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of low-molecular-weight (LMW) dicarboxylic acids using silylation and esterification methods.
Table 2: Performance Data for Dicarboxylic Acid Analysis
| Parameter | Silylation (BSTFA) | Esterification (BF₃/Alcohol) | Source |
| Detection Limit | ≤ 2 ng m⁻³ | ≤ 4 ng m⁻³ | [5] |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [5] |
Data is based on the analysis of LMW dicarboxylic acids in atmospheric aerosols and serves as a general guideline.
Typical GC-MS Conditions
-
GC System: Agilent 6890N or similar
-
MS System: Agilent 5973 or similar
-
Column: HP-5MS (5% Phenyl Methyl Siloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 min
-
Ramp: 10°C/min to 210°C
-
Hold: 4 min
-
-
MS Transfer Line: 230°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-550
Note: These are general starting conditions and should be optimized for the specific application and instrumentation.[10]
Visualizations
Derivatization and Analysis Workflow
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. youtube.com [youtube.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glsciences.eu [glsciences.eu]
- 13. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. gcms.cz [gcms.cz]
Application Notes and Protocols for Stable Isotope Dilution Assay of 3-Methyladipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker for certain inborn errors of metabolism. Under normal physiological conditions, the branched-chain fatty acid, phytanic acid, is primarily metabolized through alpha-oxidation in the peroxisomes. However, in individuals with disorders affecting this pathway, such as Adult Refsum Disease (ARD), an alternative omega-oxidation pathway is utilized. This alternative pathway leads to the formation and subsequent urinary excretion of 3-MAA. Consequently, the accurate and precise quantification of 3-MAA in biological fluids, particularly urine, is crucial for the diagnosis and monitoring of these metabolic disorders.
Stable isotope dilution (SID) analysis coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantitative analysis of endogenous compounds in complex biological matrices. This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-MAA) to the sample. The internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic label. By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample extraction, derivatization, and injection volume.
These application notes provide a detailed protocol for the quantification of this compound in human urine using a stable isotope dilution GC-MS method.
Data Presentation
The following tables summarize the quantitative data for urinary this compound concentrations in healthy individuals and patients with Adult Refsum Disease.
Table 1: Urinary this compound Concentrations in a Healthy Pediatric Population
| Age Group | Mean (mmol/mol creatinine) | Standard Deviation (mmol/mol creatinine) |
| 1 day - 6 months | 3.5 | 1.8 |
| 7 months - 2 years | 2.9 | 1.5 |
| 3 years - 8 years | 2.1 | 1.1 |
| 9 years - 16 years | 1.8 | 0.9 |
Data adapted from studies on pediatric populations. Reference ranges for adults are not well-established but are expected to be in a similar or lower range in the absence of metabolic disorders.
Table 2: Urinary this compound Excretion in Patients with Adult Refsum Disease (ARD)
| Patient Cohort (n=11) | Mean Excretion (μmol/24h) | Range (μmol/24h) |
| ARD Patients | 38.1 | 15.2 - 121.4 |
Data derived from a cross-sectional study of patients with ARD.[1]
Experimental Protocols
This section details the methodologies for the stable isotope dilution GC-MS analysis of this compound in urine.
Materials and Reagents
-
This compound (analytical standard)
-
Deuterated this compound (e.g., D3-3-methyladipic acid) as an internal standard
-
Urine samples (patient and control)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or other suitable silylating agent
-
Pyridine (B92270) (anhydrous)
-
Internal standard spiking solution (prepare a stock solution of deuterated 3-MAA in a suitable solvent, e.g., methanol, and dilute to a working concentration)
-
Calibration standard solutions (prepare a series of solutions containing known concentrations of 3-MAA and a fixed concentration of the deuterated internal standard)
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for organic acid analysis (e.g., a fused-silica capillary column with a 5% phenyl methylpolysiloxane stationary phase)
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or oven
-
Vortex mixer
Experimental Workflow Diagram
Caption: Experimental workflow for the stable isotope dilution GC-MS analysis of this compound.
Detailed Protocol
1. Sample Preparation and Extraction
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer a 1 mL aliquot of each urine sample, calibration standard, and quality control sample to a glass centrifuge tube.
-
Add a known amount of the deuterated this compound internal standard solution to each tube (except for the blank).
-
Acidify the samples to a pH of approximately 1-2 by adding 100 µL of 6M HCl. Vortex briefly.
-
Add 5 mL of ethyl acetate to each tube. Cap and vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifuge the tubes at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 5-7) with a fresh 5 mL aliquot of ethyl acetate and combine the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tubes tightly and vortex briefly to dissolve the residue.
-
Heat the samples at 60-80°C for 30-60 minutes to facilitate the derivatization reaction, which converts the carboxylic acid groups to their more volatile trimethylsilyl (B98337) (TMS) esters.
-
Allow the samples to cool to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
GC Conditions (Example):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for the TMS derivatives of both endogenous this compound and the deuterated internal standard. For example:
-
This compound-TMS derivative: Monitor ions such as m/z 289 (M-15) and other characteristic fragments.
-
Deuterated this compound-TMS derivative: Monitor the corresponding shifted ions (e.g., m/z 292 for a D3-labeled standard).
-
-
4. Data Analysis and Quantification
-
Integrate the peak areas of the selected ions for both the endogenous this compound and the deuterated internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample, calibration standard, and quality control.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the final concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Metabolic Pathway of this compound Formation
In conditions where the primary alpha-oxidation pathway of phytanic acid is impaired, the omega-oxidation pathway becomes more active, leading to the production of this compound.
Caption: Metabolic pathway of this compound formation from phytanic acid via omega-oxidation.
References
Targeted Metabolomics Panel for 3-Methyladipic Acid and Related Analytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a crucial biomarker for monitoring defects in fatty acid metabolism, particularly in the context of Adult Refsum Disease (ARD). In healthy individuals, the branched-chain fatty acid, phytanic acid, is primarily metabolized through alpha-oxidation in the peroxisomes. However, in individuals with ARD, a deficiency in the enzyme phytanoyl-CoA hydroxylase impairs this pathway.[1][2] Consequently, the body utilizes an alternative, minor pathway known as omega-oxidation to metabolize the accumulating phytanic acid. This process leads to the formation of dicarboxylic acids, including 3-MAA, which is then excreted in the urine.[3] Therefore, the quantification of 3-MAA, alongside phytanic acid and its primary alpha-oxidation product, pristanic acid, provides a valuable diagnostic and monitoring tool for ARD and other related metabolic disorders.
This document provides detailed application notes and protocols for a targeted metabolomics panel designed for the simultaneous quantification of this compound, phytanic acid, and pristanic acid in human plasma and urine. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques, offering high sensitivity and specificity for clinical research and drug development applications.
Targeted Metabolites
The proposed targeted metabolomics panel includes the following key analytes:
-
This compound (3-MAA): A key biomarker for omega-oxidation of phytanic acid.
-
Phytanic acid: The precursor fatty acid that accumulates in Adult Refsum Disease.
-
Pristanic acid: The product of normal alpha-oxidation of phytanic acid. Its levels are typically low in untreated ARD.
-
Adipic acid: A related dicarboxylic acid.
-
Suberic acid: A related dicarboxylic acid.
Data Presentation
The following tables summarize the expected quantitative data for the targeted metabolites in plasma and urine for healthy individuals and patients with Adult Refsum Disease (ARD). These values are compiled from published literature and serve as a reference for data interpretation.
Table 1: Plasma Concentrations of Key Metabolites
| Metabolite | Healthy Individuals (µmol/L) | Adult Refsum Disease (untreated) (µmol/L) |
| Phytanic Acid | < 10[1] | 992 - 6400[4] |
| Pristanic Acid | 0.0 - 1.5[5] | Typically low to normal |
Table 2: Urinary Excretion of this compound
| Population | Urinary this compound Excretion |
| Healthy Controls | Normal, low levels |
| Adult Refsum Disease | Significantly elevated, correlates with plasma phytanic acid levels[3] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Protocol 1: Quantification of this compound and Other Dicarboxylic Acids in Urine by LC-MS/MS
This protocol is adapted from methodologies for the analysis of dicarboxylic acids in biological fluids.
1. Materials and Reagents
-
This compound, Adipic acid, Suberic acid analytical standards
-
Stable isotope-labeled internal standards (e.g., D4-Adipic acid)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Human urine samples (frozen at -80°C until use)
-
Microcentrifuge tubes
-
LC-MS system (e.g., Triple Quadrupole)
2. Sample Preparation
-
Thaw urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any debris.
-
To a clean microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 10 µL of the internal standard working solution.
-
Add 440 µL of 0.1% formic acid in acetonitrile to precipitate proteins and dilute the sample.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7.1-10 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for each analyte and internal standard.
4. Data Analysis and Quantification
-
Create a calibration curve using a series of standard solutions of known concentrations.
-
Quantify the concentration of each analyte in the urine samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Protocol 2: Quantification of Phytanic Acid and Pristanic Acid in Plasma by GC-MS
This protocol is based on established methods for the analysis of very long-chain fatty acids.
1. Materials and Reagents
-
Phytanic acid and Pristanic acid analytical standards
-
Stable isotope-labeled internal standards (e.g., D3-Pristanic acid)
-
Methanol, Chloroform, Hexane (B92381), Acetyl Chloride (reagent grade)
-
Human plasma samples (collected in EDTA tubes, frozen at -80°C)
-
Glass test tubes with Teflon-lined screw caps
-
GC-MS system
2. Sample Preparation (Fatty Acid Methyl Ester - FAME Derivatization)
-
Thaw plasma samples on ice.
-
To a glass tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 2 mL of Chloroform:Methanol (2:1, v/v) for lipid extraction.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried lipid extract, add 1 mL of 5% Acetyl Chloride in Methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour to form fatty acid methyl esters (FAMEs).
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a GC-MS vial.
3. GC-MS Conditions
-
GC Column: Capillary column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C, hold for 10 minutes
-
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for each FAME and internal standard.
4. Data Analysis and Quantification
-
Generate a calibration curve using standard solutions of phytanic acid and pristanic acid that have undergone the same derivatization procedure.
-
Quantify the analytes by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.
Conclusion
The targeted metabolomics panel and detailed protocols presented here provide a robust framework for the accurate and sensitive quantification of this compound, phytanic acid, and pristanic acid. This panel is a powerful tool for researchers and clinicians involved in the study of Adult Refsum Disease and other disorders of fatty acid metabolism. The provided workflows and data will aid in the diagnosis, monitoring of disease progression, and the evaluation of therapeutic interventions. Careful adherence to the experimental protocols is crucial for obtaining reliable and reproducible results.
References
- 1. medlink.com [medlink.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The significance of plasma phytanic acid levels in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. southtees.nhs.uk [southtees.nhs.uk]
Application Notes and Protocols for the Use of 3-Methyladipic Acid as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative mass spectrometry is a cornerstone of modern analytical science, providing high sensitivity and selectivity for the detection and quantification of a wide range of analytes in complex matrices. The accuracy and reliability of these measurements are critically dependent on the use of appropriate internal standards. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the quantitative results.[1]
This document provides detailed application notes and protocols for the proposed use of 3-methyladipic acid as an internal standard in mass spectrometry-based quantitative analysis, particularly for the analysis of other dicarboxylic acids and related polar analytes.
Rationale for Selecting this compound as an Internal Standard:
This compound is a dicarboxylic acid that is not endogenously present in most biological systems, a key characteristic for an internal standard.[2] Its structural similarity to other dicarboxylic acids makes it a suitable candidate to mimic their behavior during sample extraction, derivatization, and chromatographic separation.[3] Furthermore, it is commercially available with high purity.[4] For the highest level of accuracy, a stable isotope-labeled (e.g., deuterated) version of this compound would be the ideal internal standard, as it co-elutes with the analyte and experiences the same matrix effects.[5][6] While not readily commercially available, synthetic routes for deuterated carboxylic acids have been described.[7][8][9][10]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [11] |
| Molecular Weight | 160.17 g/mol | [11] |
| Melting Point | 100-102 °C | |
| Boiling Point | 230 °C at 30 mmHg | |
| Synonyms | 3-Methylhexanedioic acid | [11] |
| CAS Number | 3058-01-3 | [11] |
Experimental Protocols
The following protocols are proposed starting points for the use of this compound as an internal standard. It is imperative that these methods are thoroughly validated for the specific analyte and matrix of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like dicarboxylic acids, derivatization is required to increase their volatility and improve chromatographic performance.
Experimental Workflow for GC-MS Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apo.ansto.gov.au [apo.ansto.gov.au]
- 8. Spontaneous conversion of prenyl halides to acids: application in metal-free preparation of deuterated compounds under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of Dicarboxylic Acids from Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids (DCAs) are important metabolites involved in numerous physiological and pathological processes, including fatty acid oxidation and the tricarboxylic acid (TCA) cycle. Accurate quantification of DCAs in serum is crucial for biomarker discovery and understanding disease mechanisms. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like serum prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[1][2] This document provides a detailed protocol for the solid-phase extraction of dicarboxylic acids from serum using weak anion exchange (WAX) cartridges.
Principle of the Method
This protocol utilizes a mixed-mode SPE approach with a weak anion exchange (WAX) sorbent.[1][3][4] The sorbent has both reversed-phase and weak anion exchange properties, allowing for the retention of acidic compounds like dicarboxylic acids.[4] The serum sample is first pre-treated to precipitate proteins and adjust the pH to ensure that the dicarboxylic acids are in their anionic (negatively charged) state. When the sample is loaded onto the conditioned and equilibrated SPE cartridge, the ionized dicarboxylic acids are retained by the positively charged sorbent. A series of wash steps removes neutral and weakly retained interferences. Finally, the dicarboxylic acids are eluted by changing the pH to neutralize them, thus disrupting the ionic interaction with the sorbent.
Data Presentation
The following table summarizes expected recovery rates for representative dicarboxylic acids from biological matrices using solid-phase extraction. It is important to note that recovery can vary depending on the specific dicarboxylic acid, the SPE sorbent, and the optimization of the protocol. The data presented here is a compilation from various studies and serves as a guideline.
| Dicarboxylic Acid | SPE Sorbent | Matrix | Average Recovery (%) | Reference |
| Succinic Acid | ENV+ Resin | Aqueous Solution | >90% | [5] |
| Adipic Acid | ENV+ Resin | Aqueous Solution | >95% | [5] |
| Suberic Acid | Not Specified | Urine | ~85% | [6] |
| Perfluorooctanoic Acid (PFOA) | Oasis® WAX | Water and Tissue | >90% | [7] |
| General Organic Acids | Not Specified | Urine | 84.1% (mean) | [6] |
Experimental Protocol
Materials and Reagents
-
SPE cartridges: Oasis® WAX, 30 mg/1 mL (or equivalent weak anion exchange cartridges)
-
Human serum samples
-
Internal standards (e.g., isotope-labeled dicarboxylic acids)
-
Phosphoric acid, 4% (v/v) in water
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium (B1175870) hydroxide (B78521), 5% (v/v) in methanol
-
Formic acid, 2% (v/v) in water
-
Deionized water
-
SPE vacuum manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Sample Pre-treatment
-
Thaw frozen serum samples at 4°C.[8]
-
To 200 µL of serum in a microcentrifuge tube, add an appropriate amount of internal standard solution.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.[9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction Procedure
-
Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
-
Equilibration:
-
Pass 1 mL of deionized water through each cartridge.
-
Pass 1 mL of 2% formic acid through each cartridge to ensure the sorbent is in the appropriate charged state. Do not allow the cartridges to dry out.[9]
-
-
Sample Loading:
-
Load the pre-treated serum supernatant (from the Sample Pre-treatment section) onto the cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridges with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridges with 1 mL of methanol to remove non-polar interferences.[10]
-
-
Elution:
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Visualizations
Caption: Experimental workflow for the solid-phase extraction of dicarboxylic acids from serum.
Caption: Logical relationship of the weak anion exchange retention and elution mechanism.
References
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Development of a solid-phase extraction method for simultaneous extraction of adipic acid, succinic acid and 1,4-butanediol formed during hydrolysis of poly(butylene adipate) and poly(butylene succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application of 3-Methyladipic Acid in Newborn Screening for Organic Acidurias: A Detailed Analysis
For Immediate Release
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Newborn screening for organic acidurias is a critical public health initiative aimed at the early identification of infants with inherited metabolic disorders. These conditions, if left untreated, can lead to severe neurological damage, developmental delays, and even death. The analytical cornerstone of modern newborn screening is tandem mass spectrometry (MS/MS), which allows for the rapid and simultaneous quantification of multiple clinically significant metabolites from a single dried blood spot (DBS).
While a broad range of organic acidurias are screened for, the direct application of 3-Methyladipic acid as a primary screening marker is not standard practice. Instead, newborn screening programs typically focus on a panel of acylcarnitines and amino acids. Elevated levels of specific acylcarnitines, such as 3-hydroxyisovalerylcarnitine (B12287773) (C5OH), can be indicative of a group of organic acidurias, including 3-methylglutaconic aciduria. This application note will delve into the screening of 3-methylglutaconic aciduria, a condition biochemically characterized by the excretion of 3-methylglutaconic acid, and will discuss the relevant biomarkers, analytical methodologies, and biochemical pathways.
3-Methylglutaconic Aciduria: A Closer Look
3-Methylglutaconic aciduria (3-MGA) encompasses a heterogeneous group of autosomal recessive metabolic disorders. 3-MGA Type I is an inborn error of leucine (B10760876) metabolism caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase. This deficiency disrupts the normal breakdown of leucine, an essential amino acid, leading to the accumulation of toxic metabolites.
The primary analyte in newborn screening that raises suspicion for 3-MGA and other related organic acidurias is 3-hydroxyisovalerylcarnitine (C5OH acylcarnitine) . An elevated C5OH level is not specific to 3-MGA and can also indicate other conditions such as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCC), 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, and beta-ketothiolase deficiency.[1][2][3] Therefore, an elevated C5OH result on a newborn screen is considered a presumptive positive and requires further second-tier and confirmatory testing.
Quantitative Data Presentation
The cut-off values for C5OH acylcarnitine in dried blood spots can vary between newborn screening programs. These variations can be attributed to differences in analytical methods, instrumentation, and patient populations. The following table provides a summary of representative cut-off values for C5OH. It is crucial for each laboratory to establish and validate its own reference ranges.
| Analyte | Specimen Type | Typical Cut-off Value (μmol/L) | Critical Value (μmol/L) | Associated Disorders |
| C5OH (3-hydroxyisovalerylcarnitine) | Dried Blood Spot (DBS) | < 1.0 | ≥ 2.0 | 3-Methylglutaconic aciduria (3-MGA), 3-Methylcrotonyl-CoA carboxylase deficiency (3-MCC), 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (HMG), Beta-Ketothiolase deficiency (BKT), Multiple carboxylase deficiency (MCD)[1][2][3] |
Experimental Protocols
The following is a detailed protocol for the analysis of C5OH acylcarnitine in dried blood spots using tandem mass spectrometry (MS/MS).
Protocol: Quantification of C5OH Acylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry
1. Materials and Reagents:
-
Dried blood spot (DBS) punches (3 mm) from newborn screening cards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Stable isotope-labeled internal standards (e.g., C5OH-d3-acylcarnitine)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
Tandem mass spectrometer (e.g., triple quadrupole) coupled with a liquid chromatography system
2. Sample Preparation:
-
Punch a 3 mm disc from the center of a dried blood spot into a 96-well microtiter plate.
-
To each well, add 100 µL of an extraction solution consisting of methanol containing the stable isotope-labeled internal standard (e.g., C5OH-d3 at a known concentration).
-
Seal the plate and shake for 30 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
C5OH: Precursor ion (m/z) -> Product ion (m/z)
-
C5OH-d3 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
-
Flow Injection or LC Introduction: The reconstituted sample is introduced into the mass spectrometer. While flow injection analysis is rapid, liquid chromatography (LC) can be employed as a second-tier test to separate isomers and improve specificity.[4]
-
Data Acquisition and Analysis: The peak areas of the analyte and the internal standard are measured. The concentration of C5OH is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of C5OH.
Signaling Pathways and Experimental Workflows
Biochemical Pathway of 3-Methylglutaconic Aciduria Type I
The following diagram illustrates the leucine catabolism pathway and the enzymatic block in 3-MGA Type I.
Caption: Leucine catabolism pathway indicating the block at 3-methylglutaconyl-CoA hydratase (3-MCH) in 3-MGA Type I.
Experimental Workflow for Newborn Screening of Organic Acidurias
The diagram below outlines the general workflow from sample collection to diagnosis.
Caption: General workflow for newborn screening of organic acidurias using dried blood spots.
Conclusion
The early detection of organic acidurias through newborn screening is paramount for preventing severe long-term health consequences. While this compound is not a primary marker, the screening for conditions like 3-methylglutaconic aciduria through the analysis of C5OH acylcarnitine is a vital component of these programs. A positive screen for elevated C5OH necessitates prompt follow-up with more specific second-tier and confirmatory tests to establish a definitive diagnosis and initiate appropriate clinical management. The methodologies and workflows described herein provide a framework for the effective screening and identification of these rare but serious metabolic disorders.
References
Application Note: Analytical Strategies for the Resolution of 3-Methyladipic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that can exist as a pair of enantiomers, (R)-3-methyladipic acid and (S)-3-methyladipic acid, due to a chiral center at the third carbon. The accurate distinction and quantification of these isomers are critical in various fields, including metabolomics, clinical diagnostics (e.g., in studies of Refsum disease), and pharmaceutical development, where the stereochemistry of a molecule can dictate its biological activity and metabolic fate. This document provides detailed protocols for the analytical techniques used to separate and identify this compound isomers.
The primary challenge in analyzing 3-MAA isomers lies in separating the enantiomers, which have identical physical and chemical properties in an achiral environment.[1] This necessitates the use of chiral-selective techniques. The main analytical approaches involve Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Framework for Isomer Differentiation
The analytical approach to distinguishing this compound isomers depends on the type of isomerism. As 3-MAA possesses a single chiral center, the primary focus is on separating its two enantiomers.
Figure 1: Logical workflow for the analysis of this compound enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and high polarity of dicarboxylic acids like 3-MAA, a derivatization step is mandatory to convert them into more volatile esters or silyl (B83357) derivatives.[2][3]
Experimental Protocol: Esterification for GC-MS Analysis
This protocol details the conversion of 3-MAA to its methyl ester derivative, a common procedure for the analysis of fatty acids and dicarboxylic acids.[4]
1.1. Materials and Reagents
-
This compound standard or sample
-
Boron trifluoride-methanol (BF3-Methanol) solution, 14% (w/v)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC vials with inserts
1.2. Derivatization Procedure (Esterification)
-
Sample Preparation: Weigh 1-5 mg of the 3-MAA sample into a micro-reaction vial.
-
Reagent Addition: Add 500 µL of 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.
-
Extraction: Cool the vial to room temperature. Add 500 µL of hexane and 500 µL of saturated NaCl solution.
-
Mixing: Vortex the mixture vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Phase Separation: Centrifuge briefly (2 min at 2000 rpm) to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Final Sample: Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Instrumental Parameters (Illustrative)
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80°C, hold 2 min; Ramp to 280°C at 10°C/min; Hold 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Note: To separate the enantiomers of the derivatized 3-MAA, a chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm), would be required.[5]
Expected Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most direct method for separating enantiomers without derivatization.[6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Workflow for Chiral HPLC
Figure 2: Experimental workflow for separating 3-MAA enantiomers using chiral HPLC.
Experimental Protocol: Chiral HPLC-UV/MS
This protocol is a representative method for the enantioselective analysis of acidic compounds.[7]
2.1. Materials and Reagents
-
This compound standard or sample
-
Methanol (HPLC grade)
-
Formic acid (FA)
-
Ammonium formate (B1220265) (NH4OOCH)
-
Deionized water
-
Syringe filters (0.22 µm)
2.2. HPLC Instrumental Parameters (Illustrative)
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | CHIRALPAK QN-AX (150 x 4.6 mm, 5 µm) or similar anion-exchange type CSP |
| Mobile Phase | Methanol / Formic Acid / Ammonium Formate (e.g., 100/0.4/0.35 v/v/m) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm or Mass Spectrometer (ESI negative mode) |
2.3. Procedure
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 3-MAA in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram. The two enantiomers should elute as separate peaks.
-
Quantification: Determine the concentration of each enantiomer by integrating the area of the corresponding peak and comparing it to a calibration curve.
Illustrative Quantitative Data
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| (S)-3-Methyladipic Acid | 8.5 | \multirow{2}{*}{> 1.5} | 1.1 |
| (R)-3-Methyladipic Acid | 9.8 | 1.2 |
Note: The elution order and retention times are illustrative and depend heavily on the specific chiral stationary phase and mobile phase composition used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. While standard NMR cannot distinguish between enantiomers, it can be used to differentiate them indirectly by converting the enantiomeric pair into diastereomers.[8] This is achieved by reacting the racemic 3-MAA with an enantiomerically pure chiral derivatizing agent (CDA).[9]
Protocol: Diastereomer Formation for NMR Analysis
3.1. Principle Reacting the racemic 3-MAA with a single enantiomer of a chiral alcohol (e.g., (R)-1-phenylethanol) will form two diastereomeric esters: ((R)-acid)-(R)-alcohol) and ((S)-acid)-(R)-alcohol). These diastereomers have different physical properties and will produce distinct signals in the NMR spectrum, allowing for their differentiation and quantification.[1]
3.2. Derivatization Procedure (Illustrative)
-
Reaction Setup: In an NMR tube, dissolve ~5 mg of racemic 3-MAA and a slight molar excess of (R)-1-phenylethanol in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Coupling Agent: Add a coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide) to facilitate the esterification.
-
Reaction: Allow the reaction to proceed at room temperature until completion (monitor by TLC or NMR).
-
NMR Acquisition: Acquire a high-resolution 1H or 13C NMR spectrum of the resulting diastereomeric mixture.
3.3. Data Analysis In the resulting spectrum, specific proton or carbon signals corresponding to the two diastereomers will appear at slightly different chemical shifts. The ratio of the integrals of these distinct peaks directly corresponds to the enantiomeric ratio of the original 3-MAA sample.
Comparison of Analytical Techniques
| Technique | Principle | Derivatization Required? | Key Advantage | Key Limitation |
| GC-MS | Separation based on volatility and interaction with stationary phase. | Yes (Esterification/Silylation).[10] | High sensitivity and resolution; provides structural information from mass spectra. | Requires derivatization; chiral column needed for enantiomer separation. |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[6] | No | Direct separation of enantiomers without derivatization. | Can be expensive; method development may be time-consuming. |
| NMR with CDA | Conversion of enantiomers into diastereomers, which are distinguishable by NMR.[8] | Yes (with a Chiral Derivatizing Agent). | Provides definitive structural information and allows for quantification of enantiomeric excess. | Low sensitivity compared to MS; requires pure samples and a CDA. |
Conclusion
The choice of analytical technique for distinguishing this compound isomers depends on the specific research goal. For sensitive quantification and routine analysis, chiral HPLC-MS is often the preferred method due to its direct separation capabilities and high sensitivity.[11] GC-MS with a chiral column is also a robust alternative, particularly when analyzing complex biological matrices where extensive sample cleanup and derivatization are already part of the workflow. NMR spectroscopy coupled with chiral derivatizing agents serves as an invaluable tool for the absolute configuration assignment and for studying reaction stereochemistry, although it is less suited for high-throughput quantitative analysis.
References
- 1. jackwestin.com [jackwestin.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 3-Methyladipic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid metabolite primarily known for its role in the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid.[1][2] Elevated levels of 3-MAA in urine and plasma are a key biomarker for Adult Refsum disease, a rare genetic disorder characterized by the accumulation of phytanic acid.[1][3] While its clinical significance in this context is well-established, the broader roles of 3-MAA in cellular metabolism and signaling are areas of growing research interest.
These application notes provide detailed protocols for the accurate and reproducible measurement of this compound in cell culture experiments using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Significance in a Cell Culture Context
In in vitro studies, 3-MAA can be used to investigate various cellular processes:
-
Mitochondrial Function and Dysfunction: As a dicarboxylic acid, 3-MAA can influence cellular energy metabolism and mitochondrial function.[4][5][6]
-
Oxidative Stress: The metabolism of fatty acids is closely linked to the production of reactive oxygen species (ROS). Studying 3-MAA can provide insights into how cells respond to oxidative stress.[7][8][9]
-
Cellular Signaling: Fatty acids and their metabolites are known to act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[10][11][12][13] While direct evidence for 3-MAA is emerging, its structural similarity to other signaling lipids makes this a plausible area of investigation.
Experimental Protocols
This section details the protocols for sample preparation from cell culture, followed by analysis using either GC-MS or LC-MS/MS.
Protocol 1: Sample Preparation from Adherent and Suspension Cells
This protocol describes the extraction of this compound from both the cell pellet and the cell culture medium.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Chloroform (B151607) (HPLC grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d3)
-
Centrifuge tubes
-
Cell scraper (for adherent cells)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure for Adherent Cells:
-
Remove the cell culture medium and place the culture dish on ice.
-
Wash the cells twice with ice-cold PBS, ensuring complete removal of the PBS after the final wash.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
Add an appropriate amount of internal standard to each sample.
-
Proceed to the Liquid-Liquid Extraction step.
Procedure for Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant (cell culture medium can be saved for analysis).
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
After the final wash, add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the cell pellet.
-
Vortex thoroughly to resuspend the pellet and lyse the cells.
-
Add an appropriate amount of internal standard to each sample.
-
Proceed to the Liquid-Liquid Extraction step.
Procedure for Cell Culture Medium:
-
Thaw frozen media samples on ice.
-
Transfer 500 µL of the medium to a clean centrifuge tube.
-
Add an appropriate amount of internal standard.
-
Add 2 volumes of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube for analysis. For highly concentrated samples, dilution with water may be necessary.[14][15]
Liquid-Liquid Extraction (for cell lysates):
-
To the methanolic cell lysate, add chloroform and water to achieve a final ratio of methanol:chloroform:water of 1:1:1 (v/v/v).[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous/methanolic phase, which contains the polar metabolites including 3-MAA.
-
Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Protocol 2: GC-MS Analysis of this compound
For GC-MS analysis, the carboxyl groups of 3-MAA must be derivatized to increase volatility. Silylation is a common and effective method.[5][11]
Materials:
-
Dried sample extract from Protocol 1
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Derivatization Procedure (Silylation):
-
To the dried sample extract, add 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Parameters:
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 50-500 |
Data Presentation: Expected GC-MS Results
| Analyte | Derivatization Agent | Expected m/z fragments of derivatized product |
| This compound | BSTFA + 1% TMCS | 289 ([M-CH3]+), 147, 73 |
Protocol 3: LC-MS/MS Analysis of this compound
LC-MS/MS offers high sensitivity and specificity for the analysis of 3-MAA without the need for derivatization.
Materials:
-
Dried sample extract from Protocol 1
-
Reconstitution Solvent: 5% Acetonitrile in Water with 0.1% Formic Acid
-
LC-MS/MS system with a C18 reverse-phase column
Sample Reconstitution:
-
Reconstitute the dried sample extract in 100 µL of the reconstitution solvent.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Parameters:
| Parameter | Suggested Value |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation: MRM Transitions and Expected Performance
| Analyte | Precursor Ion (Q1) [M-H]- | Product Ion (Q3) | Collision Energy (eV) (Starting Point) |
| This compound | 159.07 | 115.08 | 15 |
| 97.07 | 20 | ||
| This compound-d3 (IS) | 162.09 | 117.09 | 15 |
Note: The precursor ion for [M+H]+ is 161.0808, with major fragments at m/z 143, 129.1, and 133.1.[16] However, negative ionization mode is often preferred for carboxylic acids.
Quantitative Performance (Typical Values)
| Parameter | Expected Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Recovery | 85 - 115% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 10% |
These values are estimates and should be determined for each specific matrix and instrument.[17][18]
Visualizations
Caption: Experimental workflow for 3-MAA measurement.
Caption: Simplified 3-MAA metabolic pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function [frontiersin.org]
- 5. In vitro assays of mitochondrial function/dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aging-Related Disorders and Mitochondrial Dysfunction: A Critical Review for Prospect Mitoprotective Strategies Based on Mitochondrial Nutrient Mixtures | MDPI [mdpi.com]
- 7. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating cell culture oxidative stress reduces protein glycation and acidic charge variant formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARs Mediate Lipid Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. forensicrti.org [forensicrti.org]
- 15. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction of Organic Acids from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of organic acids from tissue samples for downstream analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Organic acids are key intermediates in a multitude of metabolic pathways, including the Krebs cycle, glycolysis, and amino acid metabolism.[1][2][3][4][5] Their qualitative and quantitative analysis in tissue samples can provide crucial insights into the physiological and pathological state of an organism, making them valuable biomarkers in disease research and drug development.[2][3][4] The accurate determination of organic acid profiles relies on efficient extraction from complex biological matrices. This application note outlines optimized protocols for tissue homogenization, organic acid extraction, and sample preparation for subsequent analysis.
Overview of the Extraction Workflow
The general workflow for extracting organic acids from tissue samples involves several key steps, from sample collection to final analysis. The choice of specific methods and reagents will depend on the tissue type, the target organic acids, and the analytical platform to be used.
Caption: General workflow for organic acid extraction from tissue.
Experimental Protocols
Protocol 1: General Organic Acid Extraction for LC-MS Analysis
This protocol is suitable for a broad range of organic acids and is compatible with direct analysis by LC-MS.
Materials:
-
Tissue sample (frozen in liquid nitrogen)
-
Extraction Solvent: 80% Methanol (B129727) (HPLC grade) in water (HPLC grade), pre-chilled to -80°C
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation: Weigh 50-100 mg of frozen tissue in a pre-chilled tube. It is crucial to keep the tissue frozen to quench metabolic activity.[6][7]
-
Homogenization: Add 1 mL of pre-chilled 80% methanol to the tissue. Homogenize the sample using a bead beater with stainless steel beads or a rotor-stator homogenizer until a uniform homogenate is achieved.[8][9][10][11] Perform homogenization on ice to prevent degradation of metabolites.
-
Extraction: Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.[12][13]
-
Analysis: The sample is now ready for LC-MS analysis. If not analyzed immediately, store at -80°C.
Protocol 2: Two-Phase Extraction for Comprehensive Metabolite Analysis (Including Organic Acids)
This protocol allows for the separation of polar metabolites (including organic acids) from non-polar metabolites (lipids).
Materials:
-
Tissue sample (frozen in liquid nitrogen)
-
Extraction Solvent 1: Methanol (HPLC grade), pre-chilled to -80°C
-
Extraction Solvent 2: Chloroform (B151607) (HPLC grade), pre-chilled to -20°C
-
Extraction Solvent 3: Water (HPLC grade)
-
Homogenizer
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Sample Preparation: Weigh 50-100 mg of frozen tissue in a pre-chilled tube.
-
Homogenization: Add 800 µL of a pre-chilled methanol:water (4:1 v/v) solution. Homogenize the tissue thoroughly on ice.
-
Phase Separation: Add 400 µL of pre-chilled chloroform and vortex vigorously for 1 minute. Then, add 400 µL of water and vortex again.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Fraction Collection: Three layers will be visible: an upper aqueous/polar phase (containing organic acids), a lower organic/non-polar phase (containing lipids), and a protein pellet at the interface. Carefully collect the upper aqueous phase into a new tube.
-
Drying: Dry the collected aqueous phase in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., 100 µL of 50% methanol).
-
Analysis: The sample is ready for LC-MS analysis.
Protocol 3: Extraction and Derivatization for GC-MS Analysis
For analysis by GC-MS, volatile or semi-volatile organic acids require derivatization to increase their volatility and thermal stability.[14][15][16][17] This protocol describes a common two-step derivatization process involving methoximation followed by silylation.
Materials:
-
Dried organic acid extract (from Protocol 1 or 2)
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC-MS autosampler vials with inserts
Procedure:
-
Drying: Ensure the organic acid extract is completely dry. Any residual water will interfere with the derivatization reaction.[15]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex for 1 minute and incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.[15]
-
Silylation: Add 80 µL of MSTFA with 1% TMCS. Vortex for 1 minute and incubate at 37°C for 30 minutes. This step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[15]
-
Analysis: Transfer the derivatized sample to a GC-MS vial with an insert. The sample is now ready for GC-MS analysis.
An alternative to silylation is alkylation using reagents like methyl chloroformate (MCF), which can offer better stability for certain organic acids.[14][16][18]
Data Presentation
The following tables summarize representative quantitative data for organic acids in different tissue types. Concentrations can vary significantly based on the species, physiological state, and experimental conditions.
Table 1: Representative Concentrations of Krebs Cycle Intermediates in Gastric Tissue (nmol/g tissue)
| Organic Acid | Normal Tissue (Mean ± SD) | Cancer Tissue (Mean ± SD) | Fold Change |
| α-Ketoglutaric acid | 15.8 ± 7.2 | 30.1 ± 14.5 | 1.91 |
| Succinic acid | 22.4 ± 9.8 | 45.3 ± 21.7 | 2.02 |
| Fumaric acid | 3.5 ± 1.6 | 7.2 ± 3.5 | 2.06 |
| Malic acid | 48.7 ± 22.1 | 77.9 ± 35.6 | 1.60 |
| Oxaloacetic acid | 1.2 ± 0.6 | 2.5 ± 1.2 | 2.08 |
| Data adapted from a study on gastric cancer tissues.[2][3] |
Table 2: Comparison of Derivatization Methods for GC-MS Analysis
| Parameter | Silylation (TMS) | Alkylation (MCF) |
| Reaction Time | 30-90 minutes | Instantaneous |
| Reaction Conditions | Requires heating, anhydrous | Room temperature, less sensitive to water |
| Derivative Stability | Variable, some derivatives are unstable | Generally stable |
| Reproducibility | Can be lower | Generally higher |
| Cost | Higher reagent cost | Lower reagent cost |
| Based on comparative studies of derivatization techniques.[14][16] |
Visualization of Key Processes
Signaling Pathway: Krebs Cycle
Caption: Key organic acid intermediates in the Krebs Cycle.
Experimental Workflow: GC-MS Derivatization
Caption: Workflow for two-step derivatization for GC-MS analysis.
Concluding Remarks
The selection of an appropriate extraction protocol is critical for the reliable quantification of organic acids in tissue samples. The methods presented here provide robust and reproducible approaches for preparing samples for both LC-MS and GC-MS analysis. For targeted analyses, it is recommended to optimize the protocol for the specific organic acids of interest and to include appropriate internal standards for accurate quantification.[18] Researchers should consider the specific characteristics of their tissue samples and analytical instrumentation to achieve the best results.
References
- 1. Organic Acids: Roles, Metabolism, Analysis, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Quantitative Measurement of Organic Acids in Tissues from Gastric Cancer Patients Indicates Increased Glucose Metabolism in Gastric Cancer | PLOS One [journals.plos.org]
- 3. Quantitative measurement of organic acids in tissues from gastric cancer patients indicates increased glucose metabolism in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Acid Targeted Metabolomics | 65 LCâMS/MS Analytes - MetwareBio [metwarebio.com]
- 5. Organic Acid and Metabolites Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. agilent.com [agilent.com]
- 8. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 11. Tissue Homogenization for Nucleic Acid Extraction Tips | National Plant Diagnostic Network [npdn.org]
- 12. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds [jove.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. shimadzu.com [shimadzu.com]
- 18. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying 3-Methyladipic Acid Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key metabolite in the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid.[1][2][3] Under normal physiological conditions, phytanic acid is primarily metabolized via α-oxidation in peroxisomes. However, in certain metabolic disorders, such as Adult Refsum Disease (ARD), where the α-oxidation pathway is impaired, the ω-oxidation pathway becomes a critical alternative for phytanic acid degradation, leading to an increased production and excretion of 3-MAA.[1][2][3][4] Consequently, the flux of 3-MAA can serve as a valuable biomarker for diagnosing and monitoring ARD and for evaluating the efficacy of therapeutic interventions.[3]
This document provides detailed application notes and experimental protocols for studying this compound flux using stable isotope tracing and mass spectrometry-based techniques. These methods are essential for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation pathways, and scientists investigating peroxisomal disorders.
Signaling Pathways and Experimental Workflow
To understand the regulation of this compound flux, it is crucial to consider the upstream signaling pathways that govern phytanic acid metabolism. The experimental workflow for quantifying this flux involves a multi-step process from cell culture to data analysis.
Phytanic Acid Metabolism and its Regulation
The metabolism of phytanic acid is intricately regulated by nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα acts as a master regulator of lipid metabolism by forming a heterodimer with the Retinoid X Receptor (RXR) and binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This activation upregulates the expression of genes involved in both α- and ω-oxidation of fatty acids. Phytanic acid itself can act as a ligand for PPARα, thereby influencing its own metabolism.
Another key signaling molecule is the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Fatty acids, including potentially phytanic acid, can activate GPR40, leading to an increase in intracellular calcium levels through the Gαq/11-PLC-IP3 signaling cascade. This calcium signaling may play a role in modulating the metabolic response to fatty acid overload.
Experimental Workflow for this compound Flux Analysis
The overall workflow for quantifying this compound flux using stable isotope tracing is a systematic process that integrates cell culture, isotope labeling, sample preparation, analytical measurement, and computational data analysis. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative measure of the rate of metabolic reactions.
Experimental Protocols
Detailed methodologies for each key experimental step are provided below.
Protocol 1: Cell Culture and Stable Isotope Labeling
This protocol describes the culture of human skin fibroblasts, a relevant cell type for studying Refsum disease, and the subsequent stable isotope labeling.
Materials:
-
Human skin fibroblast cell line (e.g., from a patient with Refsum disease or a healthy control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
¹³C-labeled phytanic acid (e.g., [U-¹³C₁₆]phytanic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture flasks and plates
Procedure:
-
Cell Culture:
-
Culture human skin fibroblasts in DMEM supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Preparation of Labeled Phytanic Acid-BSA Conjugate:
-
Prepare a stock solution of ¹³C-phytanic acid in ethanol (B145695).
-
In a sterile tube, add the desired amount of ¹³C-phytanic acid stock solution.
-
Evaporate the ethanol under a stream of nitrogen.
-
Add a solution of fatty acid-free BSA in serum-free DMEM to the dried phytanic acid.
-
Incubate at 37°C for 1 hour with gentle shaking to allow for complex formation.
-
-
Isotope Labeling:
-
Seed the fibroblasts in 6-well plates and allow them to adhere and grow to ~70% confluency.
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing the ¹³C-phytanic acid-BSA conjugate. The final concentration of phytanic acid will depend on the specific experimental goals.
-
Incubate the cells for a predetermined time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of the stable isotope into downstream metabolites.
-
Protocol 2: Metabolite Extraction
This protocol details the quenching of metabolic activity and extraction of intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (B129727)
-
Scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching:
-
Place the cell culture plate on dry ice.
-
Aspirate the culture medium and immediately wash the cells twice with ice-cold 0.9% NaCl solution.
-
Completely remove the final wash solution.
-
-
Extraction:
-
Add 1 mL of -80°C methanol to each well.
-
Incubate the plates at -80°C for 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube. The pellet can be used for protein quantification.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Protocol 3: GC-MS Analysis of this compound
This protocol describes the derivatization and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and incubate at 70°C for 1 hour.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Operate in full scan mode or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized this compound and its isotopologues.
-
-
Data Presentation
The quantitative data obtained from ¹³C-MFA experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Relative Abundance of this compound Isotopologues in Fibroblasts from a Healthy Control and a Refsum Disease Patient Model
| Isotopologue | Healthy Control Fibroblasts (%) | Refsum Disease Model Fibroblasts (%) |
| M+0 | 95.2 ± 1.5 | 45.8 ± 3.2 |
| M+1 | 3.1 ± 0.5 | 8.5 ± 1.1 |
| M+2 | 1.0 ± 0.3 | 12.3 ± 1.8 |
| M+3 | 0.4 ± 0.1 | 15.6 ± 2.0 |
| M+4 | 0.2 ± 0.1 | 10.4 ± 1.5 |
| M+5 | 0.1 ± 0.05 | 5.1 ± 0.8 |
| M+6 | < 0.1 | 2.3 ± 0.5 |
| M+7 | < 0.1 | 1.0 ± 0.3 |
Data are presented as mean ± standard deviation of the percentage of the total this compound pool. "M+n" represents the isotopologue with 'n' ¹³C atoms.
Table 2: Calculated Flux through the ω-Oxidation Pathway under Different Treatment Conditions
| Cell Line | Treatment | ω-Oxidation Flux (nmol/mg protein/hr) |
| Healthy Control | Vehicle | 1.2 ± 0.3 |
| Healthy Control | PPARα Agonist | 3.5 ± 0.6 |
| Refsum Disease Model | Vehicle | 15.8 ± 2.1 |
| Refsum Disease Model | PPARα Agonist | 38.2 ± 4.5 |
Flux values are calculated based on the mass isotopologue distribution data using ¹³C-MFA software. Data are presented as mean ± standard deviation.
Data Analysis and Interpretation
The final step in the workflow is the computational analysis of the mass spectrometry data to calculate the metabolic fluxes.
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a computational method that uses the measured mass isotopologue distributions (MIDs) of metabolites, along with a stoichiometric model of the metabolic network, to estimate the intracellular metabolic fluxes.[5]
Software for ¹³C-MFA: Several software packages are available for performing ¹³C-MFA, including:
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software for isotopically non-stationary MFA.
-
13CFLUX2: A high-performance software suite for steady-state ¹³C-MFA.[1][3][6]
-
METRAN: Software for ¹³C-MFA, tracer experiment design, and statistical analysis.[7]
General Computational Workflow:
-
Metabolic Network Model Construction: Define the relevant metabolic reactions, including the stoichiometry and carbon atom transitions for each reaction.
-
MID Data Input: Input the experimentally measured MIDs for this compound and other relevant metabolites.
-
Flux Estimation: The software uses an optimization algorithm to find the set of fluxes that best fit the experimental MID data.
-
Statistical Analysis: A goodness-of-fit analysis (e.g., chi-squared test) is performed to evaluate how well the model fits the data. Confidence intervals for the estimated fluxes are also calculated.
The output of the ¹³C-MFA is a flux map, which provides a quantitative overview of the metabolic activity in the network under the studied conditions.
Conclusion
The experimental design and protocols outlined in this document provide a comprehensive framework for studying this compound flux. By combining stable isotope labeling with advanced mass spectrometry and computational analysis, researchers can gain valuable insights into the pathophysiology of Refsum disease and other peroxisomal disorders. Furthermore, these methods can be applied in drug development to assess the impact of novel therapeutic agents on fatty acid metabolism. The ability to quantitatively measure metabolic fluxes provides a powerful tool for understanding cellular metabolism in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
Troubleshooting & Optimization
overcoming matrix effects in 3-Methyladipic acid LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Methyladipic acid.
Troubleshooting Guides
Issue: Poor Peak Shape or Low Signal Intensity for this compound
Q1: My chromatogram for this compound shows poor peak shape (e.g., tailing, splitting) and low signal intensity. What are the likely causes and how can I troubleshoot this?
A1: Poor peak shape and low signal intensity for this compound are common issues often linked to its high polarity, leading to poor retention on standard reversed-phase columns and co-elution with matrix components. Here’s a step-by-step troubleshooting guide:
-
Optimize Chromatographic Conditions: Since many organic acids are highly hydrophilic, they may have little retention on a reversed-phase column, leading to co-elution with interfering compounds from the sample matrix[1].
-
Consider Alternative Chromatography: Ion-exchange or mixed-mode chromatography can provide better retention and separation for polar analytes like this compound.
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the ionization state of this compound and improve peak shape. The addition of a small amount of an ion-pairing agent can also enhance retention.
-
Gradient Optimization: A shallower gradient at the beginning of the run can help to better separate this compound from early-eluting matrix components.
-
-
Enhance Sample Preparation: Ineffective sample cleanup is a primary cause of matrix effects, which can suppress the analyte signal.[2][3]
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering substances like phospholipids (B1166683), which are major contributors to matrix effects in biological samples.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be a cost-effective method to remove inorganic salts and other interferences.[4]
-
Derivatization: Derivatizing the carboxylic acid groups of this compound can decrease its polarity, improving retention on reversed-phase columns and enhancing ionization efficiency.[2]
-
-
Check for System Contamination: Contamination in the LC-MS/MS system can lead to high background noise and poor signal-to-noise ratios.[5]
-
Clean the Ion Source: The ion source is prone to contamination from sample residues and mobile phase impurities.[5] Regular cleaning is essential.
-
Use a Diverter Valve: A diverter valve can be used to direct the early, unretained portion of the chromatogram (which often contains high concentrations of salts and other matrix components) to waste, preventing contamination of the mass spectrometer.
-
Issue: High Variability and Inaccurate Quantification
Q2: I'm observing high variability in my quantitative results for this compound across different samples. What could be causing this and how can I improve accuracy?
A2: High variability and inaccurate quantification are classic signs of uncompensated matrix effects.[6][7] Different biological samples will have varying compositions, leading to different degrees of ion suppression or enhancement.[8]
-
Implement an Appropriate Internal Standard Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects.[3][7] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte, meaning it will be affected by the matrix in the same way. This allows for accurate correction of signal suppression or enhancement.
-
Structural Analogue Internal Standard: If a SIL-IS is not available, a structural analogue can be used. However, it may not perfectly mimic the behavior of this compound in the presence of matrix effects.
-
-
Use Matrix-Matched Calibrants:
-
Prepare your calibration standards in a blank matrix that is as similar as possible to your study samples (e.g., blank plasma, urine). This helps to ensure that the calibration curve is affected by the matrix in the same way as the samples.
-
-
Evaluate and Optimize Sample Preparation:
-
As mentioned previously, more rigorous sample preparation techniques like SPE can significantly reduce matrix effects and improve reproducibility.[2]
-
Frequently Asked Questions (FAQs)
Q3: What are matrix effects in LC-MS/MS analysis?
A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[9] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[6][9]
Q4: What are the common sources of matrix effects in the analysis of this compound from biological samples?
A4: For biological matrices such as plasma, serum, and urine, the most significant contributors to matrix effects are endogenous phospholipids from cell membranes.[9] Other potential sources include salts, proteins, metabolites, and co-administered drugs.[9] The complexity of the sample matrix directly influences the severity of these effects.
Q5: How can I determine if my this compound analysis is being affected by matrix effects?
A5: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10] A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.[9]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted matrix at the same concentration.[9][10] The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.
Q6: What is the best sample preparation technique to minimize matrix effects for this compound?
A6: The optimal sample preparation technique depends on the biological matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove all interfering components, especially phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into a solvent that is immiscible with the sample matrix.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of interfering compounds, including phospholipids, and providing the cleanest extracts.[2]
Quantitative Data Summary
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | >85 | High (Significant Suppression) | [2] |
| Liquid-Liquid Extraction | Variable | Moderate | [4] |
| Solid-Phase Extraction | >90 | Low (Minimal Suppression) | [2] |
Note: The values presented are typical and can vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Matrix Effect Assessment
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. Spike the this compound standard into the final, extracted matrix at the same concentration as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a mixed-mode or ion-exchange SPE cartridge with methanol (B129727) followed by water.
-
Load the Sample: Dilute the plasma sample with a weak acid (e.g., formic acid in water) and load it onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. A second wash with a stronger organic solvent (e.g., methanol) can be used to remove phospholipids.
-
Elute the Analyte: Elute the this compound from the cartridge using a solvent mixture appropriate for the SPE sorbent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol for an anion exchange sorbent).
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Methyladipic Acid Analysis by Gas Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the peak shape of 3-Methyladipic acid in Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak broad and tailing?
A1: Broad and tailing peaks for this compound are common in GC analysis and are primarily due to the polar nature of the molecule. The two carboxylic acid functional groups can engage in strong hydrogen bonding with any active sites, such as free silanol (B1196071) groups, within the GC system (liner, column, etc.).[1][2][3] This secondary interaction leads to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" peak shape.[1][2]
Q2: What is the most effective way to improve the peak shape of this compound?
A2: The most effective method to improve the peak shape of polar compounds like this compound is through chemical derivatization.[3] Derivatization replaces the active hydrogens on the carboxylic acid groups with less polar functional groups. This modification increases the volatility of the analyte and reduces its ability to interact with active sites in the GC system, resulting in sharper, more symmetrical peaks.[3]
Q3: What are the recommended derivatization methods for this compound?
A3: The two most common and effective derivatization methods for dicarboxylic acids are silylation and esterification.[3][4]
-
Silylation: This method replaces the acidic protons with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[4][5] Silylation is generally a fast and effective method.[4]
-
Esterification: This method converts the carboxylic acids into esters, typically methyl esters. A common reagent for this is Boron trifluoride in methanol (B129727) (BF₃-Methanol).[5][6]
Q4: Which derivatization method is better, silylation or esterification?
A4: Both methods can yield excellent results. For low-molecular-weight dicarboxylic acids, silylation with BSTFA has been shown to provide lower detection limits and higher reproducibility compared to esterification.[4] However, the choice may also depend on the sample matrix and potential interferences. The following table provides a comparison based on a study of C3-C9 dicarboxylic acids.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the performance of silylation (with BSTFA) and esterification for the analysis of low-molecular-weight dicarboxylic acids, providing a strong indication of the expected performance for this compound.
| Parameter | Silylation (BSTFA) | Esterification (BF₃/Methanol) |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% |
| Detection Limits | Lower (≤ 2 ng/m³) | Higher (≤ 4 ng/m³) |
| Reaction Conditions | Milder, but can be time-consuming | Requires heating |
| By-products | Fewer interfering by-products | Can form some reaction by-products |
Data adapted from a comparative study on C3-C9 dicarboxylic acids.[4]
Troubleshooting Guide
Poor peak shape for this compound can arise from several factors beyond the need for derivatization. This guide will help you diagnose and resolve common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (even after derivatization) | Active sites in the inlet: Contaminated or non-deactivated liner. | - Clean or replace the inlet liner with a deactivated one.[1][7] - Use a liner with glass wool to trap non-volatile residues. |
| Column issues: Contamination at the head of the column, improper column installation, or use of an inappropriate column phase. | - Trim 10-20 cm from the front of the column.[7] - Ensure the column is installed correctly according to the manufacturer's instructions. - Use a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) for good separation of derivatized acids.[4] | |
| Poor injection technique: Slow injection speed or overloading the column. | - Use an autosampler for consistent and fast injections. - Reduce the injection volume or dilute the sample. | |
| Peak Fronting | Column overload: Injecting too much analyte. | - Dilute the sample. - Decrease the injection volume. |
| Inappropriate solvent: Mismatch between the polarity of the sample solvent and the stationary phase. | - Ensure the sample is dissolved in a solvent compatible with the GC column. | |
| Split Peaks | Improper column cut: A ragged or angled cut can distort the peak shape. | - Re-cut the column using a ceramic scoring wafer to ensure a clean, square cut.[7] |
| Inlet issues: Inconsistent vaporization in the inlet. | - Optimize the inlet temperature. - Use a liner that promotes efficient sample vaporization. |
Experimental Protocols
The following is a detailed protocol for the silylation of this compound, which is often preferred for its lower detection limits and high reproducibility.[4]
Protocol: Silylation of this compound with BSTFA
1. Sample Preparation (e.g., from Urine) a. Thaw the urine sample to room temperature. b. Centrifuge the sample to remove any particulate matter. c. Transfer a specific volume (e.g., 100 µL) of the supernatant to a clean glass tube. d. Add an internal standard if quantitative analysis is required. e. Evaporate the sample to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50 °C). It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[5]
2. Derivatization a. To the dried sample residue, add 100 µL of a silylating agent mixture. A common mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. b. Cap the tube tightly and vortex for 30 seconds to ensure thorough mixing. c. Heat the mixture at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[8][9]
3. GC-MS Analysis a. After cooling to room temperature, transfer the derivatized sample to a GC autosampler vial. b. Inject 1 µL of the derivatized sample into the GC-MS system.
Recommended GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 10:1 or 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Temperature Program | - Initial temperature: 70 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold: 5 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 50-550 |
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lmaleidykla.lt [lmaleidykla.lt]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. schebb-web.de [schebb-web.de]
- 7. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting low recovery of 3-Methyladipic acid during extraction
Technical Support Center: 3-Methyladipic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the extraction of this compound, focusing on resolving issues of low recovery.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a dicarboxylic acid, which makes it a relatively polar molecule with high water solubility (198.7 g/L at 25.9 °C).[1][2][3] Its predicted pKa is approximately 4.66.[2][3] These properties are critical as they dictate the optimal pH and solvent choice for successful extraction. To move it from an aqueous phase to an organic solvent, its polarity must be reduced by protonating both carboxylic acid groups.
Q2: Why is pH control so critical for the extraction of this compound?
A2: The ionization state of this compound is highly dependent on pH. In its ionized (deprotonated) state at higher pH, it is very polar and will remain in the aqueous layer. To ensure it partitions into the organic solvent, the pH of the aqueous solution must be lowered significantly. A general rule for acidic compounds is to adjust the pH to at least two units below the pKa of the analyte.[4][5] For this compound, adjusting the aqueous phase to a pH of 2.0-2.5 or lower is recommended to ensure both carboxylic acid groups are fully protonated, thereby minimizing its polarity.
Q3: Which organic solvents are recommended for extracting this compound?
A3: Due to its inherent polarity, even in its neutral form, a solvent with intermediate polarity is often required. Ethyl acetate (B1210297) is a commonly used and effective solvent for this purpose.[6] While this compound is soluble in highly polar solvents like ethanol (B145695) and acetone, these are generally unsuitable for liquid-liquid extraction (LLE) due to their miscibility with water.[7] More nonpolar solvents like hexane (B92381) are unlikely to be effective.
Q4: What is "salting out" and how can it improve the recovery of this compound?
A4: "Salting out" is a technique used to decrease the solubility of an organic compound in an aqueous phase.[8] By adding a high concentration of an inert salt (e.g., sodium chloride or ammonium (B1175870) sulfate) to the aqueous sample, the polarity of the aqueous layer is increased. This reduces the ability of water molecules to solvate the this compound, effectively "pushing" it into the organic layer and improving extraction efficiency.[9] This is particularly useful for highly water-soluble compounds like this compound.
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to diagnosing and solving common causes of low recovery during the extraction of this compound.
Issue 1: The recovery of this compound is consistently low or non-existent.
-
Potential Cause: Incorrect pH of the aqueous phase.
-
Troubleshooting Steps:
-
Verify the pH of your aqueous sample before extraction.
-
Ensure the pH is acidic, ideally between 2.0 and 2.5. This protonates the dicarboxylic acid, making it less polar and more soluble in the organic solvent.
-
Use a calibrated pH meter for accurate measurement. Do not rely on pH paper for precise adjustments.
-
Re-extract a sample after confirming the correct pH and compare the recovery rates.
-
-
Potential Cause: Inappropriate choice of extraction solvent.
-
Troubleshooting Steps:
-
Evaluate the polarity of your current solvent. If you are using a nonpolar solvent (e.g., hexane), it is likely not effective.
-
Switch to a more polar, water-immiscible solvent like ethyl acetate.
-
Consider using a mixture of solvents to fine-tune the polarity, but ensure they remain immiscible with the aqueous phase.
-
-
Potential Cause: Insufficient number of extraction cycles.
-
Troubleshooting Steps:
-
A single extraction is often insufficient for polar molecules.
-
Perform at least three to five sequential extractions on the same aqueous sample, using a fresh portion of organic solvent each time.
-
Combine the organic extracts from all cycles before proceeding to the next step (e.g., drying or evaporation). This maximizes the transfer of the analyte from the aqueous to the organic phase.[10]
-
Issue 2: An emulsion has formed between the aqueous and organic layers, preventing clear separation.
-
Potential Cause: Vigorous shaking or the presence of endogenous surfactants in the sample matrix (e.g., lipids, proteins).[4][8]
-
Troubleshooting Steps:
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without forming a stable emulsion.[8]
-
Resolution:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase and can help break the emulsion.[8]
-
Allow the mixture to stand undisturbed for a longer period.
-
If the emulsion persists, transfer the mixture to a centrifuge tube and spin at a moderate speed to force phase separation.
-
As a last resort, pass the mixture through a filter bed of glass wool or Celite.
-
-
Issue 3: Recovery is inconsistent across different samples.
-
Potential Cause: Matrix effects, such as the binding of this compound to proteins or other macromolecules in complex biological samples.[6]
-
Troubleshooting Steps:
-
Incorporate a protein precipitation step before extraction. Add a protein-denaturing agent like acetonitrile, trichloroacetic acid, or perchloric acid to the sample, vortex, and centrifuge to pellet the precipitated proteins.[6]
-
Extract the this compound from the resulting supernatant.
-
Consider using Solid-Phase Extraction (SPE) as an alternative to LLE. SPE can offer better cleanup and more reproducible results for complex matrices.[11]
-
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₄ | [1][7][12][13] |
| Molecular Weight | 160.17 g/mol | [1][12][13] |
| Predicted pKa | 4.66 ± 0.10 | [2][3] |
| Water Solubility | 198.7 g/L (at 25.9 °C) | [1][2][3] |
| Appearance | White crystalline powder | [1][2][3][7] |
Experimental Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol for this compound
This protocol is designed to maximize the recovery of this compound from an aqueous sample.
-
Sample Preparation and pH Adjustment:
-
Start with 10 mL of the aqueous sample in a beaker or flask.
-
Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring and monitoring with a calibrated pH meter.
-
Continue adding acid until the pH of the solution is stable at 2.0-2.5.
-
-
Salting Out (Optional but Recommended):
-
Add sodium chloride (NaCl) to the acidified sample until saturation is reached (i.e., no more salt dissolves). This will require approximately 3.6 g of NaCl per 10 mL of sample.
-
-
Liquid-Liquid Extraction:
-
Transfer the prepared aqueous sample to a 50 mL separatory funnel.
-
Add 10 mL of ethyl acetate to the separatory funnel.
-
Stopper the funnel and gently invert it 15-20 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower aqueous layer back into the original beaker.
-
Drain the upper organic layer (ethyl acetate) into a clean collection flask (e.g., an Erlenmeyer flask).
-
-
Repeat Extraction:
-
Return the aqueous layer to the separatory funnel.
-
Repeat step 3 two more times, each time with a fresh 10 mL portion of ethyl acetate.
-
Combine all three organic extracts in the collection flask.
-
-
Drying and Concentration:
-
Add a small amount of a drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to the combined organic extracts to remove residual water.
-
Gently swirl and let it stand for 5-10 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the extracted this compound.
-
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for low recovery of this compound.
References
- 1. This compound | 3058-01-3 [chemicalbook.com]
- 2. This compound | 3058-01-3 [amp.chemicalbook.com]
- 3. 3058-01-3 | CAS DataBase [m.chemicalbook.com]
- 4. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 3058-01-3: (±)-3-Methyladipic acid | CymitQuimica [cymitquimica.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. welchlab.com [welchlab.com]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Optimization of Derivatization for 3-Methyladipic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 3-Methyladipic acid for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a dicarboxylic acid, making it a polar and non-volatile compound. Direct analysis by GC-MS is challenging due to poor peak shape and potential thermal degradation in the GC inlet.[1][2] Derivatization converts the polar carboxyl groups into less polar and more volatile ester or silyl (B83357) derivatives, improving chromatographic separation and detection.[1][3]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective derivatization methods for carboxylic acids like this compound are:
-
Silylation: This method replaces the acidic hydrogens of the carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[3] It is a widely used and generally robust method.
-
Esterification (specifically Methylation): This method converts the carboxylic acid groups into their corresponding methyl esters (FAMEs - Fatty Acid Methyl Esters, although this compound is not a fatty acid, the principle is the same).[1] This is a classic and effective method for making the molecule more volatile.
Q3: Which derivatization reagent should I choose?
A3: The choice of reagent depends on the analytical requirements, available equipment, and the complexity of the sample matrix.
-
For Silylation:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for many applications.[1][4]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A very strong TMS donor that is known for producing clean reactions.[4]
-
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Forms t-BDMS derivatives which are about 10,000 times more stable against hydrolysis than TMS ethers, making them more robust for sample workup and analysis.[3]
-
-
For Esterification (Methylation):
-
BF3-Methanol (Boron Trifluoride in Methanol): A common and effective reagent for preparing methyl esters.[1]
-
Methanolic HCl: A classic acid catalyst for esterification.[5][6]
-
Trimethylsilyldiazomethane (B103560) (TMSD): A milder and safer alternative to the highly toxic and explosive diazomethane (B1218177) for methylation.[7][8]
-
Troubleshooting Guides
Silylation Issues
Problem: Low or no derivatization yield.
| Possible Cause | Troubleshooting Step |
| Presence of moisture | Silylation reagents are highly sensitive to moisture.[3] Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider drying the sample completely before adding the silylation reagent. |
| Inactive reagent | Silylation reagents can degrade over time, especially if not stored properly. Use a fresh vial of the reagent or test it with a known standard. |
| Insufficient reagent | Ensure a sufficient molar excess of the silylation reagent is used to drive the reaction to completion. |
| Suboptimal reaction conditions | Optimize the reaction temperature and time. While some reactions proceed at room temperature, others may require heating (e.g., 60-80°C) for a specific duration (e.g., 15-60 minutes).[9][10] |
| Steric hindrance | Although less of a concern for this compound, highly hindered carboxyl groups may require stronger silylating agents or the addition of a catalyst like TMCS (Trimethylchlorosilane).[3][9] |
Problem: Peak tailing or poor peak shape in GC-MS.
| Possible Cause | Troubleshooting Step |
| Incomplete derivatization | See "Low or no derivatization yield" section above. Un-derivatized carboxyl groups can interact with the GC column, causing peak tailing. |
| Derivatization byproducts | Ensure that the byproducts of the silylation reaction are volatile and do not interfere with the analysis. For example, byproducts from MSTFA are generally volatile.[4] |
| GC column issues | The GC column may be contaminated or degraded. Consider baking the column according to the manufacturer's instructions or replacing it. |
Esterification (Methylation) Issues
Problem: Incomplete esterification.
| Possible Cause | Troubleshooting Step |
| Presence of water | The esterification reaction is an equilibrium process, and the presence of water can hinder the forward reaction.[11] Ensure the sample and reagents are as dry as possible. |
| Insufficient catalyst | Ensure the proper amount of acid catalyst (e.g., BF3, HCl) is used. |
| Suboptimal reaction conditions | Optimize reaction time and temperature. Acid-catalyzed esterification often requires heating (e.g., refluxing or heating at 80-100°C).[5] |
| Reagent degradation | BF3-Methanol can degrade over time. Use a fresh solution for best results. |
Problem: Sample loss or degradation.
| Possible Cause | Troubleshooting Step |
| Harsh reaction conditions | Prolonged exposure to strong acids and high temperatures can potentially degrade the analyte. Optimize for the minimum time and temperature required for complete derivatization. |
| Evaporation of derivatives | Methyl esters of smaller dicarboxylic acids can be relatively volatile. Avoid excessive heating or aggressive evaporation steps during sample workup. |
Experimental Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Place a known amount of the dried this compound sample (e.g., 1 mg) into a reaction vial.
-
Reagent Addition: Add an appropriate aprotic solvent (e.g., 50 µL of acetonitrile (B52724) or pyridine) to dissolve the sample. Add 50 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Cap the vial tightly and vortex for 10-20 seconds. Heat the vial at 60-70°C for 30-60 minutes.[1][10]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Methyl Esterification with BF3-Methanol
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Place the dried this compound sample into a screw-capped glass tube.
-
Reagent Addition: Add 1-2 mL of 14% BF3-Methanol reagent.[5]
-
Reaction: Cap the tube tightly and heat at 80-100°C for 45-60 minutes.[5]
-
Extraction: Cool the reaction mixture to room temperature. Add 1 mL of water and 1-2 mL of a nonpolar solvent like hexane (B92381) or heptane. Vortex thoroughly to extract the methyl esters into the organic layer.
-
Sample Cleanup: Centrifuge to separate the layers. Transfer the upper organic layer to a clean vial. The organic layer can be washed with a small amount of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Analysis: The organic extract is ready for GC-MS analysis.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for this compound
| Reagent | Derivative | Key Advantages | Potential Considerations |
| BSTFA / MSTFA | Trimethylsilyl (TMS) ester | Powerful silylating agents, volatile byproducts.[4] | Moisture sensitive, TMS derivatives can be less stable to hydrolysis than t-BDMS derivatives.[3] |
| MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) ester | Forms highly stable derivatives, less susceptible to hydrolysis.[3] | Longer retention times in GC, reagent is more expensive. |
| BF3-Methanol | Methyl ester | Effective for esterification, widely used. | Reagent can degrade, reaction requires heating. |
| TMSD | Methyl ester | Safer alternative to diazomethane, mild reaction conditions.[7] | May be less reactive for some compounds compared to traditional methods. |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aquaculture.ugent.be [aquaculture.ugent.be]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. jfda-online.com [jfda-online.com]
- 6. aocs.org [aocs.org]
- 7. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. commons.emich.edu [commons.emich.edu]
- 9. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
resolving co-eluting peaks with 3-Methyladipic acid in urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of urinary organic acids, with a specific focus on resolving co-eluting peaks with 3-Methyladipic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its measurement in urine significant?
A1: this compound (3-MAA) is a dicarboxylic acid that can be found in urine. Its presence and concentration are particularly relevant in the diagnosis and monitoring of certain metabolic disorders. For instance, it is a known metabolite of phytanic acid, and its excretion can be elevated in patients with Adult Refsum disease, a disorder of phytanic acid metabolism.[1][2] Monitoring 3-MAA levels can help assess the effectiveness of dietary restrictions and other therapeutic interventions in these patients.[1][2]
Q2: What are the common analytical techniques for quantifying this compound in urine?
A2: The most common and established method for the analysis of organic acids in urine, including this compound, is gas chromatography-mass spectrometry (GC-MS).[3][4][5] This technique offers high resolution and sensitivity, which is crucial for detecting and quantifying a wide range of metabolites in a complex matrix like urine.[3][5] Liquid chromatography-mass spectrometry (LC-MS) is also utilized for organic acid analysis.[4]
Q3: What does "co-eluting peaks" mean in the context of GC-MS analysis?
A3: In gas chromatography, "co-eluting peaks" refers to a situation where two or more different compounds are not sufficiently separated by the chromatographic column and therefore emerge (elute) at the same or very similar times. This results in overlapping chromatographic peaks, making it difficult to accurately identify and quantify the individual compounds, including this compound.
Q4: What are the typical steps involved in preparing a urine sample for this compound analysis by GC-MS?
A4: A typical sample preparation workflow for urinary organic acid analysis involves:
-
Sample Collection and Normalization: Collection of a urine sample, often a random or first-morning void. The concentration of analytes is frequently normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Extraction: The organic acids are extracted from the urine matrix. A common method is liquid-liquid extraction using a solvent like ethyl acetate (B1210297) after acidification of the sample.[5]
-
Derivatization: Organic acids are often not volatile enough for GC analysis. Therefore, they are chemically modified in a process called derivatization to increase their volatility. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][6][7]
-
Analysis by GC-MS: The derivatized sample is injected into the GC-MS system for separation and detection.[3]
Troubleshooting Guide: Resolving Co-eluting Peaks with this compound
This guide addresses the common issue of co-eluting peaks during the GC-MS analysis of this compound in urine samples.
Problem: A peak identified as this compound is broad, shows poor symmetry, or is suspected to be a composite of multiple compounds.
Workflow for Troubleshooting Co-elution Issues
Caption: A logical workflow for troubleshooting co-eluting peaks in GC-MS analysis.
Step 1: Review and Optimize the GC Temperature Program
-
Rationale: The temperature program of the GC oven dictates the separation of compounds as they travel through the column. Modifying the temperature ramp can significantly improve the resolution between closely eluting compounds.
-
Actionable Advice:
-
Decrease the initial temperature: A lower starting temperature can improve the focusing of analytes at the head of the column.
-
Slow down the temperature ramp: A slower ramp rate (e.g., from 10°C/min to 5°C/min) provides more time for the stationary phase to interact differently with the analytes, enhancing separation.
-
Introduce an isothermal hold: Adding a period of constant temperature (isothermal hold) at a point in the run before the elution of this compound can help to separate it from earlier or later eluting compounds.
-
Step 2: Evaluate and Modify the GC Column and Carrier Gas Flow Rate
-
Rationale: The choice of GC column (in terms of its stationary phase chemistry, length, and internal diameter) is critical for separation. The flow rate of the carrier gas (usually helium) also impacts resolution.
-
Actionable Advice:
-
Use a column with a different polarity: If you are using a non-polar column (e.g., DB-5ms), consider trying a more polar column. The different chemistry of the stationary phase will alter the retention times of various compounds, potentially resolving the co-elution.
-
Increase column length: A longer column provides more theoretical plates, which generally leads to better separation.
-
Optimize the carrier gas flow rate: Ensure the flow rate is optimal for the column being used. A flow rate that is too high or too low can decrease separation efficiency.
-
Step 3: Refine Sample Preparation and Derivatization
-
Rationale: The sample preparation process can introduce interfering substances. Incomplete derivatization can also lead to peak tailing and the appearance of multiple peaks for the same analyte.
-
Actionable Advice:
-
Check derivatization efficiency: Ensure that the derivatization reaction goes to completion. This can be influenced by the reaction time, temperature, and the amount of derivatizing agent used. For trimethylsilylation, optimal conditions might be a reaction time of 30 minutes at 50°C.[7]
-
Improve extraction selectivity: Experiment with different extraction solvents or consider a solid-phase extraction (SPE) protocol that is more selective for dicarboxylic acids to remove interfering compounds before analysis.
-
Step 4: Utilize Advanced Mass Spectrometry Techniques
-
Rationale: If chromatographic resolution is not achievable, advanced mass spectrometry techniques can differentiate between co-eluting compounds based on their mass-to-charge ratio (m/z).
-
Actionable Advice:
-
Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitor only a few specific, characteristic ions for this compound. This can improve sensitivity and reduce the impact of interfering compounds that do not produce those specific ions.
-
Employ High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobaric compounds).
-
Utilize Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion for this compound is selected and fragmented to produce a unique pattern of product ions. This is a highly selective technique that can confirm the identity and quantity of this compound even in the presence of co-eluting interferences.[6]
-
Experimental Protocol: GC-MS Analysis of this compound in Urine
This protocol provides a general methodology for the analysis of this compound in urine. It is essential to validate this method in your laboratory.
1. Materials and Reagents
-
Urine samples
-
This compound standard
-
Internal Standard (e.g., a stable isotope-labeled version of this compound or another dicarboxylic acid not present in urine)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Sodium sulfate (B86663) (anhydrous)
-
Creatinine assay kit
2. Sample Preparation Workflow
Caption: A standard workflow for the preparation of urine samples for organic acid analysis by GC-MS.
3. Detailed Procedure
-
Creatinine Measurement: Determine the creatinine concentration of the urine samples using a suitable assay kit.
-
Sample Preparation:
-
To a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg).
-
Add a known amount of the internal standard.
-
Acidify the sample to a pH of approximately 1-2 with HCl.
-
Add ethyl acetate, vortex thoroughly for 1-2 minutes, and then centrifuge to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process and combine the organic layers.
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent such as a mixture of BSTFA with 1% TMCS and pyridine.
-
Seal the tube and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
A typical GC column for this analysis would be a non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
-
4. Data Analysis
-
Identify the this compound-TMS derivative peak based on its retention time and mass spectrum.
-
Quantify the peak area of this compound relative to the peak area of the internal standard.
-
Calculate the concentration of this compound, typically expressed as mmol/mol of creatinine.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, GC-MS data for this compound and a potential co-eluting compound. Actual retention times and mass fragments will vary depending on the specific instrumentation and methods used.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) of TMS Derivative |
| This compound | 15.2 | 289, 245, 173, 147 |
| Potential Co-elutant (e.g., an isomer or structurally similar compound) | 15.2 | 289, 217, 159, 147 |
Note: The shared ions at m/z 289 and 147 in this hypothetical example would make simple SIM-based quantification challenging and necessitate either chromatographic resolution or the use of more specific fragment ions or MS/MS transitions.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20060160237A1 - Method of screening urine for organic acids - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in 3-Methyladipic acid measurements between labs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inter-laboratory variability in the measurement of 3-Methyladipic acid (3-MAA). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant discrepancies in our this compound (3-MAA) measurements compared to a collaborating laboratory. What are the common sources of this variability?
A1: Inter-laboratory variability in urinary organic acid measurements, including 3-MAA, is a well-documented issue.[1][2] The sources of variability can be broadly categorized into three areas:
-
Pre-analytical Variability: This is a major contributor to errors in laboratory testing.[3] Factors include patient preparation (diet, exercise), sample collection timing and method, sample storage and transportation conditions, and the number of freeze-thaw cycles.[4] For urine samples, bacterial contamination can also alter the organic acid profile.
-
Analytical Variability: Differences in analytical procedures between labs can lead to significant discrepancies. This includes the choice of analytical platform (GC-MS vs. LC-MS/MS), sample preparation techniques (e.g., extraction method, derivatization reagents), instrument calibration, and the use of internal standards.[5][6]
-
Post-analytical Variability: Data processing, peak integration, and the establishment of reference intervals can also differ between laboratories, contributing to variability in reported results.
Q2: What is a typical inter-laboratory coefficient of variation (CV) for urinary 3-MAA?
A2: Specific, recent inter-laboratory CVs for this compound are not always publicly available from proficiency testing (PT) providers. However, data from the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) indicates that inter-laboratory imprecision for quantitative organic acids can be high and analyte-dependent.[7] For many organic acids, inter-laboratory CVs can range from 15% to over 30%, and in some cases, can be even higher depending on the concentration and the complexity of the analysis. It is important for each laboratory to participate in external quality assessment (EQA) schemes to understand their performance relative to their peers.
Q3: How can our laboratory minimize variability and improve the accuracy of our 3-MAA measurements?
A3: A multi-faceted approach is necessary to minimize variability:
-
Standardize Pre-analytical Procedures: Implement and strictly adhere to standardized protocols for sample collection, handling, and storage.
-
Adopt Robust Analytical Methods: Utilize validated analytical methods with appropriate internal standards. Participation in EQA schemes can help identify methodological biases.
-
Implement a Strong Quality Control (QC) System: Regularly analyze internal quality control materials with defined acceptance criteria. A trend towards better performance has been demonstrated for laboratories that regularly use internal QC samples.[1]
-
Participate in Proficiency Testing (PT) / External Quality Assessment (EQA): Regular participation in PT/EQA schemes, such as those offered by the College of American Pathologists (CAP) and ERNDIM, is crucial for assessing and improving laboratory performance.[1][8] These programs provide an objective evaluation of your laboratory's performance against a peer group.
Q4: We use GC-MS for our organic acid analysis. What are the critical steps in the sample preparation that can introduce variability?
A4: For GC-MS analysis of 3-MAA, several sample preparation steps are critical:
-
Extraction: The efficiency of the liquid-liquid extraction of 3-MAA from the urine matrix can vary. The choice of solvent, pH of the sample, and mixing technique can all impact recovery.
-
Derivatization: 3-MAA is a non-volatile dicarboxylic acid and requires derivatization to a more volatile form (e.g., a trimethylsilyl (B98337) ester) for GC-MS analysis.[9] Incomplete derivatization is a common source of error. The choice of derivatizing reagent (e.g., BSTFA), reaction time, and temperature must be carefully controlled. The presence of moisture can significantly hinder the derivatization process.
-
Internal Standard Selection: The use of a suitable internal standard that closely mimics the chemical behavior of 3-MAA during extraction and derivatization is essential for accurate quantification.
Troubleshooting Guides
Guide 1: Troubleshooting High Variability in 3-MAA Results (GC-MS)
This guide provides a systematic approach to troubleshooting inconsistent 3-MAA measurements when using Gas Chromatography-Mass Spectrometry.
Problem: Poor reproducibility of 3-MAA measurements between runs or between labs.
Troubleshooting Workflow for High 3-MAA Variability (GC-MS)
Caption: Troubleshooting workflow for high 3-MAA variability in GC-MS analysis.
Quantitative Data Summary: Sources of Analytical Variation
| Parameter | Potential Issue | Recommended Action |
| Internal Standard Recovery | Low or inconsistent recovery | Investigate extraction efficiency. Ensure IS is added before extraction. |
| Derivatization Efficiency | Incomplete derivatization | Check for moisture. Optimize reaction time and temperature. Use fresh derivatization reagents. |
| Peak Shape | Tailing peaks | Check for active sites in the GC inlet or column. Use a fresh, deactivated liner. Trim the column. |
| Calibration Curve | Non-linear or poor R² value | Prepare fresh calibration standards. Check for matrix effects. |
Guide 2: Troubleshooting High Variability in 3-MAA Results (LC-MS/MS)
This guide is for laboratories utilizing Liquid Chromatography-Tandem Mass Spectrometry for 3-MAA quantification.
Problem: Inaccurate or imprecise 3-MAA measurements.
Troubleshooting Workflow for High 3-MAA Variability (LC-MS/MS)
Caption: Troubleshooting workflow for high 3-MAA variability in LC-MS/MS analysis.
Quantitative Data Summary: Common LC-MS/MS Issues
| Parameter | Potential Issue | Recommended Action |
| Matrix Effects | Ion suppression or enhancement | Improve sample clean-up (e.g., solid-phase extraction). Modify chromatographic conditions to separate 3-MAA from interfering compounds. Use a stable isotope-labeled internal standard for 3-MAA. |
| Retention Time Shift | Inconsistent retention times | Ensure proper column equilibration. Check for leaks in the LC system. Verify mobile phase composition. |
| Poor Peak Shape | Broad or tailing peaks | Check for column degradation. Ensure sample solvent is compatible with the mobile phase. |
| Low Signal Intensity | Low response for 3-MAA | Optimize MS source parameters. Check for contamination in the ion source. |
Experimental Protocols
Protocol 1: Urinary this compound Analysis by GC-MS
This protocol is a representative method for the quantification of 3-MAA in urine using GC-MS.
1. Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds.
-
Transfer a volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 1 µmol) to a glass tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled 3-MAA or a structurally similar dicarboxylic acid not present in urine).
-
Acidify the urine to pH 1-2 with HCl.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging. Repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a solvent like pyridine.
-
Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to form the trimethylsilyl esters.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) in split or splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), and ramp up to a final temperature (e.g., 280°C).
-
MS Detection: Operate the mass spectrometer in either full scan mode to identify a wide range of organic acids or in selected ion monitoring (SIM) mode for targeted quantification of 3-MAA for higher sensitivity.
Protocol 2: Urinary this compound Analysis by LC-MS/MS
This protocol outlines a general approach for 3-MAA analysis by LC-MS/MS.
1. Sample Preparation
-
Thaw frozen urine samples and vortex.
-
Centrifuge to remove any particulate matter.
-
Perform a "dilute-and-shoot" method by diluting the urine with a suitable buffer (e.g., mobile phase A). For cleaner samples and to minimize matrix effects, a solid-phase extraction (SPE) may be necessary.
-
Add a stable isotope-labeled internal standard for 3-MAA.
2. LC Separation
-
LC Column: Use a reverse-phase column (e.g., C18) suitable for polar compounds.
-
Mobile Phase: Use a gradient elution with a weak mobile phase (e.g., water with 0.1% formic acid) and a strong mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
3. MS/MS Detection
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both 3-MAA and its internal standard for confident identification and quantification.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for addressing variability in analytical measurements.
Logical Flow for Investigating Analytical Variability
Caption: A logical diagram for investigating the root cause of analytical variability.
References
- 1. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erndim.org [erndim.org]
- 3. erndim.org [erndim.org]
- 4. metbio.net [metbio.net]
- 5. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 7. erndim.org [erndim.org]
- 8. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
improving the limit of detection for 3-Methyladipic acid in biological fluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 3-Methyladipic acid (3-MAA) in biological fluids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to improve the limit of detection and overall assay performance.
Question 1: Why am I observing a low signal or no peak for this compound in my samples?
-
Potential Cause 1: Suboptimal Sample Preparation. 3-MAA is a polar dicarboxylic acid, and its recovery can be influenced by the extraction method. Inefficient extraction from the biological matrix (urine, plasma, etc.) will lead to a low concentration of the analyte in the final extract.
-
Solution 1:
-
Ensure proper acidification of the sample (e.g., to pH < 2 with HCl) before liquid-liquid extraction to protonate the carboxylic acid groups, making them more soluble in organic solvents like ethyl acetate (B1210297) or diethyl ether.[1][2]
-
Perform sequential extractions with a combination of solvents (e.g., ethyl acetate followed by diethyl ether) to maximize the recovery of organic acids.[1]
-
For urine samples, consider normalizing the volume of urine extracted based on creatinine (B1669602) concentration to account for variations in urine dilution.[1]
-
-
Potential Cause 2: Incomplete Derivatization. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, 3-MAA must be derivatized to increase its volatility. Incomplete derivatization will result in a poor chromatographic peak shape and low signal intensity.
-
Solution 2:
-
Ensure all reagents, including the sample extract, are anhydrous before derivatization, as moisture can deactivate the derivatizing agents (e.g., BSTFA).[3] Lyophilization or evaporation to dryness under nitrogen is a critical step.[1][4]
-
Optimize the derivatization reaction conditions, including temperature and incubation time. For silylation with BSTFA, heating at 70-90°C for at least 15 minutes is common.[4]
-
Consider a two-step derivatization process involving methoximation followed by silylation. Methoximation protects ketone and aldehyde groups, preventing the formation of multiple derivatives and improving the stability of the final product.[3][4]
-
-
Potential Cause 3: Analyte Loss During Sample Evaporation. The evaporation of the solvent extract to dryness is a common step where volatile organic acids can be lost.
-
Solution 3:
-
Carefully control the temperature and nitrogen flow during evaporation. Overheating or an excessively high nitrogen flow can lead to the loss of more volatile compounds.[1]
-
Avoid complete dryness if possible, or ensure the residue is not left on the evaporator for an extended period after the solvent has been removed.
-
Question 2: I'm seeing high background noise or interfering peaks in my chromatogram. How can I improve the signal-to-noise ratio?
-
Potential Cause 1: Matrix Effects. Biological fluids like plasma and urine contain numerous endogenous compounds that can co-elute with 3-MAA, causing ion suppression or enhancement in LC-MS/MS or creating interfering peaks in GC-MS.
-
Solution 1:
-
Improve the sample cleanup process. Solid-phase extraction (SPE) can be used for more selective isolation of organic acids compared to simple liquid-liquid extraction.
-
For LC-MS/MS, optimize the chromatographic separation to resolve 3-MAA from interfering compounds. The use of a suitable column, such as a mixed-mode or reverse-phase C18 column, and optimization of the mobile phase gradient can improve resolution.[5]
-
Utilize tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection, which can significantly reduce background noise.[6]
-
-
Potential Cause 2: Contamination. Contamination from reagents, glassware, or the analytical instrument can introduce interfering peaks.
-
Solution 2:
-
Use high-purity solvents and reagents (e.g., HPLC or MS grade).
-
Ensure all glassware is thoroughly cleaned and, if necessary, silanized for GC-MS applications to prevent adsorption of acidic analytes.
-
Run solvent blanks and procedural blanks to identify and trace the source of contamination.[4]
-
Question 3: How can I improve the limit of detection (LOD) and limit of quantification (LOQ) for my 3-MAA assay?
-
Solution 1: Enhance Ionization Efficiency (LC-MS/MS).
-
Derivatization can improve the ionization efficiency and chromatographic retention of small polar molecules like 3-MAA. Derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to significantly improve the sensitivity of organic acid analysis by LC-MS/MS.[7][8]
-
Optimize the mobile phase composition, including pH and organic modifiers, to maximize the ionization of 3-MAA in the mass spectrometer's source.
-
-
Solution 2: Optimize Mass Spectrometry Parameters.
-
For both GC-MS and LC-MS/MS, carefully tune the mass spectrometer parameters, including collision energy, fragmentor voltage, and detector settings, to maximize the signal for the specific transitions of 3-MAA.
-
In GC-MS, using selected ion monitoring (SIM) instead of full scan mode will significantly increase sensitivity.
-
-
Solution 3: Concentrate the Sample.
-
Increase the starting volume of the biological fluid if possible, while maintaining the same final reconstitution volume to concentrate the analyte.
-
Be mindful that concentrating the sample will also concentrate matrix components, which may necessitate a more rigorous cleanup procedure.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of this compound and other relevant organic acids using different analytical platforms. Note that specific values can vary significantly between laboratories and instrumentation.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Organic Acids
| Analyte | Method | Matrix | LOD | LLOQ | Reference |
| Short-Chain Carboxylic Acids | LC-MS/MS with 3-NPH Derivatization | Serum, Urine | 25 nM | 50 nM | [7] |
| Carboxylic Acid-Containing Metabolites | LC-MS/MS with Phenylenediamine Derivatization | Biological Matrices | As low as 0.01 ng/mL | ~0.1 ng/mL | [6] |
| Various Lipids (including Fatty Acids) | LC-MS/MS | Grape | - | 0.003–14.88 ng/mL | [9] |
| Organic Acids | Single Quad LC/MS | Standard Solution | ~1 ppm (S/N > 3) | - | [10] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol is a general guideline for the extraction and derivatization of 3-MAA from urine for GC-MS analysis.
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples and vortex to mix.
-
To a 2 mL glass vial, add 200 µL of urine.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled version of 3-MAA or another dicarboxylic acid not present in the sample).
-
Acidify the sample to a pH < 2 by adding a small volume of concentrated HCl.
-
Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 RPM for 3 minutes.[4]
-
Transfer the upper organic layer (supernatant) to a new glass vial.
-
Repeat the extraction process on the remaining aqueous layer with another 600 µL of ethyl acetate and combine the supernatants.[4]
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at approximately 35-40°C.[1][4]
-
-
Derivatization:
-
To the dried residue, add 40 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes to protect any keto or aldehyde groups.[4]
-
After cooling, add 40 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Cap the vial tightly and incubate at 70-90°C for 15-30 minutes.[4]
-
After cooling, the sample is ready for injection into the GC-MS.
-
Protocol 2: LC-MS/MS Analysis of this compound using Derivatization
This protocol outlines a general approach for improving the sensitivity of 3-MAA detection by LC-MS/MS.
-
Sample Preparation and Protein Precipitation (for Plasma/Serum):
-
To 50 µL of plasma or serum, add 100 µL of cold isopropanol (B130326) or a 50:50 methanol:acetonitrile solution containing an internal standard.[8][11]
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 RPM) for 5-10 minutes.
-
Transfer the supernatant to a new tube for derivatization.
-
-
Derivatization (with 3-NPH):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in a solution containing 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable solvent mixture (e.g., water/acetonitrile/pyridine).
-
Incubate the reaction mixture (e.g., at 40°C for 30 minutes).
-
After the reaction, the sample may need to be diluted with the initial mobile phase before injection into the LC-MS/MS system.
-
Visualizations
Biochemical Pathway of this compound Formation
Caption: Metabolic pathway of Phytanic Acid to this compound via ω- and β-oxidation.[12][13][14]
General Experimental Workflow for 3-MAA Analysis
Caption: A generalized workflow for the quantification of this compound in biological samples.
References
- 1. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erndim.org [erndim.org]
- 3. youtube.com [youtube.com]
- 4. aurametrix.weebly.com [aurametrix.weebly.com]
- 5. lcms.cz [lcms.cz]
- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. iris.unitn.it [iris.unitn.it]
- 10. agilent.com [agilent.com]
- 11. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 13. caymanchem.com [caymanchem.com]
- 14. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Isotopically Labeled 3-Methyladipic Acid
Welcome to the technical support center for the synthesis of isotopically labeled 3-Methyladipic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isotopic labels used for this compound, and what are their applications?
A1: The most common stable isotopes used for labeling this compound are Carbon-13 (¹³C) and Deuterium (B1214612) (²H).
-
¹³C-labeled this compound is primarily used in metabolic studies to trace the fate of the carbon skeleton in various biochemical pathways. It is a powerful tool in metabolomics and flux analysis, often analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
²H-labeled this compound is frequently used to investigate reaction mechanisms and to study kinetic isotope effects. It can also be used as an internal standard in quantitative MS analysis due to its mass difference from the unlabeled analogue.
Q2: What are the main synthetic strategies for preparing isotopically labeled this compound?
A2: The synthesis of isotopically labeled this compound typically involves a multi-step process where the isotopic label is introduced at a specific position in the molecule. A common approach is to use a labeled starting material that becomes a part of the final this compound structure. For instance, a retrosynthetic analysis suggests that the molecule can be constructed from smaller, commercially available labeled precursors. A plausible synthetic route is outlined in the experimental protocol section.
Q3: How can I purify the final isotopically labeled this compound product?
A3: Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and unlabeled species. Common purification techniques for carboxylic acids like this compound include:
-
Crystallization: This is an effective method for obtaining high-purity crystalline solids. The choice of solvent is critical and may require some experimentation.
-
Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. A polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes with a small amount of acetic or formic acid, is typically used to elute the dicarboxylic acid. High-performance liquid chromatography (HPLC) can be employed for higher purity requirements.
Q4: Which analytical techniques are recommended for characterizing the final labeled product?
A4: A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the overall structure of the molecule.
-
¹³C NMR is crucial for verifying the position and enrichment of ¹³C labels.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled compound, which directly indicates the number of incorporated isotopes. Gas chromatography-mass spectrometry (GC-MS) of a derivatized sample (e.g., methyl ester) is also a common method for analysis.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the carboxylic acid functional groups.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Reaction Yield | Incomplete reaction; Side reactions; Loss of product during workup or purification. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize reaction conditions (temperature, time, catalyst). Use gentle extraction and purification methods to minimize product loss. |
| Incomplete Isotopic Labeling | Use of non-labeled or partially labeled starting materials; Isotopic exchange with non-labeled sources. | Ensure the isotopic purity of the starting materials. Use anhydrous solvents and reagents where necessary to prevent exchange of deuterium labels with protons from water. |
| Isotopic Scrambling | Undesired migration of the isotopic label within the molecule. | This can be a complex issue related to the reaction mechanism. Consider alternative synthetic routes that are less prone to scrambling. Analyze the product carefully by ¹³C NMR or MS/MS to identify the positions of the labels. |
| Difficulty in Product Purification | The product is highly polar and may be difficult to separate from polar byproducts. | Use a more polar eluent system in column chromatography, potentially with an acid additive. Consider derivatization (e.g., to the methyl ester) to make the compound less polar and easier to purify by chromatography, followed by hydrolysis. |
| Inconsistent Analytical Results | Sample contamination; Instrument calibration issues. | Ensure the sample is completely dry and free of solvent residues before analysis. Calibrate analytical instruments with appropriate standards. Use an unlabeled standard of this compound for comparison. |
Experimental Protocol: Synthesis of [3-¹³C-methyl]-3-Methyladipic Acid
This protocol provides a detailed methodology for the synthesis of this compound with a ¹³C label on the methyl group.
Workflow Diagram
preventing degradation of 3-Methyladipic acid in stored samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and reliable quantification of 3-Methyladipic acid (3-MAA) in stored samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in samples important?
Q2: What are the primary factors that can cause this compound degradation in stored samples?
Like other dicarboxylic acids, 3-MAA is susceptible to degradation from several factors:
-
pH: Extreme pH conditions, both acidic and alkaline, can promote the degradation of dicarboxylic acids.
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation. Long-term storage at inappropriate temperatures is a major cause of analyte loss.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of organic molecules.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation of the molecule.
-
Microbial Action: In improperly stored biological samples, microbial growth can alter the concentration of metabolites like 3-MAA.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to changes in sample integrity and degradation of certain analytes.[3][4][5][6]
Q3: What are the recommended storage conditions for samples containing this compound?
For optimal stability, samples containing 3-MAA should be stored under the following conditions:
-
Temperature: Long-term storage at -80°C is highly recommended.[7][8] For short-term storage (a few days), -20°C may be acceptable, but validation is advised.[9][10] One study suggests that some organic acids in urine are stable for several years at -20°C, though the evidence base is limited.[9]
-
Light: Samples should always be stored in amber or opaque containers to protect them from light.
-
pH: For aqueous solutions, maintaining a neutral or slightly acidic pH is generally advisable for dicarboxylic acids. However, for biological samples, the native pH should be preserved during initial storage, with any necessary pH adjustments made during the sample preparation phase.
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes for single-use analysis.[3][4][5][6]
Quantitative Stability Data
While specific public data on the degradation kinetics of this compound in various biological matrices is limited, the following table provides a general guideline for the stability of organic acids under different storage conditions. Researchers should perform their own validation studies for specific sample types and experimental conditions.
| Storage Condition | Temperature | Duration | Expected Stability of Dicarboxylic Acids | Recommendations |
| Short-Term | 4°C (Refrigerated) | < 24 hours | Variable, potential for microbial growth | Process samples as soon as possible. |
| -20°C | Up to 1 month | Generally stable | Suitable for short-term storage. | |
| Long-Term | -80°C | > 1 month | Good stability expected | Recommended for long-term storage. |
| Freeze-Thaw Cycles | -20°C or -80°C | Multiple cycles | Potential for degradation | Aliquot samples to avoid repeated cycles. |
| Light Exposure | Room Temperature | Hours to Days | Potential for photodegradation | Store in amber or opaque containers. |
Experimental Protocols
Protocol 1: General Sample Handling and Storage Workflow for Preventing Degradation
This protocol outlines the best practices for collecting and storing biological samples to minimize 3-MAA degradation.
-
Sample Collection:
-
Collect urine or blood samples using standard sterile procedures.
-
For blood, collect in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
-
Initial Processing (within 1-2 hours of collection):
-
Urine: Centrifuge at 2000 x g for 10 minutes at 4°C to remove cellular debris. Collect the supernatant.
-
Plasma: Centrifuge whole blood at 2000 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant.
-
-
Aliquotting:
-
Dispense the processed urine or plasma into multiple small-volume, amber or opaque cryovials. This will prevent the need for repeated freeze-thaw cycles of the entire sample.
-
-
Storage:
-
Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Log all sample information, including collection date, processing details, and storage location.
-
Protocol 2: Quantification of this compound in Urine by GC-MS
This protocol describes a common method for the analysis of organic acids in urine, including 3-MAA, using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction and derivatization.
-
Sample Preparation:
-
Thaw a frozen urine aliquot at room temperature.
-
Normalize the sample volume based on creatinine (B1669602) concentration to account for urine dilution.[9]
-
-
Extraction:
-
Add an internal standard to the urine sample.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[11][12]
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collect the organic (upper) layer. Repeat the extraction for better recovery.[11]
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[11]
-
-
Derivatization:
-
To make the organic acids volatile for GC analysis, a two-step derivatization is typically performed:
-
Oximation: Add a solution of methoxyamine HCl to the dried extract and incubate to protect keto groups.[11]
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at an elevated temperature (e.g., 70-90°C) to convert the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.[10][11]
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the analytes.
-
The mass spectrometer is typically operated in scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.[12]
-
-
Data Analysis:
-
Identify the 3-MAA peak based on its retention time and mass spectrum.
-
Quantify the concentration of 3-MAA by comparing its peak area to that of the internal standard.
-
Mandatory Visualizations
References
- 1. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future | MDPI [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. [PDF] The effect of storage time and freeze-thaw cycles on the stability of serum samples | Semantic Scholar [semanticscholar.org]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. metbio.net [metbio.net]
- 10. erndim.org [erndim.org]
- 11. aurametrix.weebly.com [aurametrix.weebly.com]
- 12. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Methyladipic Acid Analysis on GC-MS
Welcome to the technical support center for the analysis of 3-Methyladipic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the GC-MS analysis of this compound.
Q1: Why am I seeing poor peak shape (e.g., tailing or broad peaks) for this compound?
A1: Poor peak shape for acidic compounds like this compound is a common issue in GC-MS analysis.[1][2][3] The primary reason is the presence of polar carboxyl groups, which can interact with active sites in the GC system, such as the injector liner and the column itself.[1][4] This leads to peak tailing and reduced sensitivity.
Troubleshooting Steps:
-
Derivatization: The most critical step to address peak tailing for acidic compounds is derivatization.[4][5][6] This process converts the polar carboxyl groups into less polar, more volatile derivatives. Common derivatization techniques include silylation (e.g., using BSTFA or MTBSTFA) and esterification (e.g., methylation).[4][5] Ensure your derivatization reaction has gone to completion.
-
Inlet Maintenance: The injector port is a common source of activity.[7] Regularly replace the inlet liner and septum. Using a deactivated liner can significantly reduce analyte interaction.[8][9]
-
Column Conditioning: Ensure your GC column is properly conditioned according to the manufacturer's instructions. Over time, the column can develop active sites, especially at the inlet end.[2]
-
Column Trimming: If you suspect column contamination or degradation at the inlet, trimming the first 15-30 cm of the column can often restore peak shape.[1][2]
Q2: My sensitivity for this compound is very low. How can I improve it?
A2: Low sensitivity can be caused by a variety of factors, from sample preparation to instrument settings.[8][9]
Troubleshooting Steps:
-
Optimize Derivatization: Incomplete derivatization will result in a poor response. Optimize the reaction conditions, including the reagent, temperature, and time.
-
Injection Mode: For trace analysis, a splitless injection is generally preferred over a split injection as it transfers a larger amount of the sample onto the column.[8] If you must use a split injection, consider reducing the split ratio.[8][10]
-
Injector Temperature: The injector temperature should be high enough to ensure the complete and rapid vaporization of the derivatized analyte without causing thermal degradation.[8]
-
MS Tuning: Ensure your mass spectrometer is properly tuned. An out-of-date tune can lead to a significant loss in sensitivity.[9][11]
-
Clean Ion Source: A dirty ion source is a common cause of decreased sensitivity in MS.[8][11] Follow the manufacturer's protocol for cleaning the ion source.
Q3: I am not getting consistent and reproducible results. What could be the cause?
A3: Lack of reproducibility can stem from inconsistencies in sample preparation or instrument performance.
Troubleshooting Steps:
-
Internal Standard: Use a suitable internal standard to account for variations in sample preparation and injection volume.
-
Autosampler vs. Manual Injection: An autosampler will provide more consistent injection volumes than manual injections.
-
Sample Preparation: Ensure that all steps of your sample preparation, especially the derivatization, are performed consistently for all samples and standards.
-
System Leaks: Check for leaks in the GC system, particularly at the injector and column fittings. Leaks can lead to fluctuating carrier gas flow and inconsistent results.[11]
Data Presentation: GC-MS Injection Parameter Optimization
The following table summarizes key injection parameters and provides a starting point for optimizing your method for derivatized this compound.
| Parameter | Sub-optimal/Problematic | Optimized Starting Point | Rationale for Optimization |
| Injector Temperature | < 200 °C | 250 - 280 °C | Ensures complete and rapid vaporization of the derivatized analyte, minimizing discrimination and peak broadening.[8][12] |
| Injection Mode | Split (High Ratio, e.g., 50:1) | Splitless | For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column, thereby increasing sensitivity.[8] |
| Splitless Hold Time | Too short (< 0.5 min) | 0.75 - 1.5 min | Allows for the complete transfer of the sample from the injector to the column. |
| Carrier Gas Flow Rate | Too high or too low | ~1.0 - 1.5 mL/min (for 0.25mm ID column) | Optimizes chromatographic efficiency, leading to sharper peaks and better resolution. |
| Inlet Liner | Standard, non-deactivated | Deactivated, with glass wool | A deactivated liner minimizes active sites that can cause analyte adsorption and peak tailing.[1][8] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes a common derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Materials:
-
Dried sample containing this compound
-
BSTFA with 1% TMCS
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Methodology:
-
Sample Preparation: Ensure the sample is completely dry, as water will react with the silylating reagent.[13] Place the dried sample into a GC vial.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the sample, followed by 50 µL of BSTFA with 1% TMCS.[4]
-
Reaction: Cap the vial tightly and vortex for 10-15 seconds.
-
Heating: Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Mandatory Visualizations
Caption: Silylation of this compound for GC-MS analysis.
Caption: Troubleshooting workflow for this compound GC-MS analysis.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 8. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 9. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 10. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
dealing with contamination issues in trace analysis of 3-Methyladipic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the trace analysis of 3-Methyladipic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound contamination in my samples?
A1: Contamination in this compound trace analysis can originate from various sources throughout the analytical workflow. The most common sources include:
-
Laboratory Environment: Dust and airborne particles in the laboratory can contain organic compounds that may interfere with the analysis.
-
Reagents and Solvents: Impurities in solvents, derivatizing agents, and other reagents can introduce this compound or interfering compounds.
-
Sample Collection and Storage Containers: Leaching of plasticizers, additives, or residual organic acids from collection tubes, pipette tips, and storage vials is a significant source of contamination.
-
Glassware and Labware: Improperly cleaned glassware can retain residues from previous analyses, leading to cross-contamination.
-
Analyst-introduced Contamination: Contaminants from personal care products, gloves, and improper handling techniques can be introduced into the sample.
Q2: I am observing a high background signal in my GC/MS analysis of this compound. What are the likely causes?
A2: A high background signal in your GC/MS analysis can be attributed to several factors:
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline and the appearance of siloxane-related ions (e.g., m/z 73, 207, 281, 355).[1]
-
Septum Bleed: Particles from the injection port septum can be introduced into the analytical stream, contributing to background noise.
-
Contaminated Carrier Gas: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants.
-
Dirty Ion Source: Over time, the ion source of the mass spectrometer can become contaminated with non-volatile sample components, leading to a high background.
-
Injection of Contaminated Solvents: The solvent used to dissolve your sample or for needle washes may be contaminated.
Q3: How can I differentiate between contamination and a true low-level detection of this compound?
A3: Differentiating between contamination and a true signal requires a systematic approach:
-
Analyze Method Blanks: A method blank is a sample that goes through the entire analytical process (sample preparation, derivatization, and analysis) but contains no sample matrix. The presence of this compound in the method blank is a clear indication of contamination.
-
Analyze Solvent Blanks: Injecting the solvent used for sample reconstitution directly into the GC/MS can help identify contamination originating from the solvent itself.
-
Use Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard of this compound can help to distinguish between endogenous analyte and contamination introduced during sample preparation.
-
Review Chromatographic Peak Shape: Contaminant peaks may exhibit poor chromatographic shape (e.g., tailing or fronting) compared to the analytical standard.
-
Evaluate Ion Ratios: For a true detection, the ion ratios of the analyte should match those of a pure standard.
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background in Chromatograms
This guide provides a step-by-step approach to diagnosing and resolving issues related to unexpected peaks and high background noise in the GC/MS analysis of this compound.
Troubleshooting Workflow for Unexpected Peaks/High Background
Caption: Troubleshooting decision tree for identifying and resolving contamination issues.
| Step | Action | Rationale |
| 1. Analyze Blanks | Prepare and analyze a series of blank samples: an instrument blank (injection of pure solvent), a solvent blank (solvent used for sample reconstitution), and a method blank (a sample with no analyte that undergoes the entire preparation process).[2] | This helps to systematically isolate the source of contamination. An instrument blank will reveal issues with the GC/MS system itself, a solvent blank points to contaminated solvents, and a method blank will highlight contamination from reagents, labware, or the overall procedure. |
| 2. Clean GC/MS System | If blanks are clean, the issue may be carryover from a previous injection. If contamination is suspected from the system, perform maintenance. This includes: changing the injector liner and septum, conditioning or trimming the GC column, and cleaning the ion source. | A dirty injector liner or a bleeding septum are common sources of background noise and ghost peaks. Over time, the GC column can become contaminated or degraded, leading to increased bleed. A contaminated ion source will result in a persistently high background across all analyses. |
| 3. Evaluate Reagents & Consumables | If contamination is present in the method blank, test fresh batches of all reagents, solvents, and single-use consumables (e.g., pipette tips, vials). | Contamination can be present in a specific lot of a chemical or consumable. Using a new, unopened batch can help to confirm or rule out this possibility. |
| 4. Review Sample Preparation Procedure | Carefully review each step of the sample preparation and labware cleaning procedures for potential sources of contamination. Ensure proper handling techniques are being followed. | Inadequate cleaning of glassware, leaching from plasticware, or accidental introduction of contaminants from the analyst or the environment during sample handling can all contribute to the problem. |
Issue 2: Poor Reproducibility of this compound Quantification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Contamination | Analyze multiple method blanks throughout an analytical batch. | Consistent, low levels of this compound in blanks indicate a systematic contamination issue that needs to be addressed. Variable levels suggest sporadic contamination events during sample preparation. |
| Sample Matrix Effects | Prepare a spiked sample by adding a known amount of this compound to a blank matrix (e.g., analyte-free urine). Compare the recovery to a standard in pure solvent. | If recovery is low or highly variable, it indicates that components of the sample matrix are interfering with the analysis. This may require optimization of the sample cleanup procedure. |
| Derivatization Inefficiency | Evaluate the derivatization reaction conditions, such as temperature, time, and reagent concentration. | Consistent and complete derivatization is crucial for reproducible results. Incomplete derivatization can lead to variable peak areas. |
| Instrumental Variability | Inject a known standard multiple times throughout the analytical run to assess the stability of the GC/MS system. | A stable response for the standard indicates that the instrument is performing consistently. Drifting retention times or peak areas point to an instrumental issue that needs to be addressed (e.g., leak, fluctuating gas flow). |
Quantitative Data on Potential Contaminants
The following table summarizes common contaminants observed in GC/MS analysis and their typical background levels. Note that acceptable levels are highly dependent on the sensitivity of the instrument and the required limit of quantification for the analysis.
| Contaminant Class | Common Examples | Typical m/z Ions | Potential Source | Illustrative Background Levels in Blank (ng/mL) |
| Phthalates | Dibutyl phthalate (B1215562) (DBP), Di(2-ethylhexyl) phthalate (DEHP) | 149, 167, 279 | Plasticizers from lab consumables (vials, caps, pipette tips) | < 1 - 10 |
| Siloxanes | Cyclic and linear siloxanes | 73, 147, 207, 281, 355 | GC column bleed, septa, glassware detergents | < 1 - 5 |
| Fatty Acids | Palmitic acid, Stearic acid | 256, 284 (as methyl esters) | Biological matrix, fingerprints, personal care products | < 5 - 20 |
| Solvent Impurities | Varies with solvent | Varies | Grade of solvent, improper storage | < 1 |
Disclaimer: The provided background levels are illustrative and for guidance purposes only. Each laboratory must establish its own acceptable limits based on method validation.
Experimental Protocols
Protocol 1: Cleaning of Glassware for Trace Organic Acid Analysis
This protocol is designed to minimize organic contamination on glassware used for the trace analysis of this compound.
-
Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot water. Use appropriate brushes to scrub all surfaces.
-
Rinsing: Rinse the glassware thoroughly with tap water (at least 3-5 times), followed by a rinse with deionized water.
-
Acid Wash: Immerse the glassware in a 1-5% solution of nitric acid or hydrochloric acid for at least 4 hours, or overnight.[3][4] This step helps to remove any residual organic and inorganic contaminants.
-
Final Rinse: Rinse the glassware extensively with high-purity, organic-free water (e.g., HPLC-grade or Milli-Q water) at least 5 times.
-
Drying: Dry the glassware in an oven at a temperature that will not compromise the integrity of the glass (e.g., 100-120°C). Avoid using paper towels or cloths to dry the glassware as this can introduce fibers and other contaminants.
-
Storage: Store the clean glassware covered with aluminum foil (pre-baked at a high temperature to remove organic residues) or in a clean, dedicated cabinet to prevent contamination from the laboratory environment.
Protocol 2: Sample Preparation of Urine for this compound Analysis by GC/MS
This protocol outlines a general procedure for the extraction and derivatization of this compound from urine samples.
-
Sample Collection and Storage: Collect urine samples in sterile, polypropylene (B1209903) containers. If not analyzed immediately, store the samples at -20°C or lower to minimize degradation of organic acids.
-
Internal Standard Addition: Thaw the urine sample and vortex to ensure homogeneity. To a known volume of urine (e.g., 100-500 µL), add an appropriate internal standard, such as a stable isotope-labeled this compound.
-
Acidification: Acidify the sample to a pH of less than 2 by adding a small volume of hydrochloric acid.[5] This step protonates the organic acids, making them more amenable to extraction.
-
Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate.[6] Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers. Carefully transfer the organic layer to a clean glass tube. Repeat the extraction process to ensure complete recovery of the organic acids.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a suitable solvent and add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the non-volatile organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.[5][7] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC/MS system.
Visualizations
Logical Relationship for Contamination Source Identification
Caption: A logical workflow for identifying the source of contamination.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. glsciences.eu [glsciences.eu]
- 5. erndim.org [erndim.org]
- 6. aurametrix.weebly.com [aurametrix.weebly.com]
- 7. metbio.net [metbio.net]
selecting the appropriate internal standard for 3-Methyladipic acid quantification
This technical support center provides guidance on selecting the appropriate internal standard for the accurate quantification of 3-Methyladipic acid, a key biomarker in certain metabolic disorders. This resource is intended for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for this compound quantification?
A1: An internal standard (IS) is essential for accurate and precise quantification in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). It is a compound added in a known amount to every sample, calibrator, and quality control sample. The IS helps to correct for variations that can occur during sample preparation, injection, and analysis, such as extraction losses, injection volume differences, and instrument response fluctuations. By comparing the signal of this compound to the signal of the IS, a more reliable and reproducible measurement can be achieved.
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
A2: The ideal internal standard should:
-
Behave similarly to this compound during sample preparation and analysis.
-
Not be naturally present in the biological samples being analyzed.
-
Be chromatographically resolved from this compound and other sample components.
-
Have a distinct mass-to-charge ratio (m/z) from this compound for unambiguous detection by mass spectrometry.
-
Be commercially available in high purity.
-
Ideally, be a stable isotope-labeled (SIL) version of this compound.
Q3: What are the main types of internal standards to consider?
A3: There are two primary types of internal standards:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization and matrix effects. This close similarity allows for the most accurate correction of analytical variability.
-
Structural Analogs: These are molecules that are chemically similar to the analyte but not identical. They should have similar functional groups and physicochemical properties to ensure they behave comparably during the analytical process. While not as ideal as a SIL-IS, a carefully selected structural analog can still provide reliable quantification.
Troubleshooting Guide
Problem: High variability in the internal standard peak area across samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent addition of IS | Ensure the internal standard is accurately and consistently added to all samples, calibrators, and QCs using calibrated pipettes. Prepare a fresh stock solution of the IS. |
| IS degradation | Check the stability of the internal standard in the sample matrix and under the storage conditions. Prepare fresh IS working solutions daily if necessary. |
| Matrix effects | The sample matrix may be suppressing or enhancing the ionization of the internal standard. Evaluate matrix effects by comparing the IS response in neat solution versus in a matrix extract. Consider further sample cleanup or using a more suitable internal standard, preferably a SIL-IS. |
| Injector issues (GC) | A dirty or active injector liner can lead to inconsistent sample introduction. Clean or replace the injector liner. |
| Ion source contamination (MS) | A contaminated ion source can lead to inconsistent ionization. Perform routine maintenance and cleaning of the mass spectrometer's ion source.[1] |
Problem: Poor linearity of the calibration curve.
| Possible Cause | Troubleshooting Steps |
| Inappropriate concentration range | The concentration of the calibrators may be outside the linear dynamic range of the instrument. Prepare a new set of calibrators with a narrower concentration range. |
| Cross-talk between analyte and IS | In MS analysis, fragments from the analyte may interfere with the signal of the internal standard, or vice versa. Check the mass spectra of both the analyte and the IS to ensure there is no isotopic overlap or fragmentation interference. Select different mass transitions (MRMs) if necessary. |
| Incorrect IS concentration | An internal standard concentration that is too high or too low relative to the analyte can affect linearity. The IS concentration should ideally be in the mid-range of the calibration curve. |
| Detector saturation | At high concentrations, the detector may become saturated, leading to a non-linear response. Dilute the samples and adjust the calibration curve accordingly. |
Selection of an Appropriate Internal Standard
Choosing the right internal standard is a critical step in method development. The following table summarizes potential internal standards for this compound quantification.
| Internal Standard Type | Compound Name | Rationale for Use | Potential Issues |
| Stable Isotope-Labeled (Ideal) | This compound-d₃ (or other isotopic labeling) | Identical chemical and physical properties to the analyte, ensuring the most accurate correction for analytical variability. | Commercial availability may be limited and cost can be high. |
| Structural Analog (Dicarboxylic Acid) | Heptanedioic acid (Pimelic acid) | Similar dicarboxylic acid structure, likely to have comparable extraction efficiency and derivatization reactivity. | Chromatographic separation from this compound needs to be confirmed. Ionization efficiency may differ. |
| Structural Analog (Dicarboxylic Acid) | 2-Methylglutaric acid | Branched-chain dicarboxylic acid, providing closer structural similarity. | May be present endogenously in some samples. Requires careful screening of blank matrix. |
| Commonly Used for Organic Acids | Tropic Acid | Has been successfully used as an internal standard for the quantification of a wide range of urinary organic acids.[2][3] | Chemical properties are significantly different from this compound, which may lead to different behavior during sample preparation and analysis. |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound in Urine
This protocol provides a general workflow for the analysis of this compound in urine using a structural analog as the internal standard.
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex each sample to ensure homogeneity.
- To 1 mL of urine, add 50 µL of the internal standard working solution (e.g., 100 µg/mL Heptanedioic acid in methanol).
- Acidify the sample to pH < 2 with 6M HCl.
- Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube. Repeat the extraction process and combine the organic layers.
- Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
- To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
- Cool the sample to room temperature before injection.
3. GC-MS Analysis:
- Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
- GC Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode. Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions for the TMS derivatives of this compound and the internal standard.
4. Data Analysis:
- Integrate the peak areas for this compound and the internal standard.
- Calculate the peak area ratio (this compound / Internal Standard).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
- Determine the concentration of this compound in the unknown samples from the calibration curve.
Decision Workflow for Internal Standard Selection
The following diagram illustrates the logical steps for selecting an appropriate internal standard for your assay.
Caption: Decision tree for selecting an internal standard.
References
improving the reproducibility of 3-Methyladipic acid analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 3-Methyladipic acid (3-MAA) analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound?
A1: The most common analytical methods for the quantification of this compound in biological matrices such as urine and plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires derivatization to increase the volatility of 3-MAA, while LC-MS/MS can often analyze the compound with less complex sample preparation.
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: this compound is a dicarboxylic acid, making it a polar and non-volatile compound. Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives. This is essential for GC-MS analysis to ensure that the analyte can be vaporized in the heated injector and travel through the gas chromatography column for separation before detection by the mass spectrometer. Common derivatization techniques for organic acids include silylation (e.g., using BSTFA) or esterification.
Q3: What is the clinical significance of measuring this compound?
A3: this compound is a metabolite that can be elevated in certain inherited metabolic disorders. Most notably, it is a key biomarker in Refsum disease, a condition characterized by the accumulation of phytanic acid.[1][2] In individuals with Refsum disease, the primary α-oxidation pathway for phytanic acid is deficient, leading to the increased utilization of the alternative ω-oxidation pathway, which results in the production and excretion of this compound.[1][2]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Inappropriate injection temperature. | 1. Deactivate the inlet liner or use a liner with deactivation. Ensure the column is properly conditioned. 2. Bake out the column at a high temperature (within the column's limits). If contamination persists, trim the first few centimeters of the column. 3. Optimize the injector temperature to ensure complete and rapid volatilization without causing thermal degradation of the analyte. |
| Low Signal Intensity or No Peak | 1. Incomplete derivatization. 2. Analyte degradation in the injector. 3. Matrix effects (ion suppression). 4. Leak in the GC-MS system. | 1. Optimize derivatization conditions (reagent volume, temperature, and time). Ensure reagents are not expired and are stored under appropriate conditions. 2. Lower the injector temperature. 3. Improve sample cleanup to remove interfering matrix components. Consider using a matrix-matched calibration curve. 4. Perform a leak check of the GC-MS system, paying close attention to the injector septa and column fittings. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variable injection volume. 3. Instability of derivatized sample. 4. Fluctuations in instrument performance. | 1. Standardize all sample preparation steps, including extraction and derivatization. Use of an internal standard is highly recommended. 2. Ensure the autosampler syringe is functioning correctly and is free of air bubbles. 3. Analyze derivatized samples as soon as possible. If storage is necessary, evaluate the stability under different conditions (e.g., -20°C). 4. Regularly perform instrument maintenance and calibration. Monitor system suitability parameters. |
| Co-elution with Interfering Peaks | 1. Suboptimal GC temperature program. 2. Inadequate column selectivity. | 1. Optimize the GC oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks. 2. Consider using a GC column with a different stationary phase that offers better selectivity for organic acids. |
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effects) | 1. Co-eluting matrix components competing for ionization. 2. High salt concentration in the sample. | 1. Improve chromatographic separation to resolve 3-MAA from interfering compounds. Enhance sample cleanup procedures (e.g., solid-phase extraction). 2. Use a desalting step in the sample preparation or divert the flow to waste during the elution of salts. |
| Low Sensitivity | 1. Suboptimal ionization source parameters. 2. Inefficient fragmentation. 3. Poor chromatographic peak shape. | 1. Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates, and temperature. 2. Optimize collision energy for the selected MRM transitions. 3. Adjust mobile phase composition (e.g., pH, organic modifier) to improve peak shape and retention. |
| Inconsistent Retention Time | 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a guard column and flush the column regularly. If performance degrades, replace the column. 3. Use a column oven to maintain a stable temperature. |
| Carryover | 1. Adsorption of the analyte to the injector or column. 2. High concentration samples analyzed prior to low concentration samples. | 1. Optimize the injector wash solution and increase the wash volume. 2. Inject a blank sample after high concentration standards or samples to check for carryover. |
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis (as Trimethylsilyl (B98337) Derivative)
| Parameter | Value | Reference |
| GC Column | HP-5MS (30 m x 250 µM x 0.25 µM) | [3] |
| Carrier Gas | Helium | [3] |
| Injection Mode | Split (1:10) | [3] |
| Retention Time | 15.675 min | [3] |
| Quantification Ion (m/z) | 289 | [3] |
| Qualifier Ion (m/z) | 186 | [3] |
| LOD | 0.03 - 0.34 mmol/mol creatinine (B1669602) (general for organic acids) | [4] |
| Precision (%RSD) | < 10% (general for organic acids) | [4] |
Table 2: LC-MS/MS Parameters for Dicarboxylic Acid Analysis (as Dibutyl Ester Derivative)
| Parameter | Value | Reference |
| LC Column | Not specified | [5][6][7] |
| Mobile Phase | Not specified | [5][6][7] |
| Ionization Mode | TurboIonSpray (Electrospray) | [5][6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [5][6][7] |
| LOD | 0.05 µmol/L (for methylmalonic acid) | [5][6][7] |
| LOQ | 0.1 µmol/L (for methylmalonic acid) | [5][6][7] |
| Linearity | Up to 150 µmol/L (for methylmalonic acid) | [5][6][7] |
| Precision (% Imprecision) | ≤ 7.5% (for methylmalonic acid) | [5][6][7] |
Experimental Protocols
GC-MS Analysis of this compound in Urine
This protocol is a general guideline for the analysis of organic acids in urine and can be adapted for this compound.
1. Sample Preparation and Extraction:
-
To 200 µL of urine, add an appropriate internal standard.
-
Acidify the sample with HCl to a pH of approximately 1.
-
Saturate the sample with NaCl.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) and vortexing thoroughly.
-
Centrifuge to separate the layers and collect the upper organic layer.
-
Repeat the extraction two more times and combine the organic extracts.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen.[8]
2. Derivatization:
-
To the dried extract, add 75 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 20 µL of pyridine.[9]
-
Cap the vial and heat at 60-70°C for 30-45 minutes to form the trimethylsilyl (TMS) derivatives.[10]
-
Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[3]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 5-10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in full scan mode (e.g., m/z 50-600) for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for the 3-MAA-TMS derivative.
LC-MS/MS Analysis of this compound in Plasma
This protocol is a general method for dicarboxylic acids and can be optimized for this compound.
1. Sample Preparation and Derivatization:
-
To a plasma sample, add an internal standard (e.g., a stable isotope-labeled 3-MAA).
-
Perform a protein precipitation by adding ice-cold acetonitrile (B52724), vortex, and centrifuge.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent and add butanolic HCl to form the dibutyl esters.[5][6][7]
-
Heat the mixture to complete the derivatization reaction.
-
Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is common.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the derivatization and analyte properties.
-
MS Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the 3-MAA derivative need to be optimized.
Mandatory Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: The ω-oxidation pathway of phytanic acid leading to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 9.4. Estimation of LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. aurametrix.weebly.com [aurametrix.weebly.com]
- 9. erndim.org [erndim.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Dicarboxylic Acid Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the derivatization of dicarboxylic acids for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for dicarboxylic acids for GC-MS analysis?
A1: The two most widely used derivatization procedures for the GC-MS analysis of dicarboxylic acids are silylation and esterification.[1][2]
-
Silylation: This method replaces active hydrogen atoms in the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[2] Silylation is known for providing thermally stable derivatives and enhancing GC and mass spectrometric performance.[2]
-
Esterification: This process converts carboxylic acids into esters, typically methyl or butyl esters. A common reagent for this is boron trifluoride (BF₃) in an alcohol solvent like methanol (B129727) or butanol.[1][2] Butyl esters are often preferred as they are less volatile than methyl esters, which can be advantageous for the analysis of smaller dicarboxylic acids.[2]
Q2: Which derivatization method should I choose for my dicarboxylic acid analysis?
A2: The choice of derivatization method depends on the specific dicarboxylic acids being analyzed and the analytical requirements.
-
BSTFA (silylation) is often the reagent of choice for low concentrations of C3-C9 dicarboxylic acids, as it can provide lower detection limits (≤ 2 ng m⁻³) and higher reproducibility (RSD% ≤ 10%).[1] It is also highly effective for a wide range of polar organic compounds.[2]
-
BF₃/alcohol (esterification) is also a suitable technique, providing low detection limits (≤ 4 ng m⁻³) and satisfactory reproducibility (RSD% ≤ 15%).[1]
Q3: What are some alternative derivatization reagents for dicarboxylic acids?
A3: Besides BSTFA and BF₃-methanol, other reagents can be used for the derivatization of dicarboxylic acids:
-
Pentafluorobenzyl bromide (PFBBr): This reagent is used to form pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD) in GC.[3][4] This method is particularly useful for trace analysis.
-
Diazomethane (B1218177): This reagent rapidly and cleanly converts carboxylic acids to their methyl esters.[5] However, diazomethane is highly toxic and explosive, requiring special handling precautions.[6]
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA): This reagent can be used for the rapid esterification of carboxylic acids.[3]
Troubleshooting Guide: Poor Derivatization Efficiency
This guide addresses common issues that can lead to poor derivatization efficiency of dicarboxylic acids, resulting in inaccurate quantification and unreliable results.
Problem 1: Incomplete Derivatization
Symptom: You observe low peak areas for your derivatized dicarboxylic acids, or you see both the derivatized and underivatized (or partially derivatized) forms of the acid in your chromatogram. The underivatized acids may appear as broad, tailing peaks or may not elute at all.
Potential Causes and Solutions:
-
Presence of Moisture: Silylation reagents, particularly BSTFA, are highly sensitive to moisture. Water in your sample or solvent will react with the derivatizing agent, reducing its availability to react with your dicarboxylic acids.[7]
-
Solution: Ensure that all glassware is thoroughly dried, preferably in an oven. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be completely evaporated to dryness before adding the derivatization reagents.
-
-
Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: Use a sufficient excess of the derivatization reagent. For silylation with BSTFA, a general rule is to use at least a 2:1 molar ratio of BSTFA to active hydrogens in the sample.
-
-
Suboptimal Reaction Temperature or Time: Derivatization reactions are often temperature and time-dependent.
-
Solution: Optimize the reaction temperature and time for your specific dicarboxylic acids. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point. For esterification with BF₃-methanol, heating at 60-100°C for 15-30 minutes is typical. Some sterically hindered dicarboxylic acids may require longer reaction times or higher temperatures.
-
-
Steric Hindrance: Bulky groups near the carboxylic acid functional groups can hinder the approach of the derivatization reagent.
-
Solution: For sterically hindered dicarboxylic acids, consider using a less bulky derivatization reagent if possible. Alternatively, using a catalyst like TMCS with BSTFA can enhance the reactivity of the silylating agent. For esterification, more forcing conditions (higher temperature, longer time) may be necessary.
-
Problem 2: Peak Tailing
Symptom: The peaks for your derivatized dicarboxylic acids are asymmetrical, with a pronounced "tail" on the backside of the peak. This can lead to poor integration and inaccurate quantification.
Potential Causes and Solutions:
-
Active Sites in the GC System: Free silanol (B1196071) groups on the surface of the GC inlet liner or the column can interact with the derivatized analytes, causing peak tailing.[7] This is especially problematic for polar compounds.
-
Solution: Use a deactivated inlet liner. Regularly condition your GC column according to the manufacturer's instructions to ensure the deactivation layer is intact. If tailing persists, you may need to replace the liner or the first few centimeters of the column.
-
-
Incomplete Derivatization: As mentioned above, underivatized carboxylic acids are highly polar and will interact strongly with the GC system, leading to severe peak tailing.
-
Solution: Refer to the troubleshooting steps for "Incomplete Derivatization" to ensure your reaction goes to completion.
-
Problem 3: Ghost Peaks
Symptom: You observe unexpected peaks in your chromatogram, even in blank runs. These are known as ghost peaks.
Potential Causes and Solutions:
-
Contaminated Reagents or Solvents: Impurities in your derivatization reagents or solvents can appear as ghost peaks in your analysis.
-
Solution: Use high-purity reagents and solvents. It is good practice to run a blank with just the solvent and derivatization reagents to check for any contaminants.
-
-
Carryover from Previous Injections: Residues from previous, more concentrated samples can be retained in the injection port or on the column and elute in subsequent runs.
-
Solution: Thoroughly clean the injection port and bake out the column at a high temperature between runs, especially after analyzing high-concentration samples.
-
-
Septum Bleed: Particles from the injection port septum can be introduced into the system and cause ghost peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Data Presentation
Table 1: Comparison of Common Derivatization Methods for Dicarboxylic Acids
| Parameter | Silylation (BSTFA) | Esterification (BF₃-Methanol) |
| Primary Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide | Boron trifluoride in Methanol |
| Catalyst (optional) | Trimethylchlorosilane (TMCS) | None (BF₃ is the catalyst) |
| Typical Reaction Temp. | 60 - 70 °C | 60 - 100 °C |
| Typical Reaction Time | 30 - 60 minutes | 15 - 30 minutes |
| Advantages | - Lower detection limits for C3-C9 DCAs[1]- Higher reproducibility[1]- Effective for a wide range of polar compounds[2] | - Less sensitive to moisture than silylation- Reagents are relatively inexpensive |
| Disadvantages | - Highly sensitive to moisture- Reagents can be more expensive | - May not be as effective for very low concentrations- BF₃ is corrosive and requires careful handling |
| Detection Limits | ≤ 2 ng m⁻³ for C3-C9 DCAs[1] | ≤ 4 ng m⁻³ for C3-C9 DCAs[1] |
| Reproducibility (RSD%) | ≤ 10%[1] | ≤ 15%[1] |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
-
Sample Preparation: Place a known amount of the dried dicarboxylic acid sample (typically 1-5 mg) into a reaction vial. If the sample is in solution, evaporate the solvent completely under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Esterification using BF₃-Methanol
-
Sample Preparation: Place the dicarboxylic acid sample into a reaction vial. If the sample contains water, it should be removed.
-
Reagent Addition: Add 2 mL of 10-14% BF₃-methanol solution to the vial.
-
Reaction: Seal the vial and heat at 60-100°C for 15-30 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane (B92381) or heptane). Shake the vial vigorously to extract the formed methyl esters into the organic layer.
-
Analysis: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
Mandatory Visualization
Caption: General experimental workflow for dicarboxylic acid derivatization.
Caption: Troubleshooting logic for poor dicarboxylic acid derivatization.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Establishing Clinical Reference Ranges for Urinary 3-Methyladipic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing clinical reference ranges of urinary 3-Methyladipic acid (3-MA), a key biomarker in certain metabolic disorders. It includes established reference ranges, detailed experimental protocols, and a comparative analysis of the primary analytical techniques.
Introduction to this compound
This compound is a dicarboxylic acid that is typically present in low concentrations in human urine. Its clinical significance lies in its elevation in certain inborn errors of metabolism, most notably as a secondary marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. It is also a catabolite of the branched-chain fatty acid phytanic acid. Therefore, establishing accurate and reliable reference ranges for urinary 3-MA is crucial for the diagnosis and monitoring of these conditions.
Clinical Reference Ranges for Urinary this compound
The concentration of this compound in urine is typically normalized to creatinine (B1669602) to account for variations in urine dilution. The reference ranges can vary with age.
| Population | Analytical Method | Reference Range (mmol/mol creatinine) |
| Adults (>18 years) | Gas Chromatography-Mass Spectrometry (GC-MS) | 0.9 - 5.6[1] |
| Pediatrics (2 days - 16 years) | Gas Chromatography-Mass Spectrometry (GC-MS) | Age-dependent, with concentrations tending to decrease with age. Specific percentile values are available in detailed pediatric studies. |
Comparative Analysis of Analytical Methodologies
The two primary methods for the quantitative analysis of urinary organic acids, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives of organic acids based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separation of organic acids in their native or derivatized form in a liquid phase, followed by mass-based detection of specific parent-daughter ion transitions. |
| Sample Preparation | More complex, requiring extraction and chemical derivatization to increase volatility.[2] | Simpler "dilute-and-shoot" methods are often possible, reducing sample preparation time. |
| Throughput | Generally lower due to longer run times and more extensive sample preparation. | Higher throughput is achievable due to faster analysis times and simpler sample preparation.[3] |
| Sensitivity & Specificity | Good sensitivity and specificity, with extensive spectral libraries for compound identification. | Excellent sensitivity and specificity, particularly with the use of multiple reaction monitoring (MRM).[3] |
| Matrix Effects | Generally less susceptible to matrix effects compared to LC-MS/MS. | Can be more prone to ion suppression or enhancement from the sample matrix, requiring careful method development and the use of internal standards. |
| Coverage | Provides a broad profile of volatile and semi-volatile organic acids. | Can be targeted to specific analytes or used for broader profiling, with the ability to analyze a wider range of compound polarities without derivatization. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
This protocol is a generalized procedure based on common laboratory practices.
1. Sample Preparation (Extraction and Derivatization)
-
Urine Collection: A random urine sample is collected in a sterile, preservative-free container.
-
Normalization: The urine volume to be analyzed is adjusted based on the creatinine concentration to normalize the results.
-
Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate. This is typically a liquid-liquid extraction.
-
Derivatization: The extracted organic acids are chemically modified to increase their volatility for GC analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Analysis
-
Gas Chromatograph: A capillary column (e.g., HP-5MS) is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the different organic acids based on their boiling points.
-
Mass Spectrometer: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.
-
Identification: Compounds are identified by comparing their retention times and mass spectra to a library of known compounds.
-
Quantification: Quantification is performed by comparing the peak area of the analyte to that of an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Organic Acid Analysis
This protocol represents a typical "dilute-and-shoot" approach.
1. Sample Preparation
-
Urine Collection: A random urine sample is collected.
-
Dilution: The urine sample is diluted with a suitable solvent, often the initial mobile phase, containing an internal standard.
-
Centrifugation/Filtration: The diluted sample may be centrifuged or filtered to remove particulates before injection.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A reverse-phase column (e.g., C18) is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) with formic acid) is used for elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.
-
Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the metabolic origin of this compound.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of urinary this compound. While GC-MS has been the traditional gold standard with extensive libraries, LC-MS/MS offers advantages in terms of sample throughput and simplified sample preparation. The choice of method will depend on the specific requirements of the laboratory, including sample volume, desired throughput, and available instrumentation. The provided reference ranges serve as a guide for clinical interpretation, but it is recommended that each laboratory establishes its own reference intervals based on its specific population and methodology.
References
- 1. The Human Urine Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Diagnostic Maze: A Comparative Guide to Biomarkers in Adult Refsum Disease
For researchers, scientists, and drug development professionals, the accurate diagnosis of rare metabolic disorders is a critical first step in understanding disease pathology and developing effective therapies. In the context of Adult Refsum Disease (ARD), a rare autosomal recessive disorder, the accumulation of phytanic acid is a key pathological feature. This guide provides a comparative analysis of 3-Methyladipic acid (3-MAA) and other key biomarkers, supported by experimental data and detailed methodologies, to aid in the diagnostic process.
Adult Refsum Disease is characterized by a deficiency in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid obtained from the diet. This leads to the accumulation of phytanic acid in plasma and tissues, resulting in a range of neurological symptoms. While elevated plasma phytanic acid is the established primary biomarker for ARD, understanding the role of other metabolites, such as this compound, provides a more comprehensive picture of the metabolic dysregulation in this disease.
Biomarker Comparison: Plasma Phytanic Acid vs. Urinary this compound
The diagnosis of Adult Refsum Disease hinges on the detection of elevated levels of phytanic acid in the plasma.[1][2] this compound, on the other hand, is a downstream metabolite of phytanic acid produced through an alternative, minor degradation pathway called ω-oxidation.[3] While not a primary diagnostic marker, the presence and quantity of 3-MAA in urine can offer insights into the metabolic state of the patient.
| Biomarker | Sample Type | Role in Diagnosis | Key Characteristics |
| Phytanic Acid | Plasma/Serum | Primary/Confirmatory | Significantly elevated levels are the hallmark of Adult Refsum Disease.[1] Normal plasma phytanic acid levels are typically below 0.3 mg/L, while in ARD patients, they can be 100 to 1000 times higher. |
| This compound (3-MAA) | Urine | Secondary/Supportive | A product of the ω-oxidation of phytanic acid. Its excretion in urine is correlated with plasma phytanic acid levels.[3] It indicates that the alternative metabolic pathway is active. |
While direct comparative studies on the diagnostic accuracy (sensitivity, specificity, AUC) of 3-MAA versus phytanic acid are not prevalent due to the definitive nature of elevated phytanic acid for ARD diagnosis, the correlation between the two provides valuable information. One study found a significant correlation between urinary 3-MAA excretion and plasma phytanic acid levels (r = 0.61, P = 0.03) in patients with ARD.[3] This suggests that urinary 3-MAA can serve as a non-invasive indicator of phytanic acid burden.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for diagnosis and for monitoring therapeutic interventions. The following are summaries of established experimental protocols.
Protocol 1: Quantification of Plasma Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the quantitative analysis of phytanic acid in plasma or serum samples.
1. Sample Preparation:
-
To 100 µL of plasma or serum, an internal standard (e.g., deuterated phytanic acid) is added.
-
Lipids are extracted using a solvent mixture, typically chloroform/methanol.
-
The extracted lipids are then saponified using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to release the fatty acids from their esterified forms.
-
The fatty acids are then esterified, commonly to their methyl esters, using a derivatizing agent like boron trifluoride-methanol or by acid-catalyzed esterification.
2. GC-MS Analysis:
-
The fatty acid methyl esters are separated on a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for phytanic acid methyl ester and the internal standard.
3. Data Analysis:
-
The concentration of phytanic acid is determined by comparing the peak area of its methyl ester to that of the internal standard.
Protocol 2: Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for analyzing organic acids, including 3-MAA, in urine.
1. Sample Preparation:
-
A volume of urine normalized to creatinine (B1669602) concentration is used for analysis.
-
An internal standard (e.g., a stable isotope-labeled organic acid not typically found in urine) is added.
-
The urine sample is acidified, and the organic acids are extracted using an organic solvent such as ethyl acetate.
-
The solvent is evaporated, and the dried residue is derivatized to increase the volatility of the organic acids for GC analysis. A common derivatization method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Analysis:
-
The derivatized organic acids are separated on a GC with a suitable capillary column.
-
The mass spectrometer is used to identify and quantify the separated compounds based on their mass spectra and retention times.
3. Data Analysis:
-
The concentration of 3-MAA is determined relative to the internal standard.
Metabolic Pathways and Experimental Workflow
To visualize the metabolic context of these biomarkers and the analytical process, the following diagrams are provided.
Conclusion
In the diagnostic landscape of Adult Refsum Disease, plasma phytanic acid remains the definitive and primary biomarker. Its markedly elevated levels are pathognomonic for the disease. Urinary this compound serves as a valuable secondary biomarker, offering a non-invasive window into the activity of the alternative ω-oxidation pathway for phytanic acid degradation. While not a standalone diagnostic tool, the analysis of 3-MAA, in conjunction with plasma phytanic acid measurement, can provide a more detailed metabolic profile of patients with ARD. The robust and well-established GC-MS methodologies for both biomarkers ensure reliable and accurate quantification, which is crucial for both initial diagnosis and the long-term management of this rare metabolic disorder.
References
- 1. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 2. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 3-Methyladipic Acid Analysis: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Methyladipic acid (3-MAA), a dicarboxylic acid relevant in various metabolic studies, is crucial for advancing research and drug development. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data for organic acids, to aid in the selection of the most suitable technique for your specific research needs.
At a Glance: Key Performance Metrics
The choice of an analytical method is heavily dependent on its performance characteristics. While a direct cross-validation study for this compound was not identified in the public domain, the following table summarizes typical quantitative performance data for the analysis of organic acids by GC-MS and LC-MS/MS, providing a valuable benchmark for methodological selection.
| Performance Metric | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Linearity (R²) | > 0.99 | ≥ 0.99[1] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low µg/mL to ng/mL range. | As low as 0.01 ng/mL for some organic acids[1]. |
| Limit of Quantitation (LOQ) | Analyte dependent, typically in the µg/mL to ng/mL range. | In the range of 5.0 µg/mL to 50.0 µg/mL for some organic acids, but can be lower[2]. |
| Accuracy (Recovery %) | Typically within 80-120%. | 90% to 105% for various organic acids[1]. |
| Precision (RSD %) | Generally < 15%. | ≤ 10%[1]. |
| Sample Preparation | Requires derivatization to increase volatility. | Often requires derivatization to improve chromatography and ionization. |
| Run Time | Typically longer due to chromatographic separation. | Can be faster, with run times under 10 minutes. |
Delving into the Methodologies
A critical aspect of analytical science is a detailed understanding of the experimental protocols. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Methodology for this compound
Gas chromatography requires the derivatization of non-volatile analytes like this compound to make them amenable to analysis. This process converts the carboxylic acid groups into more volatile esters.
1. Sample Preparation & Derivatization:
-
Extraction: this compound is typically extracted from the biological matrix (e.g., urine, plasma) using a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) after acidification of the sample.
-
Derivatization: The dried extract is then derivatized. A common method is esterification using:
-
BF₃-Methanol: The extract is heated with a 14% boron trifluoride-methanol solution to form fatty acid methyl esters (FAMEs)[3].
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) can also be used to create trimethylsilyl (B98337) (TMS) derivatives[4].
-
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph:
-
Column: A capillary column suitable for FAME or TMS derivative analysis (e.g., DB-5ms, HP-5MS).
-
Injector Temperature: Typically around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 300°C)[5].
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
LC-MS/MS Methodology for this compound
LC-MS/MS can sometimes analyze organic acids directly, but for enhanced retention on reversed-phase columns and improved ionization efficiency, derivatization is often employed.
1. Sample Preparation & Derivatization:
-
Extraction: Similar to GC-MS, a liquid-liquid or solid-phase extraction can be used to isolate this compound from the sample matrix.
-
Derivatization: A popular and effective derivatizing agent for carboxylic acids in LC-MS/MS is 3-nitrophenylhydrazine (B1228671) (3-NPH). This reaction, often facilitated by a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), targets the carboxyl groups[1][6].
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph:
-
Column: A reversed-phase column (e.g., C18) is typically used for separating the derivatized analytes[6].
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification.
-
Experimental Workflow Overview
The following diagram illustrates the general workflow for the analysis of this compound from a biological sample using either GC-MS or LC-MS/MS.
Method Selection: A Logical Approach
The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the specific research question, available instrumentation, and desired throughput.
GC-MS, a well-established and robust technique, offers high chromatographic resolution and extensive, well-curated mass spectral libraries for compound identification. However, the mandatory derivatization step can be time-consuming and a source of analytical variability.
LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation and faster analysis times.[1] The use of MRM significantly reduces matrix interference, which is particularly advantageous for complex biological samples. The derivatization step, while often beneficial, may not always be a strict requirement depending on the analyte's concentration and the desired sensitivity.
The following decision tree outlines a logical approach to selecting the most appropriate method.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them is not always straightforward and depends on the specific analytical needs of the researcher. For applications demanding high throughput and the utmost sensitivity, LC-MS/MS often presents a compelling advantage. However, GC-MS remains a robust and valuable tool, particularly in laboratories with established protocols and expertise in this technique. By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can confidently select and validate the most appropriate method for their this compound analysis needs.
References
- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
- 5. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 6. air.unimi.it [air.unimi.it]
Elevated 3-Methyladipic Acid Levels: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of 3-methyladipic acid (3-MAA) levels in healthy versus various disease state populations. Intended for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for measurement, and illustrates the relevant metabolic pathway and analytical workflow.
Quantitative Analysis of Urinary this compound
Urinary this compound is a dicarboxylic acid that can be found in urine. Its concentration is a valuable biomarker for certain metabolic disorders. The following table summarizes urinary 3-MAA levels in healthy individuals and in patients with Adult Refsum Disease (ARD), a rare genetic disorder affecting phytanic acid metabolism. Data for other conditions, such as mitochondrial disorders and diabetic ketoacidosis, are less defined in the literature, with reports generally indicating a qualitative increase in various organic acids without specific quantitative ranges for 3-MAA.
| Population Group | Urinary this compound Level | Reference(s) |
| Healthy Adults | 3.4 mg/g creatinine | [1] |
| Adult Refsum Disease (ARD) Patients | 6.8 mg/day (range: 1.9 - 14.4 mg/day) | [1] |
Note: The levels in ARD patients reflect the capacity of the ω-oxidation pathway for phytanic acid metabolism, which is upregulated in this condition.
Metabolic Pathway and Experimental Workflow
The production of this compound is intricately linked to the metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet. In healthy individuals, phytanic acid is primarily metabolized through α-oxidation in the peroxisomes. However, in individuals with Adult Refsum Disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this primary pathway. This leads to the increased utilization of an alternative pathway, ω-oxidation, which results in the formation and subsequent excretion of this compound.
References
A Guide to Inter-Laboratory Comparison of 3-Methyladipic Acid Proficiency Testing
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Methyladipic acid, a key biomarker in certain metabolic disorders. The content is intended for researchers, scientists, and professionals in the field of drug development and clinical diagnostics to understand the nuances of inter-laboratory proficiency testing for this analyte.
Introduction to this compound and Proficiency Testing
This compound is a dicarboxylic acid that can be elevated in the urine of individuals with certain inborn errors of metabolism. Accurate and precise quantification of this organic acid is crucial for the diagnosis and monitoring of these conditions. Inter-laboratory comparison and proficiency testing (PT) are essential components of quality assurance for clinical and research laboratories.[1] Participation in PT programs allows laboratories to assess their performance against their peers, identify potential analytical issues, and ensure the reliability of their results.[2] While specific, large-scale public proficiency testing programs exclusively for this compound are not widely documented, this guide presents a comparison of the predominant analytical methods used for organic acid analysis, which would be applicable in such a program.
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques for the quantification of organic acids like this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes the performance of these methods in a hypothetical inter-laboratory comparison study.
| Parameter | GC-MS with Silylation Derivatization | LC-MS/MS with Derivatization | LC-MS/MS (Direct Injection) |
| Precision (Inter-laboratory CV%) | 8.5% | 6.2% | 11.8% |
| Accuracy (Mean % Recovery) | 95.2% | 98.1% | 92.5% |
| Limit of Quantification (LOQ) (µmol/L) | 0.5 | 0.2 | 1.0 |
| Analysis Time per Sample (minutes) | 25 | 15 | 10 |
| Sample Preparation Complexity | High | Medium | Low |
| Matrix Effect Susceptibility | Low | Medium | High |
Experimental Protocols
Detailed methodologies for the key analytical approaches are outlined below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
This method is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Sample Preparation and Derivatization:
-
Internal Standard Addition: To a 1 mL aliquot of urine, add an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Extraction: Perform a liquid-liquid extraction with ethyl acetate (B1210297) or another suitable organic solvent to isolate the organic acids.
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters of the organic acids.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound-TMS and the internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
LC-MS/MS offers high sensitivity and specificity and can be a powerful tool for the analysis of organic acids. Derivatization can be employed to improve chromatographic retention and ionization efficiency.
Sample Preparation and Derivatization:
-
Internal Standard Addition: Add an internal standard to 100 µL of urine.
-
Protein Precipitation: If analyzing plasma or serum, precipitate proteins with a solvent like acetonitrile (B52724). For urine, this step may not be necessary.
-
Derivatization: Add a derivatizing agent such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and pyridine. Heat the mixture to form the 3-NPH derivative.[3]
-
Dilution: Dilute the derivatized sample with the initial mobile phase before injection.
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the derivatized this compound and internal standard.[4]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Injection
For some applications, a direct "dilute-and-shoot" approach can be used with LC-MS/MS, which significantly simplifies sample preparation.
Sample Preparation:
-
Internal Standard Addition: Add an internal standard to 100 µL of urine.
-
Dilution: Dilute the sample with a suitable buffer or the initial mobile phase.
-
Filtration: Centrifuge and/or filter the sample to remove particulates before injection.
LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: A column suitable for polar analytes, such as a HILIC or a polar-embedded C18 column.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase appropriate for the chosen column chemistry.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI in negative mode.
-
Acquisition Mode: MRM or high-resolution full scan with subsequent extracted ion chromatogram analysis.
Discussion of Comparative Results
The hypothetical data presented in the comparison table reflects the general understanding of the strengths and weaknesses of these analytical methods.
-
GC-MS is a highly reliable and reproducible method, though it involves a more complex and time-consuming sample preparation process. Its lower susceptibility to matrix effects is a significant advantage.
-
LC-MS/MS with derivatization often provides the best sensitivity and precision. The derivatization step enhances chromatographic performance and ionization, leading to lower limits of quantification.
-
Direct injection LC-MS/MS is the fastest method due to its minimal sample preparation. However, it is more prone to matrix effects, which can impact accuracy and precision, and may have a higher limit of quantification.
The choice of method will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. For clinical diagnostic laboratories, the high throughput of direct injection LC-MS/MS may be advantageous, while research settings requiring the highest sensitivity and accuracy might prefer LC-MS/MS with derivatization. GC-MS remains a valuable and robust alternative, particularly in laboratories with extensive experience in this technique.
Conclusion
Inter-laboratory comparison is crucial for ensuring the quality and comparability of this compound measurements. While GC-MS and LC-MS/MS are both powerful techniques for this analysis, they present different advantages and disadvantages. Laboratories should carefully validate their chosen method and actively participate in proficiency testing programs to monitor and improve their analytical performance. This guide provides a framework for understanding the key methodologies and their comparative performance, aiding researchers and clinicians in the interpretation and application of this compound data.
References
- 1. mdpi.com [mdpi.com]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyladipic Acid: A Comparative Guide for its Validation as a Metabolic Disorder Biomarker
Introduction
3-Methyladipic acid (3-MAA) is a dicarboxylic acid that has been investigated as a potential biomarker for certain inborn errors of metabolism. This guide provides a comprehensive comparison of 3-MAA with established biomarkers for specific metabolic disorders, including Adult Refsum Disease (ARD), Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), Glutaric Aciduria Type I (GA-I), and 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD). The following sections present quantitative data, detailed experimental protocols, and metabolic pathway diagrams to aid researchers, scientists, and drug development professionals in evaluating the utility of 3-MAA as a diagnostic and monitoring tool.
Biomarker Performance Comparison
The utility of a biomarker is determined by its specificity and sensitivity for a particular disease. The following tables summarize the quantitative data for 3-MAA and other key biomarkers in the context of their respective metabolic disorders.
Table 1: Urinary this compound (3-MAA) Levels
| Condition | Analyte | Typical Urinary Concentration (mmol/mol creatinine) | Reference |
| Adult Refsum Disease (ARD) | This compound | Significantly elevated, correlates with plasma phytanic acid levels. Excretion can be in the range of 20.4 to 57.4 µmol/day. | [1] |
| Healthy Pediatric Population | This compound | Detected in 60-80% of samples. | [2] |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | This compound | Data not available in reviewed literature. Primary biomarkers are other dicarboxylic acids. | |
| Glutaric Aciduria Type I (GA-I) | This compound | Data not available in reviewed literature. Primary biomarkers are glutaric and 3-hydroxyglutaric acid. | |
| 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD) | This compound | May be present as part of a general dicarboxylic aciduria, but not a primary marker. Quantitative data is not specified.[3] |
Table 2: Primary Biomarkers for Compared Metabolic Disorders
| Disorder | Primary Biomarker(s) | Fluid | Typical Pathological Concentration |
| Adult Refsum Disease (ARD) | Phytanic Acid | Plasma | Significantly elevated |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Octanoylcarnitine (C8), Hexanoylcarnitine (C6), Decanoylcarnitine (C10) | Dried Blood Spot / Plasma | C8 is prominently elevated, with lesser elevations of C6 and C10.[4] |
| Hexanoylglycine, Suberylglycine, other dicarboxylic acids | Urine | Significantly elevated.[5] | |
| Glutaric Aciduria Type I (GA-I) | Glutarylcarnitine (C5DC) | Dried Blood Spot / Plasma | Elevated.[6] |
| Glutaric Acid, 3-Hydroxyglutaric Acid | Urine | High excretors: >100 mmol/mol creatinine. Low excretors: <100 mmol/mol creatinine.[6] | |
| 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD) | 3-Hydroxy-3-methylglutaric acid, 3-Methylglutaconic acid, 3-Hydroxyisovaleric acid | Urine | Large amounts excreted.[3][7] |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | Dried Blood Spot / Plasma | Elevated.[7] |
Metabolic Pathways and Biomarker Rationale
The specificity of a biomarker is directly related to the metabolic pathway affected by the disorder. The following diagrams illustrate the relevant pathways and highlight the origin of 3-MAA and other key biomarkers.
Caption: Phytanic acid metabolism and the origin of this compound.
Caption: Metabolic block in MCADD leading to characteristic biomarkers.
Caption: Metabolic block in GA-I leading to toxic metabolite accumulation.
Caption: Metabolic block in HMG-CoA Lyase Deficiency.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is critical for their clinical application. The following sections detail the methodologies for the analysis of urinary organic acids and acylcarnitines from dried blood spots.
Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantitative analysis of this compound and other organic acids in urine.
Caption: GC-MS workflow for urinary organic acid analysis.
Protocol Details:
-
Sample Preparation: To 1 mL of urine, add an internal standard. Acidify the sample to a pH of 1-2 with hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Vortex and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction for better recovery.
-
Evaporation: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatizing agent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine. Heat the mixture at 60-75°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[8]
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. The separation is typically performed on a capillary column (e.g., DB-5ms). The mass spectrometer is operated in full scan mode to identify all compounds and in selected ion monitoring (SIM) mode for quantification of target analytes.
-
Quantification: Identify 3-MAA and other organic acids based on their retention time and mass spectrum compared to known standards. Quantify the analytes by comparing the peak area of the analyte to that of the internal standard.
Analysis of Acylcarnitines in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the standard for newborn screening and is used to quantify acylcarnitines, the primary biomarkers for MCADD, GA-I, and HMGCLD.
Caption: LC-MS/MS workflow for acylcarnitine analysis.
Protocol Details:
-
Sample Preparation: Punch a small disc (e.g., 3.2 mm) from the dried blood spot into a well of a microtiter plate.
-
Extraction: Add a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards for the acylcarnitines of interest.
-
Incubation and Evaporation: Agitate the plate to facilitate extraction. After extraction, transfer the supernatant to a new plate and evaporate to dryness.
-
Derivatization: Add a derivatizing agent, such as butanolic-HCl, to the dried extract and heat to form butyl esters of the acylcarnitines. This step enhances their chromatographic and mass spectrometric properties.[9]
-
Reconstitution and Analysis: After derivatization, evaporate the reagent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis. The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: Quantify the individual acylcarnitines by comparing the response of the native analyte to its corresponding stable isotope-labeled internal standard.
Conclusion
Based on the available evidence, This compound is a validated and specific biomarker for monitoring the ω-oxidation of phytanic acid in patients with Adult Refsum Disease . Its clinical utility for the diagnosis or monitoring of Medium-Chain Acyl-CoA Dehydrogenase Deficiency, Glutaric Aciduria Type I, or 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency is not supported by current literature. These disorders are characterized by the accumulation of other, more specific biomarkers as detailed in this guide. While a general dicarboxylic aciduria may be observed in some of these conditions, 3-MAA is not a primary or reliable diagnostic marker. Researchers and clinicians should focus on the established primary biomarkers for the accurate diagnosis and management of these specific metabolic disorders. Further research could explore the full spectrum of dicarboxylic acids in these disorders to identify any potential secondary marker patterns, but 3-MAA alone is not a recommended target for investigation outside of the context of phytanic acid metabolism.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rbmb.net [rbmb.net]
- 3. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 8. metbio.net [metbio.net]
- 9. cda-amc.ca [cda-amc.ca]
A Comparative Analysis of 3-Methyladipic Acid and Suberic Acid as Diagnostic Markers for Fatty Acid Oxidation Disorders
An Objective Guide for Researchers and Drug Development Professionals
The diagnosis of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders, relies on the accurate identification and quantification of specific biomarkers. Urinary organic acid analysis is a cornerstone of this diagnostic process. Among the numerous metabolites evaluated, dicarboxylic acids such as suberic acid are well-established indicators of impaired fatty acid metabolism. This guide provides a detailed comparison of suberic acid and 3-methyladipic acid, evaluating their biochemical origins, clinical significance, and diagnostic utility as biomarkers for FAO disorders, supported by experimental data and methodologies.
Biochemical Origins and Clinical Significance
Suberic Acid: A Key Indicator of Blocked β-Oxidation
Suberic acid (octanedioic acid) is an eight-carbon dicarboxylic acid. Under normal physiological conditions, fatty acids are primarily metabolized through the mitochondrial β-oxidation spiral to produce acetyl-CoA for energy generation.[1] When this pathway is impaired due to a genetic defect in one of the FAO enzymes, such as in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, there is an accumulation of medium-chain fatty acyl-CoA esters.[2] This buildup shunts fatty acids towards an alternative, microsomal pathway known as ω-oxidation. This process oxidizes the terminal methyl group of the fatty acid, leading to the formation of dicarboxylic acids, including adipic (C6), suberic (C8), and sebacic (C10) acids, which are then excreted in the urine.[2]
Therefore, elevated urinary suberic acid is a direct consequence and a hallmark of blocked intramitochondrial β-oxidation. Its presence is characteristic of several FAO disorders, most notably MCAD deficiency, the most common FAO disorder.[1]
This compound: A Marker with High Specificity for a Different Pathway
This compound is a seven-carbon branched-chain dicarboxylic acid. Unlike suberic acid, its primary clinical significance is not linked to the common FAO disorders involving straight-chain fatty acids. Instead, this compound is a key catabolite of phytanic acid, a branched-chain fatty acid obtained from the diet. The breakdown of phytanic acid occurs via α-oxidation in the peroxisomes. In Adult Refsum Disease (ARD), a deficiency in the enzyme phytanoyl-CoA hydroxylase blocks this α-oxidation pathway. Consequently, phytanic acid is metabolized through the alternative ω-oxidation pathway, leading to the production and urinary excretion of this compound.[3][4] While technically a product of ω-oxidation, its elevation is specifically indicative of defects in branched-chain fatty acid metabolism rather than the broader spectrum of FAO disorders.
Head-to-Head Comparison: Diagnostic Utility
The diagnostic value of a biomarker is determined by its sensitivity and specificity for a particular condition. In the context of FAO disorders, suberic acid is a sensitive but moderately specific marker, while this compound is a highly specific marker for a less common disorder.
| Feature | Suberic Acid | This compound |
| Biochemical Origin | Product of ω-oxidation of medium- and long-chain fatty acids when β-oxidation is impaired. | Product of ω-oxidation of the branched-chain phytanic acid when α-oxidation is impaired.[3] |
| Primary Associated Disorder(s) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency, other FAO disorders (e.g., VLCADD, LCHADD).[2] | Adult Refsum Disease.[3] |
| Diagnostic Specificity | Elevated in various FAO disorders and can also be seen in ketosis or fasting, indicating moderate specificity. | Highly specific for defects in phytanic acid metabolism (i.e., Adult Refsum Disease). |
| General Utility | A key screening marker for a range of common FAO disorders, particularly MCAD deficiency. | A specific diagnostic marker for a rare peroxisomal disorder. |
Quantitative Data Analysis
Quantitative analysis of urinary organic acids is crucial for diagnosis and monitoring. The data below, compiled from a study on MCAD deficiency, highlights the significant elevation of suberic acid. Notably, this compound is not typically reported as a significant finding in MCAD deficiency profiles, underscoring its different diagnostic application.
Table 1: Urinary Concentrations of Suberic Acid in MCAD Deficiency
| Analyte | Patient Cohort | Urinary Concentration (mmol/mol creatinine) | Reference Range (mmol/mol creatinine) |
| Suberic Acid | MCAD Deficiency Patients (n=24) | 22.99 (Median); (Range: 3.01–13.50) | < 20 |
Data adapted from a study on Chinese patients with MCAD deficiency. The study notes that urinary suberic acid concentrations were elevated in most patients and suggests it is the most specific dicarboxylic acid marker for MCAD.[5]
Experimental Protocols
The standard method for the quantitative analysis of urinary organic acids like suberic acid and this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Urinary Organic Acid Analysis by GC-MS
-
Sample Preparation:
-
A specific volume of urine, often normalized to its creatinine (B1669602) concentration, is pipetted into a glass tube.
-
An internal standard (e.g., a stable isotope-labeled version of an organic acid) is added to each sample to account for variations during sample processing and analysis.
-
The urine is acidified, typically by adding hydrochloric acid (HCl), to a pH below 2.
-
-
Extraction:
-
The organic acids are extracted from the aqueous urine sample into an organic solvent, such as ethyl acetate. This is usually performed twice to ensure efficient recovery.
-
The organic layers are combined and dried, often under a stream of nitrogen gas, to remove the solvent completely.
-
-
Derivatization:
-
Organic acids are not volatile enough for GC analysis. Therefore, they must be chemically modified in a process called derivatization.
-
A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to the dried extract. This replaces the acidic protons on the carboxyl groups with trimethylsilyl (B98337) (TMS) groups, creating volatile TMS esters.
-
The sample is heated (e.g., at 70-90°C for 15 minutes) to ensure the derivatization reaction is complete.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The volatile compounds are separated based on their boiling points and interactions with the GC column.
-
As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Data Interpretation:
-
Compounds are identified by comparing their retention time and mass spectrum to those of known standards.
-
Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard. Results are typically reported as a ratio to the creatinine concentration (e.g., mmol/mol creatinine) to account for variations in urine dilution.
-
Visualizations: Metabolic and Experimental Workflows
Diagram 1: Metabolic Origin of Suberic Acid in FAO Disorders
Caption: Upregulation of ω-oxidation leading to suberic acid production when β-oxidation is blocked.
Diagram 2: GC-MS Experimental Workflow for Urinary Organic Acids
References
- 1. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Diet on Urinary 3-Methyladipic Acid Excretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impact of various dietary interventions on urinary 3-Methyladipic acid (3-MAA) levels. This compound, a dicarboxylic acid, is a minor metabolite in fatty acid metabolism. However, its urinary excretion can be significantly influenced by dietary factors, particularly the intake of specific types of fatty acids. This document summarizes key experimental findings, details analytical methodologies, and illustrates the relevant metabolic pathways to support further research and development in this area.
Data Summary: Diet-Induced Changes in Urinary this compound
The following table summarizes quantitative data from studies investigating the effects of different dietary regimens on urinary 3-MAA excretion. The primary source of direct quantitative data for 3-MAA comes from studies on individuals with Refsum disease, an inborn error of metabolism affecting phytanic acid breakdown. In these patients, the omega-oxidation pathway, which produces 3-MAA, is upregulated. While not representative of the general population, these data provide valuable insight into the metabolic response to dietary changes.
| Dietary Intervention | Subject Group | Change in Urinary this compound (3-MAA) Excretion | Reference |
| Low-Phytanic Acid Diet | Patients with Adult Refsum Disease (n=11) | The capacity of the ω-oxidation pathway was 6.9 (2.8–19.4) mg [20.4 (8.3–57.4) μmol] of phytanic acid metabolized per day, with 3-MAA being the end product.[1][2] | Wierzbicki et al., 2003 |
| Fasting (56 hours) | Patients with Adult Refsum Disease (n=5) | 208% ± 58% increase in 3-MAA excretion, paralleling a 158% (125–603%) rise in plasma phytanic acid.[1][2] | Wierzbicki et al., 2003 |
| Medium-Chain Triglyceride (MCT) Diet | Patients with non-insulin-dependent diabetes mellitus | Increased urinary excretion of dicarboxylic acids, including adipic and suberic acids. While 3-MAA was not specifically quantified, MCT feeding is known to induce dicarboxylic aciduria.[3] | |
| High-Fat Diet | General Population (Inferred) | High-fat diets can lead to an increase in urinary dicarboxylic acids as a result of upregulated omega-oxidation of fatty acids.[4][5] |
Metabolic Pathway of this compound Formation
This compound is primarily formed from the metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet, particularly from dairy products and the fat of ruminant animals. The standard metabolic route for phytanic acid is alpha-oxidation. However, when this pathway is impaired, as in Refsum disease, or potentially overwhelmed by high fatty acid loads, an alternative pathway involving omega-oxidation followed by beta-oxidation is utilized, leading to the formation of 3-MAA.[1][6][7][8][9]
Caption: Metabolic fate of dietary phytanic acid.
Experimental Protocols
The quantitative analysis of urinary this compound typically involves Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol based on established methods for urinary organic acid analysis.
1. Sample Collection and Preparation:
-
Urine Collection: A random or 24-hour urine sample is collected in a sterile container without preservatives.
-
Storage: Samples should be stored frozen at -20°C or lower until analysis to prevent degradation of metabolites.
-
Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of 3-MAA or a structurally similar dicarboxylic acid not present in urine) is added to a known volume of urine to correct for variations in extraction efficiency and instrument response.
-
Normalization: Urinary creatinine (B1669602) concentration is measured to normalize the excretion rate of 3-MAA, accounting for variations in urine dilution.
2. Extraction of Organic Acids:
-
Liquid-Liquid Extraction (LLE):
-
Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
-
Extract the organic acids into an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This step is typically repeated two to three times to ensure complete extraction.
-
Combine the organic phases.
-
-
Drying: The combined organic extract is dried under a stream of nitrogen gas to remove the solvent completely.
3. Derivatization:
-
To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a derivatization step is necessary.
-
A common method is silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The dried extract is reconstituted in a small volume of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and the derivatizing agent is added. The mixture is then heated (e.g., at 60-80°C for 20-30 minutes) to complete the reaction.
4. GC-MS Analysis:
-
Gas Chromatography (GC): The derivatized sample is injected into the GC system. The organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a BP1 or similar non-polar column). A temperature gradient is used to elute the compounds over time.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization), and the resulting charged fragments are separated by their mass-to-charge ratio.
-
Quantification: The concentration of 3-MAA is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard. A calibration curve prepared with known concentrations of 3-MAA is used to calculate the absolute concentration in the urine sample.
Experimental Workflow:
Caption: A typical workflow for urinary 3-MAA analysis.
Conclusion
Dietary intake, particularly of fats, plays a significant role in modulating urinary this compound levels. While substantial increases in 3-MAA are most prominently observed in the context of the inborn error of metabolism, Refsum disease, evidence suggests that high-fat and medium-chain triglyceride diets can also enhance the omega-oxidation of fatty acids, leading to a general increase in dicarboxylic aciduria. For researchers and professionals in drug development, urinary 3-MAA can serve as a potential biomarker for monitoring the metabolic effects of dietary interventions or therapeutic agents that influence fatty acid metabolism. The standardized analytical protocols outlined in this guide provide a robust framework for the accurate quantification of this important metabolite. Further research is warranted to elucidate the precise quantitative impact of various dietary compositions on urinary 3-MAA excretion in the general population.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urinary organic acid excretion during feeding of medium-chain or long-chain triglyceride diets in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of High Fat Diet Feeding for 20 Weeks on Lower Urinary Tract Function in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic origins of urinary unsaturated dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. [PDF] Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease Published, JLR Papers in Press, April 16, 2003. DOI 10.1194/jlr.M300121-JLR200 | Semantic Scholar [semanticscholar.org]
- 8. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Methyladipic Acid Levels Across Biological Matrices
Unveiling the Distribution of a Key Metabolic Biomarker
For researchers, scientists, and professionals in drug development, understanding the distribution of metabolic biomarkers across different biological fluids is paramount for diagnostics, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides a comparative overview of 3-Methyladipic acid (3-MAA) levels in urine, plasma, and cerebrospinal fluid (CSF), supported by available experimental data and detailed methodologies.
This compound, a dicarboxylic acid, is a metabolite of the branched-chain fatty acid phytanic acid. Its presence and concentration in biological fluids are of particular interest in the study of certain inherited metabolic disorders, most notably Adult Refsum Disease (ARD). In ARD, a deficiency in the alpha-oxidation pathway of phytanic acid leads to its accumulation and subsequent metabolism through the alternative omega-oxidation pathway, resulting in the production and excretion of 3-MAA.
Quantitative Comparison of this compound Levels
Direct comparative studies quantifying 3-MAA across urine, plasma, and cerebrospinal fluid from the same individuals are scarce in the current scientific literature. The majority of research has focused on urinary excretion as a primary biomarker.
| Biological Matrix | Subject Group | This compound Concentration | Citation |
| Urine | Healthy Controls | 3.4 mg/g creatinine | [1] |
| Adult Refsum Disease (ARD) Heterozygotes | 5.2 mg/g creatinine | [1] | |
| Adult Refsum Disease (ARD) Patients | Significantly elevated; e.g., 6.8 (1.9–14.4) mg/day production | [1][2] | |
| Plasma | Healthy Controls / ARD Patients | Not reported in reviewed literature | - |
| Cerebrospinal Fluid (CSF) | Healthy Controls / ARD Patients | Not reported in reviewed literature | - |
Metabolic Pathway of this compound Formation
The primary route for 3-MAA production in humans is through the ω-oxidation of phytanic acid, which becomes significant when the principal α-oxidation pathway is impaired, as is the case in Adult Refsum Disease.
Caption: Metabolic fate of phytanic acid, highlighting the alternative ω-oxidation pathway leading to this compound formation in cases of α-oxidation deficiency.
Experimental Protocols
While a unified protocol for the simultaneous analysis of 3-MAA in urine, plasma, and CSF is not established, the following methodologies for dicarboxylic acids are representative of current analytical approaches. These methods, primarily based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be adapted for the specific quantification of 3-MAA.
Sample Preparation
-
Protein Precipitation (for Plasma and CSF): To 100 µL of plasma or CSF, add 400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
Liquid-Liquid Extraction (for all matrices): Acidify the supernatant (from plasma/CSF) or a urine sample with hydrochloric acid to a pH of approximately 1. Extract the organic acids twice with 2 mL of a non-polar solvent like ethyl acetate (B1210297) or methyl-tert-butyl ether.[3] Combine the organic layers.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
Derivatization
Due to the low volatility of dicarboxylic acids, a derivatization step is crucial for GC-MS analysis and can improve ionization efficiency in LC-MS/MS.
-
For GC-MS Analysis (Silylation): To the dried extract, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine). Incubate at a specific temperature (e.g., 60-80°C) for 30-60 minutes to form trimethylsilyl (B98337) (TMS) esters.
-
For LC-MS/MS Analysis (Esterification): To the dried extract, add a solution of butanolic HCl and incubate to form dibutyl esters.[3] This enhances chromatographic retention on reverse-phase columns and improves ionization. Other derivatization reagents like dimethylaminophenacyl bromide (DmPABr) can be used for charge-reversal, significantly enhancing sensitivity.[4][5]
Instrumental Analysis
-
GC-MS:
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Injection: 1 µL of the derivatized sample is injected in split or splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient temperature program is used to separate the analytes (e.g., initial temperature of 80°C, ramped to 280°C).
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using electron impact (EI) ionization.
-
-
LC-MS/MS:
-
Liquid Chromatograph: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to improve peak shape.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is ideal for quantification.[3][4] Electrospray ionization (ESI) is commonly used, often in negative mode for underivatized acids or positive mode for certain derivatives.[4]
-
Quantification
Quantification is typically achieved using a stable isotope-labeled internal standard (e.g., deuterated 3-MAA), which is added to the sample at the beginning of the preparation process to account for matrix effects and variations in extraction and derivatization efficiency. A calibration curve is generated using known concentrations of a pure 3-MAA standard.
Caption: A generalized experimental workflow for the quantification of this compound in urine, plasma, and cerebrospinal fluid.
Conclusion
The quantification of this compound is a valuable tool in the study of metabolic disorders, particularly Adult Refsum Disease. While urine remains the most common matrix for its measurement, this guide highlights a significant opportunity for future research to establish reference ranges and comparative levels of 3-MAA in plasma and cerebrospinal fluid. Such studies would provide a more comprehensive understanding of its pathophysiology and could lead to the development of more nuanced diagnostic and monitoring strategies. The provided methodologies offer a robust framework for undertaking such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
Validating the Clinical Utility of 3-Methyladipic Acid in Patient Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methyladipic acid (3-MAA) with alternative biomarkers for the diagnosis and management of specific inborn errors of metabolism. The clinical utility of 3-MAA is primarily associated with Adult Refsum Disease (ARD), a rare genetic disorder characterized by the accumulation of phytanic acid. In this context, 3-MAA serves as a urinary biomarker reflecting the activity of an alternative metabolic pathway. This document presents experimental data, detailed methodologies, and visual representations of the relevant biochemical pathways to aid in the objective evaluation of 3-MAA's performance against other diagnostic markers, particularly acylcarnitine profiles used in the diagnosis of fatty acid oxidation disorders (FAODs).
Comparative Analysis of Biomarkers
The following tables summarize the quantitative data for this compound and key alternative biomarkers.
Table 1: Urinary this compound (3-MAA) in Adult Refsum Disease (ARD)
| Analyte | Condition | Matrix | Concentration | Method |
| This compound | Healthy Adults | Urine | Not consistently detected or at very low levels. A specific reference range is not well-established. | GC-MS |
| This compound | Adult Refsum Disease | Urine | Elevated. Excretion correlates with plasma phytanic acid levels. The ω-oxidation pathway can metabolize approximately 6.9 (range 2.8–19.4) mg of phytanic acid per day, leading to increased 3-MAA excretion.[1][2] | GC-MS |
Table 2: Key Acylcarnitine Biomarkers in Fatty Acid Oxidation Disorders (FAODs)
| Analyte(s) | Condition | Matrix | Healthy Control Concentration (µmol/L) | Patient Concentration (µmol/L) | Method |
| Octanoylcarnitine (C8) | MCAD Deficiency | Dried Blood Spot | < 0.22 | Median: 8.4 (Range: 3.1–28.3) | MS/MS |
| Tetradecenoylcarnitine (C14:1) | VLCAD Deficiency | Plasma | 0.00–0.23[3] | 1.39 ± 1.14[3] | MS/MS |
| C14:1/C12:1 ratio | VLCAD Deficiency vs. Fasting | Plasma | Significantly lower in fasting individuals | Significantly higher in VLCAD patients[4][5] | MS/MS |
| Hydroxypalmitoylcarnitine (C16OH) | LCHAD/TFP Deficiency | Umbilical Cord Blood | < 0.10[6] | 0.50[6] | MS/MS |
| Hydroxyoleoylcarnitine (C18:1OH) | LCHAD/TFP Deficiency | Umbilical Cord Blood | < 0.03[6] | 0.39[6] | MS/MS |
| "HADHA ratio" ((C16OH + C18OH + C18:1OH)/C0) | LCHAD/TFP Deficiency | Dried Blood Spot | 0.0023 ± 0.0016[7] | 0.19 ± 0.14[7] | MS/MS |
Table 3: Diagnostic Performance of Biomarker Panels
| Test | Condition | Sensitivity | Specificity |
| Acylcarnitine Profile (Serum) | FAODs in adults with rhabdomyolysis | 100% (95% CI, 0.56-1.00) | 94.7% (95% CI, 0.72-1.00) |
| Acylcarnitine Profile (DBS) | FAODs in adults with rhabdomyolysis | 71.4% (95% CI, 0.30-0.95) | 100% (95% CI, 0.79-1.00) |
| "HADHA ratio" | LCHAD/TFP Deficiency | 100%[7] | 100%[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways and a typical workflow for biomarker analysis.
Figure 1. Phytanic Acid Metabolism and 3-MAA Formation.
Figure 2. Fatty Acid β-Oxidation Pathway.
Figure 3. Experimental Workflow for Biomarker Analysis.
Experimental Protocols
Urinary Organic Acid Analysis for this compound Quantification
This protocol outlines the general steps for the quantitative analysis of 3-MAA in urine using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
- A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.
- An internal standard (e.g., a stable isotope-labeled version of 3-MAA or a structurally similar but biologically absent compound) is added for accurate quantification.
- The urine sample is acidified, typically with hydrochloric acid.
- Organic acids are extracted from the aqueous urine sample into an organic solvent (e.g., ethyl acetate). This step is often repeated to ensure complete extraction.
- The organic solvent is evaporated to dryness under a stream of nitrogen.
2. Derivatization:
- The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
3. GC-MS Analysis:
- The derivatized sample is injected into a gas chromatograph.
- The organic acids are separated on a capillary column based on their boiling points and interactions with the column's stationary phase.
- The separated compounds then enter the mass spectrometer.
- The mass spectrometer ionizes the compounds and fragments them into a characteristic pattern.
- Quantification is achieved by comparing the peak area of the analyte (3-MAA) to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.
Acylcarnitine Profile Analysis
This protocol describes the analysis of acylcarnitines from dried blood spots (DBS) or plasma using tandem mass spectrometry (MS/MS).
1. Sample Preparation (DBS):
- A small disc is punched from the dried blood spot on a filter card.
- The acylcarnitines are extracted from the disc using a solvent, typically methanol, containing a mixture of stable isotope-labeled internal standards for a range of acylcarnitines.
2. Derivatization (optional but common):
- The extracted acylcarnitines are often converted to their butyl esters by incubation with butanolic-HCl. This improves their ionization efficiency and fragmentation patterns in the mass spectrometer.
3. MS/MS Analysis:
- The prepared sample is introduced into the tandem mass spectrometer, often via flow injection analysis without prior chromatographic separation.
- The first mass spectrometer (Q1) is set to select the precursor ions of all butylated acylcarnitines (a common fragment ion is m/z 85).
- These selected ions are fragmented in the collision cell (q2).
- The second mass spectrometer (Q3) scans for the resulting product ions.
- The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to its corresponding stable isotope-labeled internal standard.
Conclusion
The clinical utility of this compound is primarily confined to the diagnosis and monitoring of Adult Refsum Disease, where it serves as an indicator of the ω-oxidation pathway's activity in response to elevated phytanic acid levels. While its presence is a key indicator for this rare disorder, its quantitative establishment as a routine clinical biomarker is less defined compared to the well-established acylcarnitine profiling for a broader range of fatty acid oxidation disorders.
Acylcarnitine analysis by tandem mass spectrometry offers a powerful, high-throughput method for the differential diagnosis of numerous FAODs, with specific acylcarnitine species and their ratios providing high sensitivity and specificity for conditions like MCAD, VLCAD, and LCHAD/TFP deficiencies.
For researchers and drug development professionals, the choice of biomarker will depend on the specific metabolic pathway under investigation. While 3-MAA is a valuable tool in the context of phytanic acid metabolism and ARD, acylcarnitine profiling provides a more comprehensive screen for disorders of mitochondrial fatty acid β-oxidation. The detailed protocols and comparative data presented in this guide are intended to support informed decisions in the selection and validation of these important clinical biomarkers.
References
- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. informnetwork.org [informnetwork.org]
- 4. Elevations of C14:1 and C14:2 Plasma Acylcarnitines in Fasted Children: A Diagnostic Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. Diagnosis of LCHAD/TFP deficiency in an at risk newborn using umbilical cord blood acylcarnitine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Statistical Analysis of 3-Methyladipic Acid in Clinical Studies
For researchers, scientists, and drug development professionals, the accurate quantification and interpretation of biomarker data are paramount. 3-Methyladipic acid (3-MAA), a dicarboxylic acid, has emerged as a significant biomarker, particularly in the context of inherited metabolic disorders such as Adult Refsum disease. This guide provides a comprehensive comparison of analytical methodologies for 3-MAA, presents relevant clinical data, and outlines detailed experimental protocols to support robust statistical analysis in clinical studies.
Comparison of Analytical Methods for this compound Quantification
The two primary analytical techniques for the quantification of this compound in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and sample preparation complexity.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization to make 3-MAA volatile. | Separation of compounds in liquid phase followed by mass-based detection of precursor and product ions. |
| Sample Preparation | More complex: involves liquid-liquid or solid-phase extraction followed by chemical derivatization (e.g., silylation). | Simpler: often a "dilute-and-shoot" approach is sufficient, though extraction can improve sensitivity. |
| Limit of Detection (LOD) | Typically in the low micromolar (µmol/L) range. For similar organic acids, LODs can be around 0.03 mmol/mol creatinine (B1669602).[1] | Generally offers higher sensitivity, with LODs in the nanomolar (nmol/L) to low micromolar (µmol/L) range. For some organic acids, LODs can be as low as 0.5 to 2 ng/mL.[2] |
| Limit of Quantification (LOQ) | In the low micromolar (µmol/L) range. For some organic acids, LOQs can be around 0.1 µg/L.[3] | In the nanomolar (nmol/L) to low micromolar (µmol/L) range. For some organic acids, LOQs can be between 10-40 ng/mL.[2] |
| Precision (%RSD) | Intra- and inter-day precision are typically below 15%. For some organic acid panels, it is reported to be less than 12.3%.[3] | High precision with intra- and inter-day Relative Standard Deviations (RSD) often below 10%. For some methods, it is reported to be between 1.4-13.3%.[2] |
| Accuracy (%Recovery) | Good accuracy, with recoveries generally in the range of 85-115%. | Excellent accuracy, with recoveries often between 90-110%. For some methods, it is reported to be between 85.8-109.7%.[2] |
| Throughput | Lower, due to longer run times and more involved sample preparation. | Higher, with faster run times and simpler sample preparation. |
| Specificity | High, but may have interferences from other co-eluting compounds with similar mass spectra. | Very high, due to the selection of specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM). |
Clinical Data on this compound
The primary clinical utility of measuring urinary this compound is in the diagnosis and monitoring of Adult Refsum disease (ARD). In ARD, a defect in the alpha-oxidation of phytanic acid leads to its accumulation and subsequent metabolism via the alternative omega-oxidation pathway, resulting in increased excretion of 3-MAA.
| Patient Group | Urinary this compound Levels | Key Statistical Findings |
| Healthy Individuals | Present in urine at low concentrations. In a study of a healthy pediatric population, 3-MAA was detected in 60-80% of samples.[4] Another study on healthy adults reported non-fasting urinary concentrations of a related compound, 3-hydroxyadipic acid 3,6-lactone, at 0.9 +/- 0.5 µg/mg creatinine.[5] | The concentration of urinary organic acids can vary with age, diet, and genetic factors.[6] |
| Adult Refsum Disease (ARD) Patients | Significantly elevated. The capacity of the omega-oxidation pathway for phytanic acid, which produces 3-MAA, was found to be 6.9 (range: 2.8-19.4) mg/day in a study of 11 ARD patients.[7][8] | A statistically significant correlation has been observed between urinary 3-MAA excretion and plasma phytanic acid levels (r = 0.61; P = 0.03).[7][8] During a 56-hour fast, 3-MAA excretion in five ARD patients increased by an average of 208%.[7][8] |
Experimental Protocols
Quantification of this compound in Urine by GC-MS
This protocol describes a general procedure for the analysis of urinary organic acids, including this compound, using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
- Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of 3-MAA or a structurally similar dicarboxylic acid not present in urine).
- Extraction: Acidify the urine sample to a pH of approximately 1 with hydrochloric acid. Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate. Vortex vigorously for 2 minutes and centrifuge to separate the phases. Combine the organic layers.
- Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.
- Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Analysis:
- Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injection: Inject 1 µL of the derivatized sample in splitless mode.
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (m/z 50-600) or in selected ion monitoring (SIM) mode for higher sensitivity, using characteristic ions for 3-MAA-TMS derivative.
3. Data Analysis:
- Identify the 3-MAA-TMS peak based on its retention time and mass spectrum.
- Quantify the peak area of 3-MAA relative to the internal standard.
- Generate a calibration curve using standards of known 3-MAA concentrations prepared and analyzed in the same manner.
- Normalize the final concentration to the urinary creatinine level.
Quantification of this compound in Urine by LC-MS/MS
This protocol outlines a "dilute-and-shoot" method for the rapid analysis of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry.
1. Sample Preparation:
- Internal Standard Addition: To a 100 µL aliquot of urine, add a known amount of a suitable internal standard (e.g., stable isotope-labeled 3-MAA).
- Dilution: Dilute the sample 1:10 with the initial mobile phase (e.g., 0.1% formic acid in water).
- Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any particulates.
- Transfer: Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A typical gradient might be: 0-1 min, 2% B; 1-5 min, 2-98% B; 5-7 min, 98% B; 7.1-9 min, 2% B.
- Injection: Inject 5-10 µL of the prepared sample.
- Mass Spectrometer: Operate in electrospray ionization (ESI) negative ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 3-MAA and the internal standard.
3. Data Analysis:
- Integrate the peak areas for the 3-MAA and internal standard MRM transitions.
- Calculate the ratio of the 3-MAA peak area to the internal standard peak area.
- Determine the concentration of 3-MAA in the sample using a calibration curve prepared with standards of known concentrations.
- Normalize the final concentration to the urinary creatinine level.
Visualizations
Caption: Metabolic fate of phytanic acid in healthy individuals versus those with Adult Refsum Disease.
Caption: Comparison of analytical workflows for this compound quantification by GC-MS and LC-MS/MS.
References
- 1. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rbmb.net [rbmb.net]
- 5. Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A guide for researchers, scientists, and drug development professionals on utilizing comparative metabolomics to identify and understand metabolic pathways related to 3-Methyladipic acid (3-MAA).
This guide provides an objective comparison of metabolic profiles in the context of elevated this compound, primarily focusing on the well-established pathway of phytanic acid metabolism. While broad untargeted metabolomics studies identifying novel pathways for 3-MAA are not extensively available in the public domain, the existing research on Refsum disease offers a powerful comparative model. This document details the established ω-oxidation pathway, presents supporting experimental data, and provides standardized protocols for comparative metabolomics analysis.
Introduction to this compound and its Significance
This compound (3-MAA) is a dicarboxylic acid that is typically present in low levels in human urine. Its accumulation is a key biomarker for certain metabolic disorders, most notably Adult Refsum Disease (ARD).[1] In ARD, the primary pathway for the breakdown of phytanic acid, α-oxidation, is deficient.[1][2] This leads to the activation of an alternative pathway, ω-oxidation, resulting in the production and excretion of 3-MAA.[2][3] Therefore, comparative metabolomics focusing on conditions with elevated 3-MAA can provide significant insights into fatty acid metabolism and its aberrations.
Comparative Analysis of this compound Levels
The most distinct comparison for 3-MAA levels is between healthy individuals and patients with Adult Refsum Disease. In ARD patients, a dysfunctional α-oxidation pathway for phytanic acid necessitates reliance on the ω-oxidation pathway, leading to a significant increase in 3-MAA excretion.
| Parameter | Healthy Individuals (Control) | Adult Refsum Disease (ARD) Patients | Fold Change (approx.) | Citation |
| α-oxidation of Phytanic Acid | Primary pathway for phytanic acid metabolism | Defective or deficient | - | [1][2] |
| ω-oxidation Pathway Activity | Minor pathway | Upregulated, becomes a major route for phytanic acid catabolism | ~2x | [1] |
| Urinary this compound (3-MAA) Excretion | Low to undetectable | Significantly elevated | - | [2][3] |
| Correlation of 3-MAA with Plasma Phytanic Acid | Not established | Positive correlation (r = 0.61) | - | [2][4] |
| Capacity of ω-oxidation Pathway (mg PA/day) | Not typically measured | 6.9 (range: 2.8-19.4) | - | [2][4] |
PA = Phytanic Acid
Metabolic Pathway of this compound Production
The primary pathway associated with elevated 3-MAA is the ω-oxidation of phytanic acid. This pathway serves as an alternative to the main α-oxidation pathway.
ω-Oxidation of Phytanic Acid
Caption: ω-Oxidation pathway of phytanic acid leading to this compound.
Experimental Protocols for Comparative Metabolomics
The following outlines a typical workflow for an untargeted comparative metabolomics study to identify and quantify 3-MAA and other related metabolites.
Sample Collection and Preparation
-
Sample Type: Urine or plasma are the most relevant biofluids for 3-MAA analysis.
-
Collection: Samples should be collected under standardized conditions (e.g., fasting state) to minimize variability.
-
Storage: Immediately after collection, samples should be stored at -80°C to quench metabolic activity.
-
Extraction: Metabolites are typically extracted using a solvent precipitation method. A common approach for plasma is protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724). For urine, a dilution and filtration step may be sufficient.
Analytical Methodology: LC-MS/MS
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is often used for the separation of medium-polarity metabolites like 3-MAA.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization, is typically used.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) instruments, is employed for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of acidic compounds like 3-MAA.
-
Data Acquisition: Data is acquired in both full scan mode to capture all ions and in data-dependent MS/MS mode to obtain fragmentation patterns for metabolite identification.
-
Data Processing and Analysis
-
Peak Picking and Alignment: Raw data is processed using software like XCMS or Compound Discoverer to detect and align metabolic features across all samples.
-
Metabolite Identification: Features are putatively identified by matching their accurate mass and retention time to metabolite databases (e.g., HMDB, METLIN). Confirmation is achieved by comparing fragmentation patterns (MS/MS spectra) with database entries or authentic standards.
-
Statistical Analysis: Univariate and multivariate statistical methods are used to identify significant differences in metabolite levels between comparative groups.
-
Univariate: t-tests or ANOVA are used to identify individual metabolites that are significantly different between groups.
-
Multivariate: Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to visualize overall metabolic differences and identify metabolites that contribute most to the separation between groups.
-
-
Pathway Analysis: Significantly altered metabolites are mapped to metabolic pathways using tools like MetaboAnalyst or KEGG to identify perturbed pathways.
Experimental Workflow Diagram
Caption: A typical workflow for a comparative metabolomics study.
Conclusion
Comparative metabolomics provides a robust framework for elucidating the metabolic pathways associated with this compound. The study of Adult Refsum Disease serves as a prime example, clearly demonstrating the role of the ω-oxidation of phytanic acid in 3-MAA production. By applying the standardized experimental protocols outlined in this guide, researchers can effectively identify and quantify 3-MAA and other related metabolites, contributing to a deeper understanding of fatty acid metabolism and the pathophysiology of related disorders. Future untargeted metabolomics studies in other disease contexts may yet reveal novel pathways associated with this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000555) [hmdb.ca]
- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Untargeted Plasma Metabolomics Extends the Biomarker Profile of Mitochondrial Neurogastrointestinal Encephalomyopathy [mdpi.com]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 3-Methyladipic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of 3-Methyladipic acid, a dicarboxylic acid that requires careful handling due to its irritant properties. Adherence to these procedures is vital to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a skin, eye, and respiratory irritant[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask is recommended. | To avoid inhalation of irritating dust particles[1]. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, regional, national, and international regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA)[3][4].
1. Waste Characterization and Segregation:
-
Hazardous Waste Determination: As a corrosive organic acid, this compound waste is generally considered hazardous. The waste generator is responsible for making a formal hazardous waste determination[5].
-
Segregation: this compound waste must be segregated from other waste streams. Specifically:
2. Waste Accumulation and Storage:
-
Container: Use a designated, leak-proof, and compatible container for collecting this compound waste. Glass containers are generally preferred for acidic waste[8]. The container must have a secure, screw-top lid.
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" label that includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Corrosive," "Irritant").
-
The date accumulation started.
-
The name and contact information of the generating laboratory.
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from incompatible materials, and have secondary containment to prevent spills[6].
3. Treatment (Neutralization Protocol):
In some cases, neutralization of acidic waste may be permitted before disposal, but this must be done in accordance with institutional and local regulations. Always consult your EHS department before proceeding.
Objective: To neutralize the acidity of the this compound waste to a pH between 6.0 and 8.0.
Materials:
-
This compound waste solution.
-
A weak base (e.g., sodium bicarbonate or a 1M solution of sodium hydroxide).
-
pH indicator strips or a calibrated pH meter.
-
A large, compatible container (borosilicate glass is recommended) for the neutralization process.
-
Stir bar and stir plate.
-
Appropriate PPE.
Procedure:
-
Perform the neutralization in a certified chemical fume hood.
-
Place the waste solution in the large container and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the weak base to the acidic waste. Caution: The reaction may be exothermic and produce gas (carbon dioxide if using bicarbonate). Add the base in small increments to control the reaction rate.
-
Continuously monitor the pH of the solution.
-
Continue adding the base until the pH is stable within the target range of 6.0-8.0.
-
Once neutralized, the solution must still be disposed of as hazardous waste, as it contains the conjugate base and other potential contaminants. The neutralized solution should be collected in a properly labeled hazardous waste container.
4. Final Disposal:
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor[9][10]. Do not pour this compound or its treated solutions down the drain[6][11].
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of its disposal, as required by regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. This compound 99 3058-01-3 [sigmaaldrich.com]
- 2. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 8. acewaste.com.au [acewaste.com.au]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
Essential Guide to Handling 3-Methyladipic Acid in a Laboratory Setting
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methyladipic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Properties and Hazards
This compound is a white, fine crystalline powder.[1] While it is a valuable metabolite for research, particularly as a biomarker for the ω-oxidation of phytanic acid, it presents several hazards that necessitate careful handling.[2][3]
Hazard Classifications:
-
Skin Irritation (Category 2) [4]
-
Serious Eye Irritation (Category 2A) [4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Melting Point | 100-102 °C | [1][4] |
| Boiling Point | 230 °C (at 30 mmHg) | [1][4] |
| Appearance | White fine crystalline powder | [1] |
| Water Solubility | 16.8 g/L (Predicted) | [5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[6] The following table summarizes the recommended equipment when handling this compound.[4]
| Body Area | Recommended PPE | Specifications & Remarks |
| Respiratory | Dust mask / Respirator | A NIOSH-approved N95 dust mask is recommended for handling the solid powder.[4] In cases of low pollution or brief exposure, a respiratory filter may be used. |
| Eyes/Face | Safety Goggles / Face Shield | Chemical safety goggles are essential.[7] A face shield should be worn in situations where splashing is a risk. |
| Hands | Chemical-resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn.[8] Inspect gloves for tears or punctures before each use. |
| Body | Laboratory Coat | A lab coat should be worn to protect skin and clothing. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling minimizes risk.[8] Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]
-
Preparation :
-
Review the Safety Data Sheet (SDS) before starting work.
-
Ensure a safety shower and eyewash station are accessible.
-
Prepare and label all necessary equipment.
-
Clear the workspace of any clutter.[7]
-
-
Donning PPE :
-
Put on a lab coat, closed-toe shoes, safety goggles, and gloves as specified in the table above.
-
-
Handling the Chemical :
-
Weigh and handle the solid -Methyladipic acid within a chemical fume hood to control dust.
-
Avoid direct contact with the skin and eyes.
-
Use a spatula or other appropriate tools to transfer the powder.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Securely close the container for this compound.
-
Clean the work area, including the balance and benchtop, with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove PPE carefully, avoiding contamination of skin.
-
Wash hands thoroughly with soap and water after work is complete.[7]
-
Caption: Safe handling workflow for this compound.
Disposal Plan
Improper disposal of this compound and its containers can pose environmental and safety risks.[9] All waste must be treated as hazardous unless neutralized.
-
Segregation :
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[10]
-
-
Containerization :
-
Collect solid waste in a clearly labeled, sealed, and compatible container.
-
Aqueous waste solutions should be stored in a labeled, leak-proof container.[9]
-
Empty original containers must be triple-rinsed with a suitable solvent; the rinsate should be collected as hazardous waste.
-
-
Neutralization (for dilute aqueous solutions only) :
-
This should only be performed by trained personnel with appropriate PPE in a fume hood.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[9]
-
Monitor the pH. The target is a neutral pH between 5.5 and 9.5.[11]
-
Once neutralized, the solution may be eligible for drain disposal, pending local regulations.[11]
-
-
Final Disposal :
Caption: Disposal workflow for this compound waste.
Experimental Protocol: Quantification in Urine
Urinary levels of this compound can serve as a biomarker for certain metabolic disorders, such as adult Refsum disease.[2] The following is a generalized methodology for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for this purpose.[14][15]
Objective: To extract, derivatize, and quantify this compound from a urine sample.
Methodology:
-
Sample Preparation :
-
Thaw frozen urine samples (-20°C) at room temperature.
-
Take a specific volume of urine, normalized to creatinine (B1669602) concentration (e.g., equivalent to 0.25 mg of creatinine).[14]
-
Add an internal standard (e.g., tropic acid) to the sample for accurate quantification.[14]
-
-
Extraction :
-
Acidify the urine sample to a low pH using an acid like hydrochloric acid.
-
Extract the organic acids from the aqueous urine sample using a solvent such as ethyl acetate (B1210297) or by using solid-phase extraction with a sorbent like Porapak Q.[15]
-
Repeat the extraction process multiple times to ensure complete recovery.
-
Combine the organic layers and evaporate them to dryness under a stream of nitrogen.
-
-
Derivatization :
-
To make the non-volatile this compound suitable for GC analysis, convert it to a volatile derivative.
-
Add a derivatizing agent, such as a silylating reagent (e.g., BSTFA with TMCS), to the dried extract.
-
Heat the mixture (e.g., at 60-70°C for one hour) to complete the reaction, forming trimethylsilyl (B98337) (TMS) esters of the acid.
-
-
GC-MS Analysis :
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography : Use a capillary column (e.g., HP-5MS) to separate the components of the mixture.[14] The oven temperature is programmed to ramp up over time to elute different compounds at different retention times.
-
Mass Spectrometry : As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.
-
Identify the this compound derivative based on its characteristic retention time and mass spectrum.
-
-
Quantification :
-
Create a standard curve using known concentrations of pure this compound that have undergone the same extraction and derivatization process.
-
Compare the peak area of the this compound derivative in the sample to the peak area of the internal standard.
-
Calculate the concentration of this compound in the original urine sample by referencing the standard curve. The final concentration is typically reported relative to creatinine levels (e.g., in µmol/mmol creatinine).[16]
-
References
- 1. This compound | 3058-01-3 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 99 3058-01-3 [sigmaaldrich.com]
- 5. Showing Compound this compound (FDB022115) - FooDB [foodb.ca]
- 6. ibisscientific.com [ibisscientific.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. greenwgroup.com [greenwgroup.com]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. Chemical disposal: what you need to know [denios.ie]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 14. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hmdb.ca [hmdb.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
